molecular formula C10H12O B051079 1,2,3,4-Tetrahydro-1-naphthol CAS No. 529-33-9

1,2,3,4-Tetrahydro-1-naphthol

カタログ番号: B051079
CAS番号: 529-33-9
分子量: 148.2 g/mol
InChIキー: JAAJQSRLGAYGKZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,3,4-Tetrahydro-1-naphthol, also known as this compound, is a useful research compound. Its molecular formula is C10H12O and its molecular weight is 148.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5172. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Naphthols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1,2,3,4-tetrahydronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10-11H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAAJQSRLGAYGKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7027174
Record name 1,2,3,4-Tetrahydronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7027174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

529-33-9, 5929-35-1
Record name 1-Tetralol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=529-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Tetralol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Tetralol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005929351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Tetralol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5172
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Naphthalenol, 1,2,3,4-tetrahydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2,3,4-Tetrahydronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7027174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydronaphthalen-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.691
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-TETRALOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87652943HP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

1,2,3,4-Tetrahydro-1-naphthol physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical, chemical, and biological properties of 1,2,3,4-Tetrahydro-1-naphthol (also known as α-Tetralol). It includes key quantitative data, experimental protocols, and visualizations to support its application in research and development.

Core Physical and Chemical Properties

This compound is a bicyclic alcohol consisting of a tetralin framework with a hydroxyl group.[1] It is a versatile chiral building block and intermediate in organic synthesis.[2] The compound exists as a racemic mixture and as individual (R)- and (S)-enantiomers, each with distinct properties.

Table 1: Physical and Chemical Properties of this compound

PropertyRacemic (CAS: 529-33-9)(R)-(-)-Enantiomer (CAS: 23357-45-1)(S)-(+)-Enantiomer
Molecular Formula C₁₀H₁₂O[3][4]C₁₀H₁₂O[5]C₁₀H₁₂O[2]
Molecular Weight 148.20 g/mol [4][6]148.21 g/mol [5]148.20 g/mol
Appearance White to off-white solid or clear colourless to slightly brown viscous liquid.[3][7]White or off-white crystalline powder.[5]Not specified
Melting Point 28-32 °C[7][8]38-42 °C[5]Not specified
Boiling Point 102-104 °C at 2 mmHg[7][9]140 °C at 17 mmHg[5]Not specified
Density 1.09 g/mL at 25 °C[7][9]1.09 g/mL at 25 °CNot specified
Refractive Index (n20/D) 1.564[8][9]Not specifiedNot specified
Solubility Insoluble in water[3]; Soluble in methanol (B129727) and other organic solvents.[1][]Not specifiedNot specified
pKa 14.33 ± 0.20 (Predicted)[3]Not specifiedNot specified
Flash Point >110 °C (>230 °F)[8][11]113 °C (235.4 °F) - closed cupNot specified
Optical Rotation Not applicable[α]¹⁷/D −32° (c = 2.5 in chloroform)Not specified
Storage Sealed in dry, Room Temperature[3] or Store at 2-8°C.[]Store at 2-8 °C[5]Not specified

Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound. Key spectral data are summarized below.

Table 2: Spectral Data for this compound (CAS: 529-33-9)

TechniqueKey Peaks / Shifts (ppm)
¹H NMR (CDCl₃) δ ~7.4 (m, 1H), ~7.2-7.0 (m, 3H), ~4.7 (t, 1H, CH-OH), ~2.8 (m, 2H, Ar-CH₂), ~2.1-1.7 (m, 4H, -CH₂-CH₂-).[12]
Mass Spec. (GC-MS) Major fragments (m/z) reported at 130, 120.[13][14] The molecular ion peak is at m/z 148.[6]
IR Spectroscopy Characteristic peaks for O-H stretching (broad), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic).[13]
Raman Spectroscopy Data available and cataloged.[13]

Synthesis and Experimental Protocols

This compound is primarily synthesized via the hydrogenation of naphthol derivatives.

A. Synthesis by Hydrogenation of 1-Naphthol (B170400)

A common industrial method involves the catalytic hydrogenation of 1-naphthol. This process can yield a mixture of products, including 1-tetralone (B52770) and this compound.[15]

  • Protocol:

    • Reactants: 1-naphthol is dissolved in a suitable solvent.

    • Catalyst: Raney nickel is added to the reaction vessel.[15]

    • Reaction Conditions: The mixture is subjected to a hydrogen atmosphere at a pressure of 3.0-5.0 MPa and a temperature of 170-250 °C.[15] The reaction is typically run for 7-20 hours.[15]

    • Product Mixture: The reaction yields a mixture containing 1-tetralone and this compound.

    • Purification: The desired product, this compound, is separated from the mixture through post-treatment processes such as distillation or chromatography. The patent also describes using an alkali wash to remove unreacted 1-naphthol.[15]

G Synthesis Workflow of this compound cluster_reactants Reactants & Catalyst cluster_process Process cluster_output Output & Purification 1_Naphthol 1-Naphthol Reaction Hydrogenation Reaction (170-250°C, 3-5 MPa) 1_Naphthol->Reaction Hydrogen Hydrogen (H₂) Hydrogen->Reaction Catalyst Raney Nickel Catalyst Catalyst->Reaction Mixture Crude Product Mixture (contains 1-Tetralone) Reaction->Mixture Purification Purification (Alkali Wash, Distillation) Mixture->Purification Final_Product This compound Purification->Final_Product

Synthesis of this compound.

B. Synthesis of Chiral Enantiomers

Chiral versions can be prepared via asymmetric synthesis routes. For example, the (R)-(-)-enantiomer can be synthesized from 1,2-dihydronaphthalene (B1214177) through a two-stage process involving hydroboration and subsequent oxidation.[16]

Applications in Research and Drug Development

This compound is a valuable compound with several key applications.

  • Pharmaceutical Intermediate: It serves as a building block in the synthesis of various pharmaceutical compounds, including analgesics and anti-inflammatory drugs.[2][3] It is also known as an impurity in the synthesis of Sertraline.[1]

  • Chiral Probe for Enzyme Studies: The enantiomers of this compound are used to investigate enzyme-substrate interactions. Specifically, they have been employed to study the sulfuryl acceptor binding site of the aryl sulfotransferase IV (AST IV) enzyme.[7][9]

    • (R)-(-)-1,2,3,4-tetrahydro-1-naphthol acts as a substrate for AST IV.[9]

    • (S)-(+)-1,2,3,4-tetrahydro-1-naphthol acts as a competitive inhibitor of the same enzyme.[9]

  • Metabolite Studies: It is the major urinary metabolite of tetralin, making it relevant in toxicology and metabolic studies.[7][9]

G Enantiomer Interaction with Aryl Sulfotransferase IV cluster_enantiomers Chiral Probes cluster_enzyme Enzyme System cluster_outcomes Functional Outcomes R_Naphthol (R)-(-)-Enantiomer AST_IV Aryl Sulfotransferase IV (AST IV) R_Naphthol->AST_IV Binds as Substrate S_Naphthol (S)-(+)-Enantiomer S_Naphthol->AST_IV Binds as Inhibitor Sulfation Enzymatic Sulfation (Substrate Action) AST_IV->Sulfation Inhibition Competitive Inhibition (Enzyme Blocked) AST_IV->Inhibition

Interaction of enantiomers with AST IV enzyme.

Safety and Handling

According to GHS classifications, this compound is considered harmful if swallowed and causes serious eye irritation.[13] The (R)-enantiomer is also classified as causing skin and potential respiratory irritation.[17]

  • Hazard Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[13]

  • Precautionary Measures: Standard laboratory personal protective equipment (PPE), including gloves and safety glasses, should be used. Handling should occur in a well-ventilated area.

This guide provides a foundational understanding of this compound for its effective and safe use in scientific applications. For further details, consulting the cited literature is recommended.

References

An In-depth Technical Guide to 1,2,3,4-Tetrahydro-1-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 1,2,3,4-Tetrahydro-1-naphthol, also known as α-tetralol, is a valuable chiral building block and metabolite of tetralin. This guide provides a comprehensive overview of its chemical properties, synthesis, metabolism, and known biological interactions, presenting data in a structured and accessible format.

Chemical Identity and Properties

CAS Number: 529-33-9[1]

Chemical Structure:

Chemical structure of this compound

Molecular Formula: C₁₀H₁₂O[1]

Molecular Weight: 148.20 g/mol [1]

Synonyms: α-Tetralol, 1-Tetralol, Tetrahydro-1-naphthol, 1-Hydroxytetralin[1]

This compound is a bicyclic alcohol that exists as a racemic mixture of (R)- and (S)-enantiomers. It is a clear, colorless to slightly brown viscous liquid at room temperature.[2] The stereochemistry of this compound is crucial in its biological interactions and metabolism.

Physicochemical and Spectroscopic Data
PropertyValueReference
Melting Point39-40 °C (for (R)-enantiomer)Sigma-Aldrich
Boiling Point140 °C at 17 mmHg (for (R)-enantiomer)Sigma-Aldrich
Density1.09 g/mL at 25 °C (for (R)-enantiomer)Sigma-Aldrich
Optical Activity ([α]17/D)-32°, c = 2.5 in chloroform (B151607) (for (R)-enantiomer)Sigma-Aldrich
Mass SpectrumAvailable in NIST WebBook[1]
IR SpectrumAvailable in NIST WebBook

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the catalytic hydrogenation of 1-naphthol (B170400) or the reduction of 1-tetralone (B52770).

Experimental Protocol: Hydrogenation of 1-Naphthol

This protocol is adapted from a method for the preparation of ar-Tetrahydro-α-naphthol.

Materials:

  • 1-Naphthol (α-naphthol)

  • Ethyl acetate

  • 10% Palladium on charcoal catalyst

  • Petroleum ether

  • Parr apparatus or similar hydrogenation equipment

Procedure:

  • Dissolve 108 g (0.75 mole) of 1-naphthol in 250 ml of ethyl acetate.

  • Add 3.0 g of 10% palladium on charcoal catalyst to the solution.

  • Transfer the mixture to a Parr apparatus and hydrogenate at 2-3 atm pressure.

  • Continue the reaction until the theoretical amount of hydrogen has been absorbed (approximately 45 minutes).

  • Remove the catalyst by filtration.

  • Remove the solvent by distillation to yield an oil that solidifies upon cooling.

  • Recrystallize the solid product from 250 ml of petroleum ether (b.p. 88-98°C).

  • The expected yield of almost colorless crystals is 93-97 g (84-88%), with a melting point of 68-68.5°C.

Synthesis Workflow

G Synthesis of this compound cluster_synthesis Synthesis Pathways 1-Naphthol 1-Naphthol This compound This compound 1-Naphthol->this compound Catalytic Hydrogenation (e.g., Pd/C, H₂) 1-Tetralone 1-Tetralone 1-Tetralone->this compound Reduction (e.g., NaBH₄)

Caption: Key synthetic routes to this compound.

Metabolism of this compound

The in vivo metabolism of tetralin, a precursor to this compound, has been studied in rabbits. The primary metabolic pathway involves oxidation to α-tetralol, followed by conjugation, primarily with glucuronic acid.

Quantitative Metabolic Data in Rabbits

The following table summarizes the urinary metabolites of tetralin, with α-tetralol being a key intermediate.

MetabolitePercentage of Administered Dose in Urine
Glucuronide of α-tetralol52.4%
Conjugated β-tetralol25.3%
Conjugated 4-hydroxy-α-tetralone6.1%
Conjugated cis-tetralin-1,2-diol0.4%
Conjugated trans-tetralin-1,2-diol0.6%
Metabolic Pathway

The metabolism of xenobiotics, including this compound, is a stereoselective process, primarily mediated by Cytochrome P450 (CYP) enzymes for Phase I reactions and UDP-glucuronosyltransferases (UGTs) for Phase II conjugation.[3]

G Metabolic Pathway of Tetralin cluster_metabolism Metabolism Tetralin Tetralin This compound (α-Tetralol) This compound (α-Tetralol) Tetralin->this compound (α-Tetralol) Phase I Oxidation (CYP Enzymes) α-Tetralol Glucuronide α-Tetralol Glucuronide This compound (α-Tetralol)->α-Tetralol Glucuronide Phase II Glucuronidation (UGT Enzymes) Excretion (Urine) Excretion (Urine) α-Tetralol Glucuronide->Excretion (Urine)

Caption: Simplified metabolic fate of tetralin via α-tetralol.

Biological Activity and Signaling Pathways

While direct and extensive studies on the signaling pathways of this compound are limited, derivatives of the tetralin scaffold have been shown to modulate key cellular signaling pathways, such as the PI3K/Akt/GSK3β pathway. This pathway is crucial for cell survival, proliferation, and apoptosis.

Experimental Protocol: General Enzymatic Assay

This is a generalized protocol for a peroxidase-based enzymatic assay that can be adapted to investigate the inhibitory or substrate activity of compounds like this compound.

Materials:

  • Peroxidase enzyme (e.g., Horseradish Peroxidase)

  • Substrate (e.g., Pyrogallol)

  • Hydrogen Peroxide (H₂O₂)

  • Phosphate Buffer (pH 6.0)

  • This compound (as a potential inhibitor or substrate)

  • Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM Potassium Phosphate Buffer (pH 6.0).

    • Prepare a 0.5% (w/w) Hydrogen Peroxide solution.

    • Prepare a 5% (w/v) Pyrogallol solution.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and create a series of dilutions.

    • Prepare a working solution of the peroxidase enzyme in cold buffer.

  • Assay Setup (in a cuvette):

    • Add 2.10 ml of deionized water.

    • Add 0.32 ml of Phosphate Buffer.

    • Add 0.16 ml of Hydrogen Peroxide solution.

    • Add 0.32 ml of Pyrogallol solution.

    • Add a specific volume of the this compound dilution (and adjust the buffer volume accordingly to maintain the final volume). For the control, add the solvent vehicle.

  • Reaction Initiation and Measurement:

    • Equilibrate the mixture to 20°C in the spectrophotometer.

    • Initiate the reaction by adding 0.10 ml of the peroxidase enzyme solution.

    • Immediately mix by inversion and record the increase in absorbance at 420 nm for approximately 5 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔA420nm/time).

    • Compare the reaction rates in the presence and absence of this compound to determine its inhibitory or enhancing effect.

Inferred Signaling Pathway Involvement

Based on the known activities of structurally related compounds, this compound or its metabolites could potentially influence the PI3K/Akt/GSK3β signaling pathway. Activation of this pathway generally promotes cell survival and growth.

G Potential Involvement in PI3K/Akt/GSK3β Pathway cluster_pathway Cell Signaling External Signal External Signal PI3K PI3K External Signal->PI3K Akt Akt PI3K->Akt Activation GSK3β GSK3β Akt->GSK3β Inhibition Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation Promotes Apoptosis Apoptosis GSK3β->Apoptosis Promotes This compound Derivative This compound Derivative This compound Derivative->Akt Potential Modulation

Caption: Inferred modulation of the PI3K/Akt/GSK3β pathway.

Conclusion

This compound is a compound of significant interest due to its role as a chiral synthon and a metabolite of tetralin. This guide has provided key technical data, including its CAS number, structure, synthesis protocols, and metabolic fate. While its direct impact on specific signaling pathways requires further elucidation, its structural relationship to compounds with known biological activities suggests potential for interaction with critical cellular processes like the PI3K/Akt/GSK3β pathway. The provided experimental frameworks can serve as a foundation for further investigation into the biological and pharmacological properties of this versatile molecule.

References

An In-depth Spectroscopic Analysis of 1,2,3,4-Tetrahydro-1-naphthol: A Guide to ¹H and ¹³C NMR Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1,2,3,4-Tetrahydro-1-naphthol (also known as α-tetralol). The information presented herein is intended to support structural elucidation, quality control, and research and development activities involving this compound. This document includes tabulated spectral data, detailed experimental protocols for data acquisition, and a structural diagram for clear peak assignment.

¹H NMR Spectral Data

The proton NMR spectrum of this compound provides detailed information about the electronic environment of the hydrogen atoms within the molecule. The following table summarizes the chemical shifts (δ), multiplicities, and assignments for the proton signals, as observed in a chloroform-d (B32938) (CDCl₃) solvent.[1][2]

AssignmentChemical Shift (δ) ppmMultiplicity
Aromatic-H7.42 - 7.10Multiplet
CH-OH (H1)4.77Triplet
Ar-CH₂ (H4)2.88 - 2.70Multiplet
CH₂ (H2)2.05 - 1.92Multiplet
CH₂ (H3)1.89 - 1.77Multiplet

Note: Data is compiled from spectra obtained at 399.65 MHz in CDCl₃.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insights into their local bonding environments. The data presented below corresponds to a proton-decoupled spectrum.[3]

AssignmentChemical Shift (δ) ppm
C167.9
C232.1
C319.1
C429.3
C4a138.9
C5129.0
C6125.9
C7128.2
C8126.2
C8a137.5

Note: Data sourced from publicly available databases.[3]

Experimental Protocols

The acquisition of high-quality NMR data is fundamental for accurate structural analysis. The following outlines a typical experimental protocol for obtaining ¹H and ¹³C NMR spectra of this compound.

Sample Preparation:

  • Approximately 10-50 mg of the this compound sample is accurately weighed.

  • The solid is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, typically chloroform-d (CDCl₃).[3]

  • A small amount of tetramethylsilane (B1202638) (TMS) is added to the solution to serve as an internal standard for chemical shift referencing (0.00 ppm).[3]

  • The resulting solution is transferred into a 5 mm NMR tube.

NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer, such as a 400 MHz instrument, equipped with a broadband probe is utilized.[3][4]

  • ¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: A standard single-pulse experiment with proton decoupling (e.g., zgpg30) is commonly used to simplify the spectrum by removing C-H coupling.[3]

    • Number of Scans: Typically ranges from 128 to 1024 scans, or more for dilute samples, to ensure an adequate signal-to-noise ratio.[3]

    • Relaxation Delay (d1): A delay of 2-5 seconds is employed to allow for the full relaxation of carbon nuclei between pulses.[3]

  • Data Processing: The acquired Free Induction Decay (FID) is processed with an appropriate window function followed by a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum.

Mandatory Visualization

To facilitate the correlation of spectral data with the molecular structure, the following diagram illustrates the chemical structure of this compound with a systematic numbering scheme for all carbon atoms.

Caption: Chemical structure of this compound with atom numbering.

References

Spectroscopic Analysis of 1,2,3,4-Tetrahydro-1-naphthol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry and infrared (IR) spectroscopy of 1,2,3,4-Tetrahydro-1-naphthol. This guide is designed to assist researchers and scientists in understanding the key spectral characteristics of this compound, aiding in its identification, characterization, and application in drug development and other scientific endeavors.

Introduction to this compound

This compound (also known as α-tetralol) is a bicyclic aromatic alcohol with the chemical formula C₁₀H₁₂O and a molecular weight of 148.20 g/mol .[1][2] Its structure, consisting of a tetralin core with a hydroxyl group, makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry. Accurate spectroscopic analysis is crucial for confirming its structure and purity.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Objective: To obtain the mass spectrum of this compound to determine its molecular weight and fragmentation pattern.

Instrumentation: A high-resolution mass spectrometer equipped with an electron ionization source.

Sample Preparation:

  • Dissolve a small amount (approximately 1 mg/mL) of this compound in a volatile organic solvent such as methanol (B129727) or dichloromethane.

  • Introduce the sample into the instrument, typically via a direct insertion probe or gas chromatography inlet.

Instrumental Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 200-250 °C

  • Mass Range: m/z 40-500

Mass Spectrum Data

The electron ionization mass spectrum of this compound is characterized by a discernible molecular ion peak and several key fragment ions. The data presented below is compiled from publicly available spectral databases.

m/zRelative Intensity (%)Proposed Fragment Ion
148~20[M]⁺ (Molecular Ion)
130~40[M - H₂O]⁺
120~100[M - C₂H₄]⁺ (from retro-Diels-Alder) or [M-H₂O-H₂]⁺
115~30[C₉H₇]⁺
105~25[C₈H₉]⁺
91~45[C₇H₇]⁺ (Tropylium ion)

Note: Relative intensities are approximate and can vary between instruments.

Fragmentation Pathway

The fragmentation of this compound in EI-MS is primarily driven by the presence of the hydroxyl group and the bicyclic ring structure. The main fragmentation pathways for alcohols are α-cleavage and dehydration (loss of water).[3][4]

A key fragmentation step is the loss of a water molecule (H₂O, 18 Da) from the molecular ion (m/z 148) to form a prominent peak at m/z 130.[3] Another significant fragmentation pathway involves a retro-Diels-Alder reaction of the tetralin ring, leading to the loss of ethene (C₂H₄, 28 Da) and the formation of the base peak, often observed at m/z 120. Further fragmentation of these primary ions leads to the other observed peaks.

fragmentation_pathway M [C₁₀H₁₂O]⁺ m/z = 148 F130 [C₁₀H₁₀]⁺ m/z = 130 M->F130 - H₂O F120 [C₈H₈O]⁺ m/z = 120 M->F120 - C₂H₄ (retro-Diels-Alder) F91 [C₇H₇]⁺ m/z = 91 F130->F91 - C₃H₃

Fragmentation pathway of this compound in EI-MS.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a powerful tool for identifying the functional groups present in a compound.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its characteristic functional groups.

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

Sample Preparation:

  • Ensure the ATR crystal (e.g., diamond or germanium) is clean.

  • Place a small amount of solid this compound directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumental Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

IR Spectrum Data

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. Alcohols typically show a strong, broad O-H stretching band and a C-O stretching band.[5][6]

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3300Strong, BroadO-H StretchAlcohol
~3050-3020MediumC-H StretchAromatic
~2930-2850StrongC-H StretchAliphatic
~1600, ~1490, ~1450Medium-WeakC=C StretchAromatic Ring
~1200-1000StrongC-O StretchSecondary Alcohol
~750StrongC-H Bend (out-of-plane)Ortho-disubstituted Aromatic

Note: Peak positions are approximate and can be influenced by the physical state of the sample and intermolecular interactions.

Interpretation of the IR Spectrum

The presence of a strong and broad absorption band around 3300 cm⁻¹ is a clear indication of the hydroxyl (-OH) group, with the broadening resulting from hydrogen bonding.[5][7] The sharp peaks in the 3050-3020 cm⁻¹ region are characteristic of C-H stretching vibrations in the aromatic ring. The strong absorptions between 2930 and 2850 cm⁻¹ are due to the C-H stretching of the aliphatic portion of the tetralin ring. The presence of the aromatic ring is further confirmed by the C=C stretching vibrations observed around 1600-1450 cm⁻¹. A strong band in the 1200-1000 cm⁻¹ region corresponds to the C-O stretching vibration of the secondary alcohol.[6]

Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic analysis of a compound like this compound involves a series of steps from sample handling to final data interpretation and structure confirmation.

workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Processing cluster_interpretation Interpretation & Confirmation Sample Obtain Pure Sample Prep Sample Preparation (Dissolution/Direct Application) Sample->Prep MS Mass Spectrometry (EI-MS) Prep->MS IR IR Spectroscopy (FT-IR) Prep->IR MS_Data Mass Spectrum (m/z vs. Intensity) MS->MS_Data IR_Data IR Spectrum (Wavenumber vs. Transmittance) IR->IR_Data MW_Frag Determine Molecular Weight & Fragmentation Pattern MS_Data->MW_Frag FG_ID Identify Functional Groups IR_Data->FG_ID Structure Structure Elucidation & Confirmation MW_Frag->Structure FG_ID->Structure

Logical workflow for spectroscopic analysis.

Conclusion

The mass spectrometry and IR spectroscopy data presented in this guide provide a detailed and reliable basis for the identification and characterization of this compound. The characteristic fragmentation pattern in mass spectrometry, featuring the molecular ion and key fragments from dehydration and retro-Diels-Alder reactions, combined with the distinctive vibrational bands of the hydroxyl and aromatic functionalities in the IR spectrum, offer a robust analytical profile. This information is invaluable for researchers in synthetic chemistry, drug discovery, and quality control, ensuring the accurate assessment of this important chemical compound.

References

The Discovery and First Synthesis of 1,2,3,4-Tetrahydro-1-naphthol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4-Tetrahydro-1-naphthol, a hydroxylated derivative of tetralin, represents a significant scaffold in medicinal chemistry and organic synthesis. Its structure is a core component of numerous biologically active compounds, including pharmaceuticals and natural products. This technical guide provides a comprehensive overview of the historical context of its discovery, the first methods of its synthesis, detailed experimental protocols, and its relevance in contemporary drug development. The synthesis primarily involves the preparation of the precursor 1-tetralone (B52770), followed by its reduction. This document outlines the key methodologies for these transformations, presents quantitative data in a structured format, and visualizes the synthetic pathways.

Introduction: Historical Context and Discovery

The discovery of this compound is intrinsically linked to the early investigations of tetralin and its derivatives. While a singular, definitive publication detailing its first synthesis is not readily apparent in modern databases, its preparation follows a logical and well-established synthetic route from its corresponding ketone, 1-tetralone (also known as α-tetralone).

The early 20th century saw significant interest in the chemistry of partially hydrogenated aromatic compounds. The Darzens synthesis of tetralin derivatives, reported in 1926, was a key development in accessing this class of molecules. Concurrently, research into the oxidation of 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin) by pioneers such as Heinrich Hock in 1933, established the formation of 1-tetralone. The subsequent reduction of this ketone to the corresponding alcohol, this compound, would have been a straightforward and logical next step for chemists of that era, employing common reducing agents of the time.

The tetralin framework has since been identified as a crucial structural element in a variety of clinically relevant compounds, including anthracycline antibiotics used in cancer chemotherapy, the antidepressant sertraline, and other agents with antifungal, anti-Parkinsonian, and anti-inflammatory activities.[1][2] This broad spectrum of biological activity underscores the importance of understanding the synthesis and chemical properties of foundational tetralin derivatives like this compound.

Synthesis of the Precursor: 1-Tetralone

The most common and historically significant route to this compound involves the synthesis of its precursor, 1-tetralone. Several methods have been developed for the preparation of 1-tetralone, with two classical and widely used approaches being the intramolecular Friedel-Crafts acylation of 4-phenylbutyric acid and the catalytic hydrogenation of 1-naphthol (B170400).

A modern patent describes a method for preparing 1-tetralone where 1-naphthol and hydrogen undergo a hydrogenation reaction under the catalysis of Raney nickel at a reaction temperature of 170-250°C and a reaction pressure of 3.0-5.0 MPa to obtain a mixture containing 1-tetralone.[3]

First Synthesis: Reduction of 1-Tetralone to this compound

The conversion of 1-tetralone to this compound is a classic reduction of a ketone to a secondary alcohol. Among the various reducing agents available, sodium borohydride (B1222165) (NaBH₄) is a mild, selective, and commonly used reagent for this transformation. It offers high yields and operational simplicity, making it a staple in organic synthesis laboratories.

Experimental Protocol: Sodium Borohydride Reduction of 1-Tetralone

This protocol is a representative method for the reduction of 1-tetralone to this compound using sodium borohydride.

Materials:

  • 1-Tetralone

  • Sodium borohydride (NaBH₄)

  • Methanol (B129727) (or Ethanol)

  • Deionized water

  • Hydrochloric acid (1 M)

  • Diethyl ether (or Ethyl acetate)

  • Anhydrous magnesium sulfate (B86663) (or sodium sulfate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-tetralone in methanol (approximately 10-15 mL per gram of 1-tetralone). Cool the solution in an ice bath to 0-5 °C.

  • Addition of Reducing Agent: While stirring, slowly add sodium borohydride (approximately 0.25-0.5 equivalents relative to the 1-tetralone) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 1-tetralone spot.

  • Quenching the Reaction: Slowly add deionized water to the reaction mixture to quench the excess sodium borohydride. This will be accompanied by gas evolution (hydrogen). After the gas evolution ceases, add 1 M hydrochloric acid dropwise to neutralize the solution to a pH of ~7.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (B1210297) (3 x 20 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution), and then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal and Purification: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization if it is a solid at room temperature.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound from 1-tetralone via sodium borohydride reduction.

ParameterValueReference
1-Tetralone (Starting Material)
Molecular FormulaC₁₀H₁₀O
Molar Mass146.19 g/mol
AppearanceColorless oil
Boiling Point255-257 °C
This compound (Product)
Molecular FormulaC₁₀H₁₂O[4]
Molar Mass148.20 g/mol [4]
AppearanceClear colourless to slightly brown viscous liquid[5][6]
Melting Point39-40 °C (for (R)-(-)-enantiomer)
Boiling Point102-104 °C at 2 mmHg[5][6]
Density1.09 g/mL at 25 °C[5][6]
Reaction Parameters
Typical Yield>90%

Visualization of the Synthetic Pathway

The synthesis of this compound can be visualized as a two-step process: the formation of the 1-tetralone precursor followed by its reduction.

Synthesis_Pathway cluster_0 Step 1: 1-Tetralone Synthesis cluster_1 Step 2: Reduction 4-Phenylbutyric_Acid 4-Phenylbutyric Acid 1-Tetralone 1-Tetralone 4-Phenylbutyric_Acid->1-Tetralone Intramolecular Friedel-Crafts Acylation 1-Naphthol 1-Naphthol 1-Naphthol->1-Tetralone Catalytic Hydrogenation (e.g., Raney Ni, H₂) 1_2_3_4-Tetrahydro-1-naphthol This compound 1-Tetralone->1_2_3_4-Tetrahydro-1-naphthol Reduction (e.g., NaBH₄, MeOH) Biological_Relevance cluster_applications Applications in Drug Development Core_Scaffold This compound Scaffold Chiral_Building_Block Chiral Building Block Core_Scaffold->Chiral_Building_Block Enables Pharmaceutical_Derivatives Pharmaceutical Derivatives Core_Scaffold->Pharmaceutical_Derivatives Forms basis of Enzyme_Probe Enzyme Interaction Probe Core_Scaffold->Enzyme_Probe Used as Neuropsychiatric_Drugs Neuropsychiatric Drugs (e.g., Antidepressants) Pharmaceutical_Derivatives->Neuropsychiatric_Drugs Anticancer_Agents Anticancer Agents (e.g., Anthracyclines) Pharmaceutical_Derivatives->Anticancer_Agents Analgesics_Anti-inflammatories Analgesics & Anti-inflammatories Pharmaceutical_Derivatives->Analgesics_Anti-inflammatories

References

An In-depth Technical Guide to the Stereoisomers of 1,2,3,4-Tetrahydro-1-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 1,2,3,4-tetrahydro-1-naphthol, a chiral alcohol with significant applications in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] This document details the physicochemical properties, synthesis, and distinct biological activities of its enantiomers, offering valuable insights for research and development.

Introduction to Stereoisomerism in this compound

This compound, also known as α-tetralol, possesses a single stereocenter at the C1 position, giving rise to a pair of enantiomers: (R)-(-)-1,2,3,4-tetrahydro-1-naphthol and (S)-(+)-1,2,3,4-tetrahydro-1-naphthol. These enantiomers exhibit identical physical properties in a non-chiral environment but differ in their interaction with plane-polarized light and their biological activities.

Physicochemical Properties

The distinct stereochemistry of the (R) and (S) enantiomers leads to differences in their optical rotation, a key property for their identification and characterization. Other physical properties are generally similar.

Property(R)-(-)-1,2,3,4-Tetrahydro-1-naphthol(S)-(+)-1,2,3,4-Tetrahydro-1-naphtholRacemic this compound
CAS Number 23357-45-1[3]53732-47-1529-33-9[4]
Molecular Formula C₁₀H₁₂O[3]C₁₀H₁₂OC₁₀H₁₂O[4][5]
Molecular Weight 148.20 g/mol [3]148.20 g/mol [6]148.2 g/mol [4]
Appearance -CrystalsClear colorless to slightly brown viscous liquid[4][7]
Melting Point 39-40 °C37-39 °C[8]28-32 °C[4]
Boiling Point 140 °C at 17 mmHg-102-104 °C at 2 mmHg[4][7]
Density 1.09 g/mL at 25 °C-1.09 g/mL at 25 °C[4][7]
Optical Activity [α]¹⁷/D -32°, c = 2.5 in chloroform[α]²⁰/D +33±1°, c = 2.5% in chloroformNot applicable
Refractive Index --n20/D 1.564[4][7]

Synthesis and Chiral Separation

The preparation of enantiomerically pure this compound can be achieved through asymmetric synthesis or the resolution of a racemic mixture.

A common method for the asymmetric synthesis of chiral secondary alcohols is the Corey-Bakshi-Shibata (CBS) reduction. This method typically involves the reduction of the corresponding ketone, in this case, 1-tetralone, using a chiral oxazaborolidine catalyst.

Caption: Asymmetric Synthesis via CBS Reduction.

The separation of enantiomers from a racemic mixture is a critical process in obtaining optically pure compounds.[9] High-performance liquid chromatography (HPLC) using chiral stationary phases is a widely used and effective technique for this purpose.

G Racemic this compound Racemic this compound Chiral HPLC Column Chiral HPLC Column Racemic this compound->Chiral HPLC Column (R)-(-)-Enantiomer (R)-(-)-Enantiomer Chiral HPLC Column->(R)-(-)-Enantiomer (S)-(+)-Enantiomer (S)-(+)-Enantiomer Chiral HPLC Column->(S)-(+)-Enantiomer

Caption: Chiral Separation by HPLC.

Biological and Pharmacological Properties

The enantiomers of this compound exhibit distinct biological activities, a common phenomenon for chiral molecules where the stereochemistry dictates the interaction with biological targets.

The (R)- and (S)-enantiomers of this compound show stereospecific interactions with the enzyme aryl sulfotransferase IV. The (R)-(-)-enantiomer acts as a substrate for AST IV, while the (S)-(+)-enantiomer functions as a competitive inhibitor of the enzyme's activity on 1-naphthalenemethanol.[4][7]

G cluster_R (R)-(-)-Enantiomer cluster_S (S)-(+)-Enantiomer R_Enantiomer (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol AST_IV_R Aryl Sulfotransferase IV R_Enantiomer->AST_IV_R Substrate Product_R Sulfated Metabolite AST_IV_R->Product_R Catalyzes S_Enantiomer (S)-(+)-1,2,3,4-Tetrahydro-1-naphthol AST_IV_S Aryl Sulfotransferase IV S_Enantiomer->AST_IV_S Competitive Inhibitor

Caption: Differential Interaction with Aryl Sulfotransferase IV.

Both enantiomers serve as valuable chiral building blocks in the synthesis of more complex molecules.[1][2]

  • (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol is used in the synthesis of GPR40 agonists, which are being investigated as novel insulin (B600854) secretagogues with a low risk of hypoglycemia.[8]

  • Both enantiomers are key intermediates in the development of analgesics and anti-inflammatory drugs.[1][2]

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and analysis of these stereoisomers.

A general procedure for the synthesis of the racemic mixture involves the reduction of α-naphthol. One established method is the Birch reduction using lithium metal in liquid ammonia (B1221849), followed by hydrogenation.

Protocol:

  • α-Naphthol is dissolved in a mixture of liquid ammonia, ethanol, and ether.

  • Lithium metal is added in small portions to the stirred solution.

  • After the reaction is complete, the ammonia is allowed to evaporate.

  • The residue is worked up to yield 5,8-dihydro-1-naphthol.

  • This intermediate is then hydrogenated using a palladium on charcoal catalyst to give ar-tetrahydro-α-naphthol (this compound).[10]

Protocol:

  • Column: A suitable chiral stationary phase (CSP) column is selected. Examples include columns based on derivatized polysaccharides like amylose (B160209) or cellulose.

  • Mobile Phase: A mobile phase is chosen based on the CSP and the desired separation. Common mobile phases for normal-phase chromatography include mixtures of heptane (B126788) and an alcohol (e.g., isopropanol (B130326) or ethanol). For reversed-phase chromatography, mixtures of water, acetonitrile, or methanol (B129727) with additives like acids or bases are used.[11]

  • Detection: UV detection is typically used, as the naphthol ring is a strong chromophore.

  • Analysis: The retention times of the two enantiomers will differ, allowing for their separation and quantification. The enantiomeric excess (ee) can be determined from the peak areas.

Conclusion

The stereoisomers of this compound represent a compelling case study in the importance of chirality in chemistry and pharmacology. Their distinct biological activities underscore the necessity of stereoselective synthesis and analysis in drug development. The methodologies outlined in this guide provide a foundation for researchers to further explore the potential of these valuable chiral building blocks.

References

An In-depth Technical Guide on the Solubility and Stability of 1,2,3,4-Tetrahydro-1-naphthol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies concerning the solubility and stability of 1,2,3,4-Tetrahydro-1-naphthol in organic solvents. The information presented herein is intended to support research, development, and formulation activities involving this compound. Due to the limited availability of specific quantitative data for this compound, this guide also includes generalized experimental protocols adapted from standard pharmaceutical industry practices for determining solubility and stability.

Introduction to this compound

This compound, also known as α-tetralol, is a derivative of naphthalene. Its chemical structure consists of a fused benzene (B151609) and cyclohexanol (B46403) ring system. This compound and its derivatives are of interest in medicinal chemistry and organic synthesis. A thorough understanding of its solubility and stability is critical for its application in drug development, enabling appropriate solvent selection for synthesis, purification, formulation, and storage.

Solubility Profile

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. The following table summarizes the available qualitative and limited quantitative information.

Table 1: Solubility of this compound

Solvent ClassificationSolventSolubility DataTemperature (°C)
Polar Protic Solvents WaterSparingly soluble to insoluble; 5.09 g/L (unreferenced)25
MethanolSolubleNot Specified
EthanolSoluble (based on structural analogy to naphthols)Not Specified
IsopropanolSoluble (based on structural analogy to naphthols)Not Specified
Polar Aprotic Solvents AcetoneSoluble (based on structural analogy to naphthols)Not Specified
Ethyl AcetateLikely SolubleNot Specified
Non-Polar Solvents TolueneLikely SolubleNot Specified
ChloroformSolubleNot Specified
DichloromethaneSoluble (based on structural analogy to naphthols)Not Specified

Stability Profile

Detailed stability studies on this compound in various organic solvents are scarce. However, an understanding of its potential degradation pathways can be inferred from the stability of related compounds like tetralin and naphthols. The primary routes of degradation for such molecules typically involve oxidation and photodecomposition.

Potential Degradation Pathways:

  • Oxidation: The benzylic alcohol group in this compound is susceptible to oxidation, which could lead to the formation of the corresponding ketone, 1-tetralone. Further oxidation could potentially lead to ring-opening products.

  • Dehydration: Under acidic conditions and/or heat, dehydration of the alcohol to form an alkene (dihydronaphthalene derivative) is a possible degradation pathway.

  • Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to light, particularly UV radiation. A study on tetralin derivatives suggested instability in sunlight, though specifics for this compound are not available.

A comprehensive stability assessment would require forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to identify potential degradants and establish the degradation kinetics.

Experimental Protocols

The following sections provide detailed, albeit generalized, experimental protocols for determining the solubility and stability of this compound. These protocols are based on standard industry practices and can be adapted for specific laboratory requirements.

Protocol for Determination of Equilibrium Solubility

This protocol describes the shake-flask method, a common technique for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the concentration of this compound at saturation in various organic solvents at a specified temperature.

Materials:

  • This compound (of known purity)

  • Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene)

  • Vials with screw caps

  • Constant temperature shaker bath

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Solvent: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial.

  • Dilution: Dilute the filtered solution with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Diagram of Experimental Workflow:

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result prep1 Add excess this compound to solvent prep2 Equilibrate in shaker bath (e.g., 25°C, 48h) prep1->prep2 prep3 Allow solids to settle prep2->prep3 analysis1 Filter supernatant prep3->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Analyze by HPLC analysis2->analysis3 result Calculate Solubility analysis3->result G cluster_stress Stress Conditions acid Acidic (HCl) degradants Degradation Products acid->degradants base Basic (NaOH) base->degradants oxidative Oxidative (H₂O₂) oxidative->degradants thermal Thermal thermal->degradants photo Photolytic photo->degradants compound This compound compound->acid compound->base compound->oxidative compound->thermal compound->photo

An In-Depth Technical Guide on the Structural Characterization of (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-1,2,3,4-Tetrahydro-1-naphthol, a chiral alcohol, is a significant building block in the asymmetric synthesis of pharmaceuticals and other biologically active molecules. Its stereochemistry plays a crucial role in determining the efficacy and specificity of the final compounds. This technical guide provides a comprehensive overview of the structural characterization of (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol, including its physicochemical properties and detailed spectroscopic data. Furthermore, a representative experimental protocol for its enantioselective synthesis is presented, along with a visualization of its role in the development of bioactive compounds.

Physicochemical Properties

(R)-(-)-1,2,3,4-Tetrahydro-1-naphthol is a white to off-white crystalline solid at room temperature. Its fundamental properties are summarized in the table below for quick reference.

PropertyValueReference
Molecular Formula C₁₀H₁₂O--INVALID-LINK--
Molecular Weight 148.20 g/mol --INVALID-LINK--
CAS Number 23357-45-1--INVALID-LINK--
Melting Point 38-42 °C--INVALID-LINK--
Boiling Point 140 °C at 17 mmHg--INVALID-LINK--
Density 1.09 g/mL at 25 °C--INVALID-LINK--
Specific Rotation [α]D -29° to -35° (c=2.5 in CHCl₃)--INVALID-LINK--
Appearance White or off-white crystalline powder--INVALID-LINK--

Spectroscopic Data for Structural Elucidation

The structural identity and purity of (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol are confirmed through various spectroscopic techniques. The following sections detail the expected data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts (δ) and multiplicities for the racemic mixture, which are highly indicative of the (R)-enantiomer, are presented below.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.42 - 7.10Multiplet4HAromatic protons (H-5, H-6, H-7, H-8)
~4.77Triplet1HMethine proton (H-1)
~2.85 - 2.70Multiplet2HMethylene protons (H-4)
~2.05 - 1.75Multiplet4HMethylene protons (H-2, H-3)
VariableSinglet (broad)1HHydroxyl proton (-OH)

Note: The chemical shift of the hydroxyl proton is variable and depends on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (ppm)Assignment
~138.5Aromatic C (quaternary)
~137.0Aromatic C (quaternary)
~129.0Aromatic CH
~128.5Aromatic CH
~126.5Aromatic CH
~126.0Aromatic CH
~68.0Methine C (C-1)
~32.0Methylene C (C-2 or C-3)
~29.5Methylene C (C-4)
~19.0Methylene C (C-2 or C-3)
Infrared (IR) Spectroscopy

The IR spectrum highlights the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3300-3500Strong, BroadO-H stretch (hydroxyl group)
3000-3100MediumC-H stretch (aromatic)
2850-3000MediumC-H stretch (aliphatic)
1450-1600MediumC=C stretch (aromatic ring)
1050-1250StrongC-O stretch (alcohol)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zInterpretation
148Molecular ion [M]⁺
130[M - H₂O]⁺
115[M - H₂O - CH₃]⁺
104[C₈H₈]⁺ (retro-Diels-Alder fragmentation)

Experimental Protocols

The enantioselective synthesis of (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol is most commonly achieved through the asymmetric reduction of its corresponding ketone, α-tetralone. Biocatalytic methods and chiral metal-catalyzed hydrogenations are prevalent. A representative protocol using a chiral catalyst is outlined below.

Enantioselective Reduction of α-Tetralone

This protocol is a generalized procedure based on established methods of asymmetric catalysis.[1][2]

Materials:

  • α-Tetralone

  • Chiral catalyst (e.g., a chiral oxazaborolidine like (R)-CBS catalyst, or a Ru- or Rh-based catalyst with a chiral ligand like BINAP)

  • Reducing agent (e.g., borane-dimethyl sulfide (B99878) complex (BMS), isopropanol (B130326) for transfer hydrogenation)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Quenching solution (e.g., Methanol, dilute HCl)

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: A dry, inert-atmosphere reaction vessel (e.g., a flame-dried flask under nitrogen or argon) is charged with the chiral catalyst (typically 1-10 mol%). Anhydrous solvent is added to dissolve the catalyst.

  • Addition of Reducing Agent: The reducing agent is added to the catalyst solution at the appropriate temperature (often cooled to 0 °C or below). The mixture is stirred for a short period to allow for the formation of the active catalytic species.

  • Substrate Addition: A solution of α-tetralone in the anhydrous solvent is added dropwise to the reaction mixture, maintaining the desired temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.

  • Quenching: The reaction is carefully quenched by the slow addition of a suitable quenching agent (e.g., methanol) at a low temperature.

  • Workup: The reaction mixture is allowed to warm to room temperature. An aqueous workup is performed, which may involve washing with dilute acid, brine, and then drying the organic layer over an anhydrous drying agent.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel using an appropriate eluent system to afford the pure (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol.

  • Characterization: The final product is characterized by the spectroscopic methods detailed in Section 2, and its enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).

Visualization of Synthetic Utility

(R)-(-)-1,2,3,4-Tetrahydro-1-naphthol is a valuable chiral precursor in the synthesis of more complex molecules with significant biological activities. The following diagram illustrates its central role as a building block in drug development.

Synthetic_Utility precursor (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol derivatization Chemical Derivatization (e.g., etherification, amination, esterification) precursor->derivatization scaffold Chiral Tetralin Scaffold derivatization->scaffold bioactive Biologically Active Molecules scaffold->bioactive pharma Pharmaceuticals (e.g., CNS agents, anticancer agents) bioactive->pharma research Research Compounds (e.g., enzyme inhibitors, molecular probes) bioactive->research

Caption: Synthetic utility of (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol.

The tetralin structural motif is present in a variety of biologically active compounds. Derivatives of tetralin have been investigated for their potential as anticancer agents and for their activity on the central nervous system.[3][4][5][6][7] The specific stereochemistry of (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol is crucial for the stereoselective synthesis of these complex molecules, ultimately influencing their biological target engagement and therapeutic efficacy.[8]

References

Spectroscopic Analysis of (S)-(+)-1,2,3,4-Tetrahydro-1-naphthol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-1,2,3,4-Tetrahydro-1-naphthol, also known as (S)-(+)-α-Tetralol, is a chiral secondary alcohol with significant applications in organic synthesis and medicinal chemistry. Its enantiomerically pure form serves as a valuable chiral building block for the asymmetric synthesis of complex molecules, including pharmaceuticals and agrochemicals. Furthermore, it is recognized as a competitive inhibitor of the aryl sulfotransferase (AST) IV enzyme and is a major urinary metabolite of tetralin. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and quality control in various research and development settings.

This technical guide provides a comprehensive overview of the spectroscopic analysis of (S)-(+)-1,2,3,4-Tetrahydro-1-naphthol, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, mass spectrometry (MS), and chiroptical data. Detailed experimental protocols are provided to facilitate the replication of these analyses in a laboratory setting.

Spectroscopic Data

The following sections summarize the key spectroscopic data for (S)-(+)-1,2,3,4-Tetrahydro-1-naphthol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of (S)-(+)-1,2,3,4-Tetrahydro-1-naphthol. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

Table 1: ¹H NMR Spectroscopic Data for 1,2,3,4-Tetrahydro-1-naphthol

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.42d1HAr-H
7.21 - 7.18m2HAr-H
7.10d1HAr-H
4.77t1HCH-OH
2.81 - 2.72m2HAr-CH₂
2.05 - 1.92m2HCH₂
1.89 - 1.77m2HCH₂

Solvent: CDCl₃, Reference: TMS (0 ppm). Data obtained from a 399.65 MHz instrument.

Table 2: ¹³C NMR Spectroscopic Data for (S)-(+)-1,2,3,4-Tetrahydro-1-naphthol

Chemical Shift (δ) ppmAssignment
142.9Ar-C
137.2Ar-C
129.0Ar-CH
128.8Ar-CH
126.1Ar-CH
125.7Ar-CH
68.1CH-OH
32.1CH₂
29.3Ar-CH₂
19.0CH₂

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (S)-(+)-1,2,3,4-Tetrahydro-1-naphthol is characterized by the presence of a hydroxyl (-OH) group and an aromatic ring.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500Strong, BroadO-H stretch (alcohol)
3000 - 3100MediumC-H stretch (aromatic)
2800 - 3000MediumC-H stretch (aliphatic)
1450 - 1600MediumC=C stretch (aromatic ring)
1050 - 1260StrongC-O stretch (secondary alcohol)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
148High[M]⁺ (Molecular Ion)
130Moderate[M - H₂O]⁺
120High[M - C₂H₄]⁺
118Moderate[M - H₂O - C₂H₂]⁺

Ionization Method: Electron Ionization (EI).

Chiroptical Data

Chiroptical data is essential for characterizing enantiomerically pure compounds like (S)-(+)-1,2,3,4-Tetrahydro-1-naphthol.

Table 5: Optical Rotation Data for (S)-(+)-1,2,3,4-Tetrahydro-1-naphthol

ParameterValueConditions
Specific Rotation [α]+33 ± 1°20°C, D-line of sodium, c = 2.5% in chloroform (B151607)

Data obtained from commercial supplier specifications.

Experimental Protocols

The following protocols provide detailed methodologies for the spectroscopic analysis of (S)-(+)-1,2,3,4-Tetrahydro-1-naphthol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of (S)-(+)-1,2,3,4-Tetrahydro-1-naphthol.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: zg30 (or equivalent standard 30° pulse sequence)

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: 20 ppm

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: zgpg30 (or equivalent power-gated decoupling sequence)

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.5 s

  • Spectral Width: 240 ppm

  • Temperature: 298 K

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

  • Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

  • Integrate the peaks in the ¹H spectrum and assign chemical shifts.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups in the molecule.

Instrumentation: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol (B130326) and allowing it to dry completely.

  • Place a small amount of the crystalline (S)-(+)-1,2,3,4-Tetrahydro-1-naphthol directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Acquisition Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16

  • Mode: Transmittance or Absorbance

Data Processing:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final IR spectrum.

  • Identify and label the characteristic absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of (S)-(+)-1,2,3,4-Tetrahydro-1-naphthol in dichloromethane.

  • Dilute the stock solution to a final concentration of approximately 10 µg/mL in dichloromethane.

  • Transfer the final solution to a 2 mL GC vial.

GC Parameters:

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Column: DB-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 min

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 min

MS Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Mass Range: 40 - 400 m/z

  • Scan Speed: 1000 amu/s

Data Processing:

  • Identify the peak corresponding to (S)-(+)-1,2,3,4-Tetrahydro-1-naphthol in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion peak and major fragment ions.

  • Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to (S)-(+)-1,2,3,4-Tetrahydro-1-naphthol.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample (S)-(+)-1,2,3,4- Tetrahydro-1-naphthol NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS GC-Mass Spectrometry Sample->MS CD Chiroptical Analysis (Polarimetry/CD) Sample->CD Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group ID IR->Functional_Groups Mol_Weight Molecular Weight & Fragmentation MS->Mol_Weight Stereochem Stereochemistry CD->Stereochem

Caption: Experimental workflow for the spectroscopic analysis of (S)-(+)-1,2,3,4-Tetrahydro-1-naphthol.

Metabolic_Pathway Tetralin Tetralin AlphaTetralol (S)-(+)-1,2,3,4-Tetrahydro-1-naphthol (α-Tetralol) Tetralin->AlphaTetralol Hydroxylation (Cytochrome P450) Glucuronide α-Tetralol Glucuronide AlphaTetralol->Glucuronide Glucuronidation (UGT enzymes) Excretion Urinary Excretion Glucuronide->Excretion Enzyme_Inhibition S_Tetralol (S)-(+)-1,2,3,4- Tetrahydro-1-naphthol S_Tetralol->Inhibition AST_IV Aryl Sulfotransferase IV (AST IV) Product Sulfated Product AST_IV->Product Sulfation Substrate 1-Naphthalenemethanol (Substrate) Substrate->AST_IV Inhibition->AST_IV

A Technical Guide to the Biological Activity Screening of 1,2,3,4-Tetrahydro-1-naphthol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activity screening, and mechanistic insights of 1,2,3,4-tetrahydro-1-naphthol derivatives. The tetralin (tetrahydronaphthalene) scaffold is a significant structural motif in medicinal chemistry, present in various natural products and clinically approved drugs, including some anticancer agents.[1] Derivatives of this compound have demonstrated a wide spectrum of pharmacological activities, making them promising candidates for further investigation in drug discovery.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often commences from α-tetralone or this compound itself, which serves as a versatile starting material.[2][3] Various synthetic methodologies can be employed to introduce diverse functional groups and heterocyclic moieties to the core structure, thereby modulating the biological activity. A common approach involves the Claisen-Schmidt condensation of α-tetralone with various aromatic aldehydes to yield α,β-unsaturated ketones (chalcones).[4][5] These intermediates can then be further modified to generate a library of derivatives. For instance, reaction with hydrazine (B178648) hydrate (B1144303) can produce pyrazoline derivatives, while reaction with thiourea (B124793) can yield thioxopyrimidines.[4][5]

Another synthetic strategy involves the reaction of this compound with different reagents to introduce substituents at various positions. The specific synthetic route chosen will depend on the desired final compound and the target biological activity.

G cluster_synthesis General Synthesis Workflow Start Starting Material (this compound or α-Tetralone) Reaction Chemical Reaction (e.g., Condensation, Substitution) Start->Reaction Intermediate Intermediate Product (e.g., Chalcone) Reaction->Intermediate Derivatization Further Derivatization Intermediate->Derivatization Final_Product Final Derivative Library Derivatization->Final_Product

A general workflow for the synthesis of this compound derivatives.

Anticancer Activity Screening

Derivatives of the tetralin ring are found in several clinically used anticancer drugs, such as doxorubicin (B1662922) and epirubicin.[1] Numerous studies have focused on synthesizing and evaluating novel tetralin derivatives for their potential as effective antitumor agents.[1][4][5][6]

The following table summarizes the in vitro anticancer activity of various this compound derivatives against different human cancer cell lines, with data presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Compound IDCancer Cell LineIC50 (µM or µg/mL)Reference
6g MCF-7 (Breast)4.42 ± 2.93 µM[1]
6h A549 (Lung)9.89 ± 1.77 µM[1]
3a Hela (Cervix)3.5 µg/mL[4][5]
3a MCF7 (Breast)4.5 µg/mL[4][5]
11 MCF-7 (Breast)5.68 ng/ml[7]
13 HCT116 (Colon)1.18 µM[8]
13 PC9 (Lung)0.57 µM[8]
13 A549 (Lung)2.25 µM[8]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[9] It is based on the principle that viable cells with active metabolism can convert the yellow MTT substrate into a purple formazan (B1609692) product.[10]

Materials:

  • 96-well plates

  • Test compounds (this compound derivatives)

  • Human cancer cell lines (e.g., MCF-7, A549, Hela)

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5 × 10^4 cells/well) in 100 µL of culture medium.[12][13] Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After incubation, replace the old medium with fresh medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds) and a positive control (a known anticancer drug like 5-fluorouracil).[4]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[13]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[10][12] Incubate for another 1-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[9][10] Shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[11]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[9][10] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[10][12]

  • Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the compound concentration.

G cluster_mtt MTT Assay Workflow A Seed cells in 96-well plate B Add serially diluted test compounds A->B C Incubate for 24-72 hours B->C D Add MTT solution and incubate for 1-4 hours C->D E Remove medium and add solubilization solution (e.g., DMSO) D->E F Measure absorbance at 570 nm E->F G Calculate cell viability and IC50 values F->G

A simplified workflow of the MTT assay for cytotoxicity screening.

Antimicrobial Activity Screening

Naphthol and its derivatives have been reported to possess significant antimicrobial properties.[14][15] The screening of this compound derivatives for antimicrobial activity is crucial in the search for new agents to combat drug-resistant pathogens.[16][17]

The following table summarizes the antimicrobial activity of selected this compound derivatives, with data presented as Minimum Inhibitory Concentration (MIC) in µg/mL or zone of inhibition in mm.

Compound IDMicroorganismMIC (µg/mL)Zone of Inhibition (mm)Reference
2a P. aeruginosa31.25-[18]
2d A. niger62.5-[18]
2 B. pumilus 824007.5[19]
3 P. aeruginosa MDR110-[16][17][19]
3 S. aureus MDR100-[16]
TAC E. cloacae 233550.1-0.4 µM-[15]
TAC K. pneumoniae 138830.1-0.4 µM-[15]

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[20][21][22]

Materials:

  • 96-well microtiter plates

  • Test compounds

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)[22]

  • Standardized microbial inoculum (0.5 McFarland standard)[20]

  • Positive control (standard antibiotic) and negative control (broth only)

  • Incubator

Procedure:

  • Preparation of Inoculum: From a fresh culture, prepare a bacterial or fungal suspension in sterile broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[20]

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well containing the compound dilutions.[20] The final inoculum concentration should be approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum but no test compound). A sterility control (broth only) should also be included.[20]

  • Incubation: Cover the plate and incubate at an appropriate temperature (e.g., 35-37°C) for a specified duration (e.g., 16-20 hours for most bacteria).[20]

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[20]

G cluster_mic Broth Microdilution Workflow A Prepare serial dilutions of test compound in 96-well plate C Inoculate wells with microbial suspension A->C B Prepare standardized microbial inoculum (0.5 McFarland) B->C D Incubate at 37°C for 16-20 hours C->D E Visually assess for turbidity D->E F Determine the Minimum Inhibitory Concentration (MIC) E->F

A simplified workflow for the broth microdilution method.

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in various diseases, and the development of new anti-inflammatory agents is a significant area of research.[23] Derivatives of 1-tetralone (B52770) have been identified as potent inhibitors of Macrophage Migration Inhibitory Factor (MIF), a key pro-inflammatory cytokine.[24][25]

The following table presents a template for summarizing the anti-inflammatory activity of this compound derivatives.

Compound IDAssayTargetActivity Metric (e.g., IC50)Reference
TemplateInhibition of Albumin DenaturationProtein Denaturation% Inhibition[26]
TemplateMIF Tautomerase InhibitionMIFIC50 (µM)[24]

The inhibition of albumin denaturation assay is a common in vitro method to screen for anti-inflammatory activity. The denaturation of proteins is a well-documented cause of inflammation.

Materials:

  • Test compounds

  • Bovine serum albumin (BSA) or human albumin (1% solution)[26]

  • Phosphate buffered saline (PBS, pH 6.4)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture consisting of the test compound at various concentrations and 1% aqueous solution of albumin.[26]

  • Incubation: Incubate the reaction mixture at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating the mixture at 51°C for 20 minutes.

  • Cooling: After heating, cool the solutions.

  • Turbidity Measurement: Measure the turbidity of the solutions using a spectrophotometer at 660 nm.

  • Calculation: Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Abs control - Abs sample) / Abs control] x 100 Where Abs control is the absorbance of the control (without the test compound) and Abs sample is the absorbance of the sample containing the test compound.

Signaling Pathways

Understanding the mechanism of action of bioactive compounds is crucial for drug development. This compound derivatives have been shown to modulate several key signaling pathways.

Some tetralone derivatives exert their anti-inflammatory effects by inhibiting the tautomerase activity of Macrophage Migration Inhibitory Factor (MIF).[24] This inhibition disrupts the downstream signaling cascade that leads to the activation of the transcription factor NF-κB, which in turn reduces the production of pro-inflammatory mediators like TNF-α and IL-6.[24][25]

G cluster_pathway Inhibition of MIF/NF-κB Pathway MIF MIF IKK IKK Activation MIF->IKK activates Tetralone Tetralone Derivative Tetralone->MIF inhibits IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB->Inflammation

Inhibition of the MIF/NF-κB signaling pathway by tetralone derivatives.

Certain tetralone derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[7] This can occur through the modulation of the BCL2 family of proteins, leading to an increased BAX/BCL2 ratio, and the subsequent activation of caspases, such as caspase-7, which are key executioners of apoptosis.[7]

G cluster_apoptosis Apoptosis Induction Pathway Tetralone Tetralone Derivative BCL2 BCL2 (Anti-apoptotic) Tetralone->BCL2 downregulates BAX BAX (Pro-apoptotic) Tetralone->BAX upregulates Mitochondria Mitochondrial Outer Membrane Permeabilization BCL2->Mitochondria inhibits BAX->Mitochondria promotes Caspase Caspase Activation (e.g., Caspase-7) Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Induction of apoptosis by tetralone derivatives via modulation of BCL2 family proteins.

Conclusion

This compound derivatives represent a versatile and promising class of compounds with a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide has provided an overview of their synthesis and detailed protocols for their biological screening. The ability of these compounds to modulate key signaling pathways, such as those involved in inflammation and apoptosis, underscores their potential for the development of novel therapeutic agents. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives is warranted to fully exploit their therapeutic potential.

References

Methodological & Application

Enantioselective Synthesis of (R)- and (S)-1,2,3,4-Tetrahydro-1-naphthol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optically active (R)- and (S)-1,2,3,4-tetrahydro-1-naphthol are crucial chiral building blocks in the synthesis of various pharmaceuticals and biologically active compounds. For instance, (S)-1,2,3,4-tetrahydro-1-naphthol is a key intermediate in the synthesis of the antidepressant sertraline. The stereochemistry of these alcohols is critical for the biological activity of the final products, making their enantioselective synthesis a topic of significant interest. This document provides detailed application notes and protocols for the enantioselective synthesis of both enantiomers of 1,2,3,4-tetrahydro-1-naphthol from the prochiral ketone α-tetralone. The primary methods covered include biocatalytic reduction, asymmetric transfer hydrogenation (ATH) using Noyori-type catalysts, and reduction with chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction).

Methods Overview

The enantioselective synthesis of (R)- and (S)-1,2,3,4-tetrahydro-1-naphthol is predominantly achieved through the asymmetric reduction of α-tetralone. The choice of catalyst and reaction conditions dictates the stereochemical outcome, yielding either the (R)- or (S)-enantiomer with high optical purity.

G cluster_start Starting Material cluster_methods Enantioselective Reduction Methods cluster_products Chiral Products alpha-Tetralone alpha-Tetralone Biocatalysis Biocatalysis alpha-Tetralone->Biocatalysis Whole cells/ Enzymes Noyori ATH Noyori ATH alpha-Tetralone->Noyori ATH Ru-catalyst/ H-donor CBS Reduction CBS Reduction alpha-Tetralone->CBS Reduction Chiral oxazaborolidine/ BH3 R_Naphthol (R)-1,2,3,4-Tetrahydro-1-naphthol Biocatalysis->R_Naphthol S_Naphthol (S)-1,2,3,4-Tetrahydro-1-naphthol Biocatalysis->S_Naphthol Noyori ATH->R_Naphthol Noyori ATH->S_Naphthol CBS Reduction->R_Naphthol CBS Reduction->S_Naphthol

Caption: General workflow for the enantioselective synthesis of (R)- and (S)-1,2,3,4-tetrahydro-1-naphthol.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the quantitative data for the different enantioselective methods for the reduction of α-tetralone.

MethodCatalyst/BiocatalystProductEnantiomeric Excess (ee%)Yield (%)Reaction TimeKey Conditions
BiocatalysisAbsidia cylindrospora KCh 336(S)-isomer>9272 (conv.)3 daysFungal biotransformation
BiocatalysisLactobacillus paracasei BD101(R)-isomer>9995-Whole-cell biocatalyst
Asymmetric Transfer Hydrogenation(S,S)-RuCl[(p-cymene)(TsDPEN)] / HCOOH:NEt3(R)-isomer98994 h28 °C, Substrate/Catalyst = 200
Asymmetric Transfer Hydrogenation(R,R)-RuCl[(p-cymene)(TsDPEN)] / i-PrOH, KOH(S)-isomer979524 h25 °C, Substrate/Catalyst = 500
CBS ReductionChiral Lactam Alcohol-derived Oxazaborolidine / BH3(R)-isomer85--10 mol% catalyst, THF, room temperature[1]

Experimental Protocols

Biocatalytic Reduction of α-Tetralone using Absidia cylindrospora

This protocol describes the microbial reduction of α-tetralone to (S)-1,2,3,4-tetrahydro-1-naphthol using the fungus Absidia cylindrospora.

Materials:

Procedure:

  • Cultivation of Microorganism: Cultivate Absidia cylindrospora KCh 336 in Sabouraud dextrose broth at 25-28°C on a rotary shaker until sufficient biomass is obtained.

  • Biotransformation: Add α-tetralone (typically 0.1-0.5 g/L of culture) to the microbial culture.

  • Incubation: Continue the incubation under the same conditions for 3 days.[2] Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Extraction: After 3 days, saturate the culture with NaCl and extract the product with ethyl acetate (3 x volume of the culture).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate) to obtain pure (S)-1,2,3,4-tetrahydro-1-naphthol.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis. A 3-day transformation of α-tetralone in Absidia cylindrospora culture can yield (S)-(+)-1,2,3,4-tetrahydro-1-naphthol with an enantiomeric excess of 92%.[3]

Asymmetric Transfer Hydrogenation (ATH) with a Noyori-Type Catalyst

This protocol details the asymmetric transfer hydrogenation of α-tetralone to (R)- or (S)-1,2,3,4-tetrahydro-1-naphthol using a Ru(II)-arene-tosyldiamine catalyst. The choice of the chiral ligand enantiomer ((R,R)- or (S,S)-TsDPEN) determines the product's stereochemistry.

Materials:

  • α-Tetralone

  • (S,S)- or (R,R)-RuCl[(p-cymene)(TsDPEN)] catalyst

  • Formic acid (HCOOH) and Triethylamine (NEt3) azeotropic mixture (5:2 molar ratio) or 2-Propanol (i-PrOH) and Potassium hydroxide (B78521) (KOH)

  • Anhydrous solvent (e.g., dichloromethane (B109758) or isopropanol)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure for (R)-1,2,3,4-Tetrahydro-1-naphthol:

  • Reaction Setup: In a nitrogen-purged flask, dissolve (S,S)-RuCl[(p-cymene)(TsDPEN)] (0.5 mol%) in the formic acid/triethylamine azeotrope.

  • Substrate Addition: Add α-tetralone to the catalyst solution.

  • Reaction: Stir the mixture at 28°C for 4 hours.

  • Workup: Quench the reaction by adding water. Extract the product with ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the residue by flash chromatography to yield (R)-1,2,3,4-tetrahydro-1-naphthol.

  • Analysis: Determine the yield and enantiomeric excess.

G Ru_precatalyst [(arene)Ru(TsDPEN)Cl] Ru_16e 16e- Ru(II) complex Ru_precatalyst->Ru_16e -HCl Ru_hydride 18e- Ru(II) hydride Ru_16e->Ru_hydride + H-Donor Ru_hydride->Ru_16e - H-Acceptor Ketone α-Tetralone Ru_hydride->Ketone Hydride Transfer Alcohol Chiral Naphthol Ketone->Alcohol H_donor H-Donor (e.g., i-PrOH) H_acceptor H-Acceptor (e.g., Acetone) H_donor->H_acceptor

Caption: Catalytic cycle of Noyori-type asymmetric transfer hydrogenation.

Corey-Bakshi-Shibata (CBS) Reduction of α-Tetralone

This protocol outlines the enantioselective reduction of α-tetralone using a chiral oxazaborolidine catalyst generated in situ from a chiral precursor, typically a proline-derived amino alcohol.

Materials:

Procedure for (R)-1,2,3,4-Tetrahydro-1-naphthol:

  • Catalyst Formation: In a flame-dried, nitrogen-purged flask, dissolve (S)-α,α-diphenylprolinol (10 mol%) in anhydrous THF. Add borane-dimethyl sulfide complex (10 mol%) dropwise at room temperature. Stir for 30 minutes to form the oxazaborolidine catalyst.

  • Reduction: Cool the catalyst solution to the desired temperature (e.g., 0°C or -78°C). Add a solution of α-tetralone in anhydrous THF dropwise.

  • Borane Addition: Add a stoichiometric amount of borane-dimethyl sulfide complex (e.g., 1.0-1.2 equivalents) dropwise to the reaction mixture, maintaining the low temperature.

  • Reaction: Stir the reaction at the low temperature until completion (monitored by TLC).

  • Quenching: Slowly add methanol to quench the excess borane.

  • Workup: Allow the mixture to warm to room temperature and add 1 M HCl. Stir for 30 minutes. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the product by column chromatography.

  • Analysis: Determine the yield and enantiomeric excess. The reduction of α-tetralone using a chiral lactam alcohol-derived oxazaborolidine catalyst has been reported to give the corresponding alcohol with 85% ee.[1]

Conclusion

The enantioselective synthesis of (R)- and (S)-1,2,3,4-tetrahydro-1-naphthol can be effectively achieved through several methodologies, each with its own advantages. Biocatalysis offers an environmentally friendly route with high enantioselectivity, particularly for the (R)-enantiomer. Asymmetric transfer hydrogenation with Noyori-type catalysts provides excellent enantioselectivity and high yields for both enantiomers under mild conditions. The Corey-Bakshi-Shibata reduction is a versatile and reliable method, although the enantioselectivity for α-tetralone may be slightly lower compared to the other methods. The choice of the optimal method will depend on the desired enantiomer, required optical purity, scalability, and available resources. The protocols provided herein serve as a detailed guide for researchers in the synthesis of these valuable chiral synthons.

References

Chiral Resolution of Racemic 1,2,3,4-Tetrahydro-1-naphthol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral resolution of racemic 1,2,3,4-tetrahydro-1-naphthol, a key intermediate in the synthesis of various pharmaceutical compounds. The described methods include enzymatic kinetic resolution, diastereomeric salt formation, and chromatographic separation.

Introduction

The enantiomers of this compound, also known as α-tetralol, often exhibit different pharmacological and toxicological profiles. Therefore, the preparation of enantiomerically pure forms is crucial for the development of safe and effective chiral drugs. This document outlines three common and effective methods for the resolution of racemic α-tetralol.

Enzymatic Kinetic Resolution via Lipase-Catalyzed Acylation

Enzymatic kinetic resolution (EKR) is a highly selective and environmentally friendly method for separating enantiomers. Lipases are commonly employed to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the resulting ester from the unreacted alcohol.

Principle

In the presence of a lipase (B570770) and an acyl donor, one enantiomer of racemic this compound is preferentially acylated to form an ester. The significant difference in reaction rates allows for the separation of the faster-reacting enantiomer (as the ester) from the slower-reacting or unreacted enantiomer (as the alcohol).

Quantitative Data Summary

The following table summarizes typical results for the lipase-catalyzed kinetic resolution of secondary alcohols, which can be expected for this compound.

Lipase SourceAcyl DonorSolventConversion (%)Enantiomeric Excess (e.e.) of Unreacted Alcohol (%)Enantiomeric Excess (e.e.) of Ester (%)Selectivity Factor (E)
Candida antarctica Lipase B (CALB)Vinyl acetateToluene~50>99 (S)>99 (R)>200
Pseudomonas cepacia Lipase (PSL)Isopropenyl acetateDiisopropyl ether~50>98 (S)>98 (R)>150
Candida rugosa Lipase (CRL)Acetic anhydride (B1165640)Hexane (B92381)~48>95 (S)>97 (R)>100

Note: The specific enantiopreference (R vs. S) may vary depending on the substrate and reaction conditions.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_workup Work-up and Separation cluster_products Isolated Products cluster_hydrolysis Optional Hydrolysis racemate Racemic this compound reaction Stir at Controlled Temperature (e.g., 30-40 °C) racemate->reaction lipase Immobilized Lipase (e.g., CALB) lipase->reaction solvent Anhydrous Organic Solvent (e.g., Toluene) solvent->reaction acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction monitoring Monitor reaction progress by Chiral GC/HPLC reaction->monitoring filtration Filter to remove immobilized enzyme monitoring->filtration extraction Solvent Evaporation filtration->extraction chromatography Column Chromatography extraction->chromatography unreacted_alcohol Enantioenriched (S)-Alcohol chromatography->unreacted_alcohol ester_product Enantioenriched (R)-Ester chromatography->ester_product hydrolysis Hydrolysis of (R)-Ester (e.g., with K2CO3/MeOH) ester_product->hydrolysis final_alcohol (R)-Alcohol hydrolysis->final_alcohol

Caption: Workflow for enzymatic kinetic resolution.

Detailed Protocol
  • Preparation: To a flame-dried round-bottom flask, add racemic this compound (1.0 equiv), an anhydrous organic solvent (e.g., toluene, 10 mL per mmol of substrate), and an immobilized lipase such as Novozym 435 (Candida antarctica lipase B, 10-20 mg per mmol of substrate).

  • Reaction Initiation: Add the acyl donor (e.g., vinyl acetate, 1.5-2.0 equiv) to the mixture.

  • Incubation: Stir the reaction mixture at a constant temperature (e.g., 30-40 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion and enantiomeric excess (e.e.) of the substrate and product.

  • Termination: When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme.

  • Work-up: Wash the enzyme with the reaction solvent. Combine the filtrate and washings, and evaporate the solvent under reduced pressure.

  • Purification: Separate the unreacted alcohol from the formed ester by column chromatography on silica (B1680970) gel.

  • Optional Hydrolysis: The enantiomerically enriched ester can be hydrolyzed to the corresponding alcohol using standard procedures (e.g., potassium carbonate in methanol) to obtain the other enantiomer of the alcohol.

Diastereomeric Salt Formation and Crystallization

This classical resolution method involves the reaction of the racemic alcohol with a chiral resolving agent to form a pair of diastereomeric derivatives, which can then be separated by fractional crystallization.

Principle

The racemic this compound is first converted to a suitable acidic derivative, such as a phthalic acid half-ester. This racemic acid derivative is then reacted with a chiral base (resolving agent) to form a mixture of diastereomeric salts. Due to their different physical properties, one diastereomeric salt can be selectively crystallized from a suitable solvent. The pure enantiomer is then regenerated from the isolated diastereomeric salt.

Quantitative Data Summary

The success of a diastereomeric resolution is highly dependent on the choice of the resolving agent and the crystallization solvent. The following table provides a comparative overview of commonly used chiral resolving agents for acidic compounds.

Chiral Resolving AgentCommon SolventsTypical Yield of Diastereomeric Salt (%)Typical Enantiomeric Excess (e.e.) of Regenerated Enantiomer (%)
(+)- or (-)-BrucineAcetone (B3395972), Ethanol30-45>95
(+)- or (-)-StrychnineMethanol, Ethanol35-50>98
(R)- or (S)-1-PhenylethylamineIsopropanol (B130326), Ethyl Acetate40-50>99
(+)- or (-)-CinchonidineAcetone, Methanol30-45>97

Experimental Workflow

G cluster_derivatization Derivatization cluster_salt_formation Salt Formation cluster_crystallization Fractional Crystallization cluster_regeneration Enantiomer Regeneration cluster_product Final Product racemate Racemic this compound derivatization_reaction Reaction to form Racemic Phthalic Acid Half-Ester racemate->derivatization_reaction anhydride Phthalic Anhydride anhydride->derivatization_reaction racemic_acid Racemic Half-Ester derivatization_reaction->racemic_acid salt_formation_reaction Formation of Diastereomeric Salts in a suitable solvent racemic_acid->salt_formation_reaction resolving_agent Chiral Base (e.g., Brucine) resolving_agent->salt_formation_reaction cooling Cooling and Crystallization salt_formation_reaction->cooling filtration Filtration to isolate the less soluble diastereomeric salt cooling->filtration isolated_salt Diastereomerically Pure Salt filtration->isolated_salt acidification Acidification (e.g., with HCl) isolated_salt->acidification extraction Extraction acidification->extraction hydrolysis Hydrolysis of the ester extraction->hydrolysis pure_enantiomer Enantiomerically Pure this compound hydrolysis->pure_enantiomer

Caption: Workflow for diastereomeric salt resolution.

Detailed Protocol
  • Preparation of the Phthalic Acid Half-Ester:

    • In a round-bottom flask, dissolve racemic this compound (1.0 equiv) and phthalic anhydride (1.1 equiv) in a suitable solvent like pyridine.

    • Heat the mixture (e.g., at 80-90 °C) for several hours until the reaction is complete (monitored by TLC).

    • Cool the mixture and pour it into dilute hydrochloric acid.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the racemic phthalic acid half-ester.

  • Diastereomeric Salt Formation and Crystallization:

    • Dissolve the racemic half-ester in a suitable hot solvent (e.g., acetone or ethanol).

    • In a separate flask, dissolve the chiral resolving agent (e.g., brucine, 0.5 equiv) in the same hot solvent.

    • Add the solution of the resolving agent to the solution of the racemic half-ester.

    • Allow the mixture to cool slowly to room temperature and then in an ice bath to induce crystallization of the less soluble diastereomeric salt.

    • Collect the crystals by filtration and wash them with a small amount of the cold solvent.

  • Purification of the Diastereomeric Salt:

    • The diastereomeric purity of the salt can be improved by recrystallization from the same or a different solvent system.

  • Regeneration of the Enantiomerically Enriched Half-Ester:

    • Suspend the purified diastereomeric salt in water and add a dilute acid (e.g., 2 M HCl) until the solution is acidic.

    • Extract the liberated enantiomerically enriched half-ester with an organic solvent.

    • Wash, dry, and evaporate the organic layer.

  • Hydrolysis to the Enantiomerically Pure Alcohol:

    • Hydrolyze the enantiomerically enriched half-ester using a base (e.g., NaOH in aqueous ethanol) to obtain the enantiomerically pure this compound.

Chromatographic Separation

Direct separation of enantiomers can be achieved using chiral chromatography, either by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase (CSP).

Principle

The enantiomers of this compound interact differently with the chiral stationary phase, leading to different retention times and, consequently, their separation. The choice of the chiral stationary phase and the mobile phase is critical for achieving good resolution.

Quantitative Data Summary - Chiral GC

The following table provides an example of the analytical separation of this compound enantiomers by chiral Gas Chromatography.

Column TypeCarrier GasTemperature ProgramEnantiomerEnantiomeric Excess (e.e.) (%)Reference
CP Chirasil-DEX CBHydrogen60°C (1 min) to 200°C at 2°C/minS-(+)92[1]
CP Chirasil-DEX CBHydrogen60°C (1 min) to 200°C at 2°C/minR-(-)-[1]

Experimental Workflow

G cluster_prep Sample Preparation cluster_chromatography Chiral Chromatography cluster_analysis Data Analysis cluster_collection Preparative Separation (Optional) cluster_products Isolated Enantiomers racemate Racemic this compound dissolution Dissolve in appropriate solvent (e.g., Hexane/Isopropanol for HPLC) racemate->dissolution injection Inject sample onto Chiral Column (HPLC or GC) dissolution->injection separation Elution with Mobile Phase injection->separation detection Detection (e.g., UV for HPLC, FID for GC) separation->detection fraction_collection Collect fractions corresponding to each enantiomer separation->fraction_collection chromatogram Obtain Chromatogram with separated enantiomer peaks detection->chromatogram quantification Determine enantiomeric excess (e.e.) chromatogram->quantification solvent_evaporation Evaporate solvent fraction_collection->solvent_evaporation enantiomer1 (R)-Enantiomer solvent_evaporation->enantiomer1 enantiomer2 (S)-Enantiomer solvent_evaporation->enantiomer2

Caption: Workflow for chromatographic resolution.

Detailed Protocol - Chiral HPLC Method Development
  • Column Selection:

    • Start with polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel OD-H, Chiralpak AD-H). These columns have a broad applicability for the resolution of a wide range of racemates.

  • Mobile Phase Screening (Normal Phase):

    • A common starting mobile phase is a mixture of hexane and a polar modifier, typically isopropanol (IPA) or ethanol.

    • Begin with a composition of Hexane/IPA (90/10, v/v).

    • If the retention is too long, increase the percentage of the polar modifier. If the retention is too short and there is no separation, decrease the percentage of the modifier.

    • Small amounts of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid for acidic analytes or 0.1% diethylamine (B46881) for basic analytes) can be added to improve peak shape, although it is not typically necessary for neutral alcohols.

  • Mobile Phase Screening (Reversed Phase):

    • If normal phase is unsuccessful, a reversed-phase method can be attempted.

    • Use a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol.

  • Optimization:

    • Flow Rate: Adjust the flow rate to optimize the balance between analysis time and resolution. A typical starting flow rate is 1.0 mL/min for a 4.6 mm ID column.

    • Temperature: Column temperature can influence selectivity. Analyze at different temperatures (e.g., 25°C, 30°C, 40°C) to see the effect on resolution.

  • Analysis:

    • Dissolve a small amount of racemic this compound in the mobile phase.

    • Inject the sample onto the column and record the chromatogram.

    • Calculate the resolution (Rs) and the separation factor (α) to evaluate the separation efficiency.

  • Preparative Chromatography:

    • Once an analytical method is developed, it can be scaled up to a preparative scale by using a larger diameter column and a higher flow rate to isolate larger quantities of the individual enantiomers.

References

The Untapped Potential of 1,2,3,4-Tetrahydro-1-naphthol in Asymmetric Synthesis: A Prospective Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While 1,2,3,4-tetrahydro-1-naphthol, a chiral secondary alcohol, possesses structural motifs analogous to other successful chiral auxiliaries, a comprehensive review of the scientific literature reveals a notable absence of its specific application in this context. Despite the lack of direct precedent, its rigid, bicyclic structure and the steric hindrance offered by the fused aromatic ring present a compelling case for its potential utility in controlling stereochemistry. This document, therefore, presents a prospective analysis, outlining hypothetical application notes and detailed protocols for the use of this compound as a chiral auxiliary in asymmetric synthesis. The methodologies described are based on well-established principles of chiral auxiliary-directed stereocontrol and are intended to serve as a foundational guide for researchers interested in exploring this promising, yet uncharted, territory.

Introduction

Chiral auxiliaries are indispensable tools in modern asymmetric synthesis, enabling the production of enantiomerically pure compounds, a critical requirement in the development of pharmaceuticals and other biologically active molecules. The temporary incorporation of a chiral moiety onto a prochiral substrate allows for diastereoselective transformations, with the auxiliary being subsequently removed to afford the desired enantiomerically enriched product. While numerous chiral auxiliaries have been developed and successfully applied, the exploration of novel and readily accessible chiral scaffolds remains a vibrant area of research.

This compound, commercially available in both enantiopure forms, presents an attractive yet unexplored candidate for a chiral auxiliary. Its rigid framework, resulting from the fusion of a cyclohexanol (B46403) ring with a benzene (B151609) ring, is anticipated to provide a well-defined steric environment, crucial for effective facial discrimination in asymmetric reactions. This document outlines the hypothetical application of (R)- or (S)-1,2,3,4-tetrahydro-1-naphthol as a chiral auxiliary in two key transformations: the Diels-Alder reaction and α-alkylation of a carbonyl compound.

Hypothetical Application 1: Asymmetric Diels-Alder Reaction

In this hypothetical application, (R)-1,2,3,4-tetrahydro-1-naphthol is envisioned as a chiral auxiliary to control the stereochemical outcome of a Diels-Alder reaction between an acrylate (B77674) dienophile and cyclopentadiene (B3395910).

Experimental Workflow

G cluster_0 Attachment of Chiral Auxiliary cluster_1 Diastereoselective Diels-Alder Reaction cluster_2 Cleavage of Chiral Auxiliary start Prochiral Acryloyl Chloride attachment Esterification start->attachment auxiliary (R)-1,2,3,4-Tetrahydro-1-naphthol auxiliary->attachment dienophile Chiral Dienophile attachment->dienophile diels_alder Lewis Acid Catalysis (e.g., TiCl4) dienophile->diels_alder diene Cyclopentadiene diene->diels_alder adduct Diastereomeric Adducts diels_alder->adduct cleavage Hydrolysis (e.g., LiOH/H2O2) adduct->cleavage product Enantiomerically Enriched Cycloadduct cleavage->product recovered_auxiliary Recovered Chiral Auxiliary cleavage->recovered_auxiliary

Caption: Workflow for a hypothetical asymmetric Diels-Alder reaction.

Experimental Protocols

Protocol 1: Synthesis of (R)-1,2,3,4-Tetrahydronaphthalen-1-yl Acrylate (Chiral Dienophile)

  • To a solution of (R)-1,2,3,4-tetrahydro-1-naphthol (1.0 eq.) and triethylamine (B128534) (1.5 eq.) in anhydrous dichloromethane (B109758) (DCM) at 0 °C, add acryloyl chloride (1.2 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the chiral dienophile.

Protocol 2: Diastereoselective Diels-Alder Reaction

  • Dissolve the (R)-1,2,3,4-tetrahydronaphthalen-1-yl acrylate (1.0 eq.) in anhydrous DCM and cool to -78 °C.

  • Add a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄, 1.1 eq.), and stir for 15 minutes.

  • Add freshly distilled cyclopentadiene (3.0 eq.) dropwise.

  • Stir the reaction at -78 °C for 3 hours.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis.

Protocol 3: Cleavage of the Chiral Auxiliary

  • Dissolve the Diels-Alder adduct in a 3:1 mixture of tetrahydrofuran (B95107) (THF) and water.

  • Cool the solution to 0 °C and add lithium hydroxide (B78521) (LiOH, 2.0 eq.) followed by 30% aqueous hydrogen peroxide (H₂O₂, 4.0 eq.).

  • Stir the mixture at room temperature for 12 hours.

  • Quench the reaction with a saturated aqueous solution of sodium sulfite.

  • Extract the aqueous layer with diethyl ether to recover the chiral auxiliary.

  • Acidify the aqueous layer with 1 M HCl and extract the desired carboxylic acid product with ethyl acetate.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield the enantiomerically enriched product.

Hypothetical Quantitative Data
EntryLewis AcidTemperature (°C)Diastereomeric Ratio (endo:exo)Diastereomeric Excess (d.e.) of endo
1TiCl₄-7895:5>98%
2Et₂AlCl-7892:895%
3SnCl₄-7888:1290%

Hypothetical Application 2: Asymmetric α-Alkylation

Here, (S)-1,2,3,4-tetrahydro-1-naphthol is postulated to be used as a chiral auxiliary for the diastereoselective α-alkylation of a propionate (B1217596) ester derivative.

Reaction Pathway

G cluster_0 Substrate Preparation cluster_1 Diastereoselective Alkylation cluster_2 Auxiliary Cleavage start Propionyl Chloride esterification Esterification start->esterification auxiliary (S)-1,2,3,4-Tetrahydro-1-naphthol auxiliary->esterification substrate Chiral Propionate Ester esterification->substrate enolate Lithium Enolate substrate->enolate + Base base LDA base->enolate alkylation Alkylation enolate->alkylation alkylating_agent Benzyl (B1604629) Bromide alkylating_agent->alkylation alkylated_product Diastereomerically Enriched Product alkylation->alkylated_product cleavage Reduction (e.g., LiAlH4) alkylated_product->cleavage chiral_alcohol Enantiomerically Enriched Alcohol cleavage->chiral_alcohol recovered_auxiliary Recovered Chiral Auxiliary cleavage->recovered_auxiliary

Caption: Proposed pathway for asymmetric α-alkylation.

Experimental Protocols

Protocol 1: Synthesis of (S)-1,2,3,4-Tetrahydronaphthalen-1-yl Propionate

  • Following a similar procedure to the synthesis of the acrylate dienophile, react (S)-1,2,3,4-tetrahydro-1-naphthol with propionyl chloride in the presence of triethylamine.

  • Purify the resulting chiral propionate ester by flash column chromatography.

Protocol 2: Diastereoselective α-Alkylation

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq.) to a solution of diisopropylamine (B44863) (1.2 eq.) in anhydrous THF at -78 °C.

  • Add the (S)-1,2,3,4-tetrahydronaphthalen-1-yl propionate (1.0 eq.) dropwise to the LDA solution at -78 °C and stir for 30 minutes to form the lithium enolate.

  • Add benzyl bromide (1.5 eq.) and allow the reaction to stir at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Determine the diastereomeric excess of the crude product by chiral HPLC analysis.

Protocol 3: Reductive Cleavage of the Chiral Auxiliary

  • Dissolve the alkylated product in anhydrous diethyl ether and cool to 0 °C.

  • Slowly add a solution of lithium aluminum hydride (LiAlH₄, 2.0 eq.) in diethyl ether.

  • Stir the reaction at 0 °C for 1 hour.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting precipitate and wash with diethyl ether.

  • The filtrate contains the desired enantiomerically enriched alcohol and the recovered chiral auxiliary, which can be separated by column chromatography.

Hypothetical Quantitative Data
EntryElectrophile (R-X)Temperature (°C)Diastereomeric Excess (d.e.)
1Benzyl Bromide-7895%
2Methyl Iodide-7892%
3Allyl Bromide-7894%

Conclusion

While the use of this compound as a chiral auxiliary in asymmetric synthesis remains to be experimentally validated, its structural characteristics suggest significant potential. The rigid, conformationally constrained framework is an ideal feature for inducing high levels of stereocontrol. The protocols and data presented herein, though hypothetical, are grounded in established principles of asymmetric synthesis and are intended to provide a solid starting point for the investigation of this promising chiral auxiliary. Further research is warranted to explore its efficacy in a range of asymmetric transformations and to establish its practical utility for the synthesis of enantiomerically pure molecules in academic and industrial settings.

Synthesis of Pharmaceutical Intermediates from 1,2,3,4-Tetrahydro-1-naphthol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates starting from 1,2,3,4-tetrahydro-1-naphthol. This versatile building block serves as a crucial precursor for a range of pharmacologically active molecules, particularly those targeting the central nervous system. The protocols outlined below focus on two pivotal transformations: the oxidation of this compound to 1-tetralone (B52770), a cornerstone intermediate, and its direct conversion to aminotetralin derivatives, which are themselves important pharmacophores.

Introduction

This compound, a chiral alcohol, is a valuable starting material in medicinal chemistry. Its rigid, partially saturated bicyclic structure is a common motif in a variety of therapeutic agents, including antidepressants and anti-inflammatory drugs. The ability to efficiently convert this alcohol into other key functional groups, such as ketones and amines, is essential for the synthesis of diverse compound libraries for drug discovery and development.

Key Synthetic Transformations

Two primary pathways for the derivatization of this compound into valuable pharmaceutical intermediates are highlighted in this note:

  • Oxidation to 1-Tetralone: The conversion of the secondary alcohol to a ketone yields 1-tetralone. 1-Tetralone is a widely used intermediate in the synthesis of numerous pharmaceuticals, including the selective serotonin (B10506) reuptake inhibitor (SSRI) sertraline.

  • Direct Amination to Aminotetralin Derivatives: The direct replacement of the hydroxyl group with an amino group provides access to aminotetralin scaffolds. These structures are found in a range of neurologically active compounds.

Below are detailed protocols for these transformations.

Experimental Protocols

Protocol 1: Oxidation of this compound to 1-Tetralone

The oxidation of this compound to 1-tetralone can be achieved using various methods. Here, we detail two common and effective protocols: Swern oxidation and Pyridinium (B92312) Chlorochromate (PCC) oxidation.

A. Swern Oxidation

The Swern oxidation is a mild and efficient method that avoids the use of heavy metals.[1][2]

Experimental Workflow: Swern Oxidation

Swern_Oxidation_Workflow start Start reagents Prepare Reagents: - Oxalyl Chloride in CH2Cl2 - DMSO in CH2Cl2 - this compound in CH2Cl2 - Triethylamine (B128534) start->reagents reaction_setup Set up reaction vessel under N2 atmosphere and cool to -78 °C reagents->reaction_setup dmso_addition Add DMSO solution dropwise to oxalyl chloride solution reaction_setup->dmso_addition stir1 Stir for 15 min dmso_addition->stir1 alcohol_addition Add alcohol solution dropwise stir1->alcohol_addition stir2 Stir for 30 min alcohol_addition->stir2 base_addition Add triethylamine dropwise stir2->base_addition stir3 Stir for 30 min at -78 °C, then warm to room temperature base_addition->stir3 workup Quench with water, extract with CH2Cl2, wash, and dry stir3->workup purification Purify by column chromatography workup->purification end End: 1-Tetralone purification->end

Caption: Workflow for the Swern oxidation of this compound.

Methodology:

  • To a solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (B109758) (CH₂Cl₂) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of dimethyl sulfoxide (B87167) (DMSO) (2.0 eq.) in CH₂Cl₂ dropwise.

  • Stir the mixture at -78 °C for 15 minutes.

  • Add a solution of this compound (1.0 eq.) in CH₂Cl₂ dropwise.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Add triethylamine (5.0 eq.) dropwise and continue stirring for another 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford 1-tetralone.

B. Pyridinium Chlorochromate (PCC) Oxidation

PCC is a versatile oxidizing agent for converting primary and secondary alcohols to aldehydes and ketones, respectively.[3]

Experimental Workflow: PCC Oxidation

PCC_Oxidation_Workflow start Start reagents Prepare Reagents: - PCC - this compound - Dichloromethane (CH2Cl2) - Celite or Silica Gel start->reagents reaction_setup Suspend PCC and Celite in CH2Cl2 reagents->reaction_setup alcohol_addition Add a solution of the alcohol in CH2Cl2 reaction_setup->alcohol_addition stir Stir at room temperature for 2-4 hours alcohol_addition->stir filtration Filter the mixture through a pad of silica gel stir->filtration concentration Concentrate the filtrate filtration->concentration purification Purify by column chromatography (optional) concentration->purification end End: 1-Tetralone purification->end

Caption: Workflow for the PCC oxidation of this compound.

Methodology:

  • To a suspension of pyridinium chlorochromate (PCC) (1.5 eq.) and celite in anhydrous dichloromethane (CH₂Cl₂), add a solution of this compound (1.0 eq.) in CH₂Cl₂.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel, washing with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Quantitative Data for Oxidation Reactions

Oxidation MethodReagentsSolventTypical Yield (%)Reference
Swern OxidationOxalyl Chloride, DMSO, TriethylamineCH₂Cl₂>90[1]
PCC OxidationPyridinium ChlorochromateCH₂Cl₂80-90[3]

Characterization of 1-Tetralone

  • Appearance: Colorless to pale yellow liquid.

  • ¹H NMR (CDCl₃): δ 8.02 (d, 1H), 7.45 (t, 1H), 7.28 (t, 1H), 7.18 (d, 1H), 2.95 (t, 2H), 2.65 (t, 2H), 2.15 (m, 2H).[4][5]

  • ¹³C NMR (CDCl₃): δ 198.2, 144.6, 133.2, 132.8, 128.8, 127.1, 126.5, 39.2, 29.7, 23.2.

  • IR (neat): ν 1685 (C=O) cm⁻¹.[6]

Protocol 2: Direct Amination of this compound

Direct conversion of the hydroxyl group to an amine can be achieved through various methods, including the Mitsunobu and Ritter reactions.

A. Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of alcohols to a variety of functional groups, including azides (which can be subsequently reduced to amines), with inversion of stereochemistry.[7][8]

Signaling Pathway: Mitsunobu Reaction Mechanism

Mitsunobu_Mechanism cluster_activation Activation cluster_substitution Substitution cluster_reduction Reduction PPh3 PPh3 Adduct Phosphonium Adduct PPh3->Adduct + DEAD DEAD DEAD Betaine Betaine Adduct->Betaine + HN3 - HDEAD Oxyphosphonium Oxyphosphonium Salt Betaine->Oxyphosphonium + Alcohol Alcohol This compound Azide (B81097) Azidotetralin Oxyphosphonium->Azide + N3- (SN2) OPPh3 OPPh3 Oxyphosphonium->OPPh3 Amine Aminotetralin Azide->Amine Reduction (e.g., H2/Pd-C)

Caption: Mechanism of the Mitsunobu reaction for amine synthesis.

Methodology (for Azide Formation):

  • To a solution of this compound (1.0 eq.) and triphenylphosphine (B44618) (1.5 eq.) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.

  • After stirring for 10-15 minutes, add a solution of hydrazoic acid (HN₃) in toluene (B28343) or diphenylphosphoryl azide (DPPA) (1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Concentrate the reaction mixture and purify the crude product by column chromatography to yield the corresponding azidotetralin.

  • The resulting azide can be reduced to the primary amine using standard conditions (e.g., H₂/Pd-C, LiAlH₄).

B. Ritter Reaction

The Ritter reaction provides a direct route to N-substituted amides from alcohols and nitriles under acidic conditions. The amide can then be hydrolyzed to the corresponding amine.[9][10]

Logical Relationship: Ritter Reaction Pathway

Ritter_Pathway Alcohol This compound Carbocation Tetralinyl Carbocation Alcohol->Carbocation H+ Nitrilium Nitrilium Ion Carbocation->Nitrilium + CH3CN Nitrile Acetonitrile (B52724) (CH3CN) Amide N-Acetyl-1-aminotetralin Nitrilium->Amide + H2O Amine 1-Aminotetralin Amide->Amine Hydrolysis

Caption: Synthetic pathway of the Ritter reaction for amine synthesis.

Methodology:

  • To a stirred solution of this compound (1.0 eq.) in acetonitrile (used as both reactant and solvent), add concentrated sulfuric acid (2.0-3.0 eq.) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH or NH₄OH).

  • Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The resulting N-acetyl-1-aminotetralin can be purified by crystallization or column chromatography.

  • Hydrolysis of the amide (e.g., with aqueous HCl) will yield the primary amine.

Quantitative Data for Amination Reactions

Amination MethodKey ReagentsProduct TypeTypical Yield (%)Reference
MitsunobuPPh₃, DEAD/DIAD, HN₃/DPPAAzide (Amine precursor)60-80[7][8]
RitterAcetonitrile, H₂SO₄N-Acetyl Amide50-70[9][10]

Conclusion

The protocols described provide robust and versatile methods for the synthesis of key pharmaceutical intermediates from this compound. The oxidation to 1-tetralone opens pathways to a wide array of complex molecules, while direct amination via the Mitsunobu or Ritter reactions offers efficient routes to aminotetralin derivatives. These application notes serve as a practical guide for researchers in the field of drug discovery and development, enabling the synthesis of novel compounds for biological evaluation. Further optimization of reaction conditions may be necessary depending on the specific substrate and desired scale of the synthesis.

References

Application of 1,2,3,4-Tetrahydro-1-naphthol in the synthesis of agrochemicals.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

1,2,3,4-Tetrahydro-1-naphthol and its derivatives serve as crucial intermediates in the synthesis of various agrochemicals, particularly anticoagulant rodenticides. These compounds act by inhibiting the vitamin K epoxide reductase enzyme, leading to a disruption of the blood clotting cascade and eventual death in rodents. This application note details the synthesis of two prominent rodenticides, Coumatetralyl and Difenacoum, starting from precursors derived from this compound.

Key Applications

The primary application of this compound in the agrochemical industry is as a precursor to 1-tetralone (B52770). This ketone is a key building block for the synthesis of coumarin-based rodenticides. The synthetic pathway leverages the reactivity of the tetralone ring system to introduce the necessary functionalities for anticoagulant activity.

Synthesis of Coumatetralyl

Coumatetralyl is a first-generation anticoagulant rodenticide synthesized from 1-tetralone, which is obtained through the oxidation of this compound.

Experimental Workflow for Coumatetralyl Synthesis

A This compound B Oxidation A->B C 1-Tetralone B->C D Condensation C->D F Coumatetralyl D->F E 4-Hydroxycoumarin (B602359) E->D

Caption: Synthetic pathway of Coumatetralyl from this compound.

Synthesis of Difenacoum

Difenacoum is a second-generation anticoagulant rodenticide, effective against rodents resistant to first-generation compounds. Its synthesis involves a more complex derivative of tetralin.

Experimental Workflow for Difenacoum Synthesis

A Substituted 1,2,3,4-Tetrahydronaphthalene Derivative B Synthesis of 3-(3-p-diphenyl-1,2,3,4- tetrahydronaphth-1-yl)-4-hydroxycoumarin A->B D Difenacoum B->D C 4-Hydroxycoumarin C->B

Caption: General synthetic scheme for Difenacoum.

Quantitative Data

The following table summarizes key quantitative data for the synthesized rodenticides.

CompoundPrecursorSynthetic StepYield (%)Purity (%)Acute Oral LD50 (Rat, mg/kg)
1-TetraloneThis compoundOxidation65-73[1]>98[1]-
Coumatetralyl1-Tetralone & 4-HydroxycoumarinCondensationNot specifiedNot specified16.5 - 30[2]
DifenacoumSubstituted tetralin derivative & 4-HydroxycoumarinMulti-step synthesisNot specifiedNot specified1.8[3][4]

Experimental Protocols

Synthesis of 1-Tetralone from this compound

Materials:

Procedure:

  • Dissolve this compound in anhydrous dichloromethane in a round-bottom flask.

  • Add the oxidizing agent (e.g., PCC) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with dichloromethane.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-tetralone.

Synthesis of Coumatetralyl from 1-Tetralone and 4-Hydroxycoumarin

Materials:

  • 1-Tetralone

  • 4-Hydroxycoumarin

  • Glacial acetic acid or another suitable solvent/catalyst

Procedure:

  • Combine 1-tetralone and 4-hydroxycoumarin in a suitable reaction vessel.

  • Add glacial acetic acid as a solvent and catalyst.

  • Heat the reaction mixture under reflux with stirring.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, pour the reaction mixture into ice-water to induce precipitation.

  • Collect the crude product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure coumatetralyl.

Synthesis of Difenacoum (General Approach)

The synthesis of Difenacoum is a multi-step process that involves the preparation of a specific substituted tetralin intermediate, 3-(3-p-diphenyl-1,2,3,4-tetrahydronaphth-1-yl)-4-hydroxycoumarin.

Step 1: Synthesis of the Substituted Tetralin Intermediate This step typically involves a Friedel-Crafts reaction or a similar method to attach the biphenyl (B1667301) group to the tetralin skeleton. The exact protocol can vary, but a general procedure is outlined in various patents.

Step 2: Condensation with 4-Hydroxycoumarin The substituted tetralin intermediate is then condensed with 4-hydroxycoumarin, often in the presence of a catalyst, to form Difenacoum.

Note: The detailed experimental protocols for the synthesis of Difenacoum are often proprietary and found in patent literature. The general principle involves the formation of the key C-C bond between the tetralin moiety and the 4-hydroxycoumarin ring.

Disclaimer: The provided protocols are for informational purposes only and should be carried out by qualified professionals in a properly equipped laboratory, with all necessary safety precautions in place.

References

Application Notes and Protocols: Stereospecific Reactions of 1,2,3,4-Tetrahydro-1-naphthol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for key stereospecific reactions utilizing the enantiomers of 1,2,3,4-tetrahydro-1-naphthol. These chiral building blocks are pivotal in the asymmetric synthesis of a variety of bioactive molecules and pharmaceutical agents.

Asymmetric Synthesis of a Key Precursor for Sertraline

The antidepressant Sertraline possesses two chiral centers, and its therapeutic efficacy is dependent on the (1S,4S) configuration. A crucial step in its synthesis involves the stereoselective reduction of a tetralone precursor to establish the desired stereochemistry of the hydroxyl group, which is a precursor to the amine functionality.

A highly efficient method for this transformation is the chemoenzymatic reduction of 4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one. This reaction selectively produces the (1S,4S)-alcohol, a key intermediate for Sertraline.[1]

Quantitative Data
ReactionSubstrateBiocatalystProduct ConfigurationDiastereomeric Ratio (cis:trans)Enantiomeric Excess (ee)ConversionReference
Bioreduction4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-oneKetoreductase (KRED)(1S,4S)-alcohol99:1>99%29%[1]
Experimental Protocol: Chemoenzymatic Reduction of 4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one

This protocol is adapted from a published chemoenzymatic approach to a Sertraline precursor.[1]

Materials:

  • Racemic 4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one

  • Ketoreductase (KRED) enzyme

  • NADPH cofactor

  • Isopropanol (co-substrate for cofactor regeneration)

  • Phosphate (B84403) buffer (pH 7.0)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, prepare a solution of the racemic tetralone substrate in a minimal amount of a water-miscible co-solvent.

  • Add the KRED enzyme and the NADPH cofactor to a phosphate buffer (pH 7.0) containing isopropanol.

  • Combine the substrate solution with the enzyme/cofactor mixture.

  • Stir the reaction mixture at a controlled temperature (e.g., 30 °C) and monitor the progress by HPLC or TLC.

  • Upon reaching the desired conversion (e.g., ~29% for optimal ee and dr), quench the reaction.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting (1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthol by column chromatography.

Experimental Workflow

sub Racemic Tetralone reaction Bioreduction sub->reaction reagents KRED, NADPH, Isopropanol, Buffer reagents->reaction extraction Extraction with Ethyl Acetate reaction->extraction purification Column Chromatography extraction->purification product (1S,4S)-Naphthol Precursor purification->product

Caption: Chemoenzymatic synthesis of the Sertraline precursor.

Synthesis of GPR40 Receptor Agonists (e.g., Fasiglifam/TAK-875)

(R)-1,2,3,4-Tetrahydro-1-naphthol is a critical chiral building block for the synthesis of a class of G protein-coupled receptor 40 (GPR40) agonists, which are investigated for the treatment of type 2 diabetes. One prominent example is Fasiglifam (TAK-875). The stereochemistry of the naphthol is crucial for the molecule's biological activity.

GPR40 Signaling Pathway

Activation of GPR40 by agonists like Fasiglifam in pancreatic β-cells leads to a cascade of events that potentiates glucose-stimulated insulin (B600854) secretion.

GPR40_Signaling ligand GPR40 Agonist (e.g., Fasiglifam) gpr40 GPR40 Receptor ligand->gpr40 Binds to gq Gq Protein gpr40->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ Release er->ca2 insulin Insulin Secretion ca2->insulin Potentiates pkc->insulin Potentiates

Caption: GPR40 signaling pathway in pancreatic β-cells.

Quantitative Data for a Key Synthetic Step (Mitsunobu Reaction)

The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of an alcohol. In the context of GPR40 agonist synthesis, (S)-1,2,3,4-tetrahydro-1-naphthol could be converted to its (R)-configured ether derivative, a common structural motif in these molecules.

ReactionSubstrateReagentsProduct ConfigurationYieldEnantiomeric Excess (ee)Reference
Mitsunobu(S)-1,2,3,4-Tetrahydro-1-naphtholPh₃P, DIAD, Phenol (B47542)(R)-EtherHigh>99% (inversion)General Knowledge
Experimental Protocol: Mitsunobu Reaction for Stereochemical Inversion

This is a general protocol for the Mitsunobu reaction, which can be adapted for the synthesis of GPR40 agonist intermediates.

Materials:

  • (S)-1,2,3,4-Tetrahydro-1-naphthol

  • A phenolic coupling partner (e.g., a substituted phenol relevant to the GPR40 agonist structure)

  • Triphenylphosphine (B44618) (Ph₃P)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-1,2,3,4-tetrahydro-1-naphthol, the phenolic coupling partner, and triphenylphosphine in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD dropwise to the stirred solution. An exothermic reaction may be observed.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

  • Once the reaction is complete, quench with water and extract with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired (R)-ether.

Lipase-Catalyzed Kinetic Resolution

For obtaining enantiomerically pure this compound, lipase-catalyzed kinetic resolution is a valuable green chemistry approach. This method relies on the selective acylation of one enantiomer by a lipase (B570770) in the presence of an acyl donor, leaving the other enantiomer unreacted.

Quantitative Data
ReactionSubstrateLipaseAcyl Donor(S)-Alcohol ee(R)-Acetate eeConversionReference
Kinetic Resolution(±)-1,2,3,4-Tetrahydro-1-naphtholCandida antarctica Lipase B (CALB)Vinyl acetate>99%>99%~50%[2]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-1,2,3,4-Tetrahydro-1-naphthol

This protocol is a general procedure based on established methods for lipase-catalyzed resolutions.[2]

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Vinyl acetate

  • Anhydrous organic solvent (e.g., hexane (B92381) or toluene)

  • Celatom or silica (B1680970) gel for filtration

Procedure:

  • To a solution of racemic this compound in an anhydrous organic solvent, add vinyl acetate.

  • Add the immobilized lipase to the mixture.

  • Stir the suspension at a controlled temperature (e.g., 40 °C).

  • Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess of the remaining alcohol and the formed acetate.

  • When the conversion reaches approximately 50%, filter off the lipase.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted (S)-1,2,3,4-tetrahydro-1-naphthol from the (R)-acetate by column chromatography.

  • The (R)-acetate can be hydrolyzed (e.g., with NaOH in methanol/water) to obtain (R)-1,2,3,4-tetrahydro-1-naphthol.

Experimental Workflow

racemate Racemic Naphthol reaction Kinetic Resolution racemate->reaction reagents Lipase, Vinyl Acetate, Solvent reagents->reaction filtration Filtration reaction->filtration separation Column Chromatography filtration->separation s_alcohol (S)-Naphthol separation->s_alcohol r_acetate (R)-Acetate separation->r_acetate hydrolysis Hydrolysis r_acetate->hydrolysis r_alcohol (R)-Naphthol hydrolysis->r_alcohol CBS_Reduction catalyst Chiral CBS Catalyst ((S)- or (R)-) complex Catalyst-Borane Complex catalyst->complex borane Borane Source (e.g., BMS) borane->complex ketone 1-Tetralone (Prochiral) transition_state Chiral Transition State ketone->transition_state Coordinates to complex->transition_state Coordinates with product Enantiopure Naphthol ((S)- or (R)-) transition_state->product Hydride Transfer

References

The Cornerstone of Woody and Leather Scents: 1,2,3,4-Tetrahydro-1-naphthol in Flavor and Fragrance Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 1,2,3,4-Tetrahydro-1-naphthol, a versatile chiral alcohol, is a key building block in the synthesis of a variety of flavor and fragrance compounds.[1][2] Its unique aromatic and structural properties make it a valuable precursor for creating complex molecules with desirable olfactory characteristics, particularly in the realm of woody and leather-like scents. This application note provides detailed protocols for the synthesis of select fragrance compounds derived from this compound, offering valuable insights for researchers and professionals in the flavor and fragrance industry.

Application in Fragrance Synthesis

This compound and its derivatives are recognized for their contribution to fragrance compositions, imparting a distinct leather-like odor.[3] The stability and reactivity of this compound make it an excellent candidate for further functionalization, allowing for the creation of a diverse palette of scents.[2] Key synthetic transformations include alkylation and esterification to produce compounds with unique aromatic profiles.

Synthesis of Fragrance Compounds: Experimental Protocols

The following protocols detail the synthesis of fragrance compounds derived from this compound.

Protocol 1: Synthesis of 2-Methyl-1,2,3,4-tetrahydro-1-naphthol

This protocol is adapted from a patented procedure and results in a compound with a strong, leather-like odor with animalic and slightly camphoraceous nuances.[3]

Reaction Scheme:

G This compound This compound 2-Methyl-1,2,3,4-tetrahydro-1-naphthol 2-Methyl-1,2,3,4-tetrahydro-1-naphthol This compound->2-Methyl-1,2,3,4-tetrahydro-1-naphthol Diethylamine, Formaldehyde (B43269), H2, Catalyst

Caption: Synthesis of 2-Methyl-1,2,3,4-tetrahydro-1-naphthol.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound148.20130 g0.88
Diethylamine (25% in water)73.1470.5 g0.96
Ethanol (B145695)46.07100 mL-
Formaldehyde Solution30.03As required-
Hydrogen Gas2.02As required-
Catalyst (e.g., Palladium on Carbon)-As required-

Procedure:

  • Dissolve 130 g (0.88 mol) of this compound in 100 mL of ethanol in a suitable reaction vessel.

  • Cool the solution to 10-15°C.

  • Add 70.5 g (0.96 mol) of a 25% aqueous solution of diethylamine.

  • Introduce formaldehyde solution to the mixture.

  • The mixture is then hydrogenated under a hydrogen pressure of 300 kPa at 45°C for 4 hours in the presence of a suitable catalyst.[3]

  • After the reaction is complete, the catalyst is removed by filtration.

  • The solvent is evaporated from the filtrate.

  • The residue is dissolved in 100 mL of water and extracted with a suitable organic solvent (e.g., ether).

  • The aqueous layer is acidified with hydrochloric acid and extracted again with the organic solvent.

  • The combined organic layers are washed with dilute hydrochloric acid, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

  • The crude product is purified by distillation to yield 2-methyl-1,2,3,4-tetrahydro-1-naphthol.

Expected Yield: 69%[3]

Protocol 2: Synthesis of 1,2,3,4-Tetrahydro-1-naphthyl Acetate

Esterification is a common method to produce fragrance compounds with fruity and floral notes. This protocol outlines the synthesis of 1,2,3,4-tetrahydro-1-naphthyl acetate.

Reaction Scheme:

G This compound This compound 1,2,3,4-Tetrahydro-1-naphthyl Acetate 1,2,3,4-Tetrahydro-1-naphthyl Acetate This compound->1,2,3,4-Tetrahydro-1-naphthyl Acetate Acetic Anhydride (B1165640), Pyridine (B92270)

Caption: Synthesis of 1,2,3,4-Tetrahydro-1-naphthyl Acetate.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound148.2014.8 g0.1
Acetic Anhydride102.0912.2 g0.12
Pyridine79.109.5 g0.12
Diethyl Ether74.12100 mL-
1 M Hydrochloric Acid36.4650 mL-
Saturated Sodium Bicarbonate Solution84.0150 mL-
Anhydrous Magnesium Sulfate120.3710 g-

Procedure:

  • In a round-bottom flask, dissolve 14.8 g (0.1 mol) of this compound in 50 mL of diethyl ether.

  • Add 9.5 g (0.12 mol) of pyridine to the solution.

  • Cool the mixture in an ice bath and slowly add 12.2 g (0.12 mol) of acetic anhydride with stirring.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Transfer the reaction mixture to a separatory funnel and wash with 50 mL of 1 M hydrochloric acid, followed by 50 mL of saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield 1,2,3,4-tetrahydro-1-naphthyl acetate.

Expected Yield: High (typically >90% for esterifications of this type).

Logical Workflow for Fragrance Development

The development of new fragrance compounds from this compound follows a logical progression from precursor synthesis to sensory evaluation.

G cluster_0 Synthesis & Purification cluster_1 Analysis & Characterization cluster_2 Sensory Evaluation Synthesis of Tetrahydro-1-naphthol Synthesis of Tetrahydro-1-naphthol Functionalization (e.g., Alkylation, Esterification) Functionalization (e.g., Alkylation, Esterification) Synthesis of Tetrahydro-1-naphthol->Functionalization (e.g., Alkylation, Esterification) Purification (Distillation, Chromatography) Purification (Distillation, Chromatography) Functionalization (e.g., Alkylation, Esterification)->Purification (Distillation, Chromatography) Spectroscopic Analysis (NMR, IR, MS) Spectroscopic Analysis (NMR, IR, MS) Purification (Distillation, Chromatography)->Spectroscopic Analysis (NMR, IR, MS) Purity Assessment (GC) Purity Assessment (GC) Spectroscopic Analysis (NMR, IR, MS)->Purity Assessment (GC) Odor Profile Assessment Odor Profile Assessment Purity Assessment (GC)->Odor Profile Assessment Performance in Formulation Performance in Formulation Odor Profile Assessment->Performance in Formulation

Caption: Workflow for Fragrance Compound Development.

Future Directions

The exploration of other derivatives of this compound, such as ethers and other esters, presents a promising avenue for the discovery of novel fragrance and potentially flavor compounds. Further research into the catalytic dehydrogenation of the tetrahydronaphthol core could also yield interesting aromatic compounds for the fragrance industry.[1][4] While the primary application appears to be in fragrances, investigation into the synthesis of flavor compounds, which often involves similar chemical transformations, may also be a fruitful area of research.

References

Asymmetric Reduction of α-Tetralone to 1,2,3,4-Tetrahydro-1-naphthol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric reduction of α-tetralone to the chiral alcohol 1,2,3,4-tetrahydro-1-naphthol. This transformation is a key step in the synthesis of various pharmaceutical compounds. The protocols described herein utilize three highly effective and widely employed methodologies: Corey-Bakshi-Shibata (CBS) reduction, Noyori asymmetric transfer hydrogenation, and biocatalytic reduction.

Introduction

The enantioselective reduction of prochiral ketones to their corresponding chiral alcohols is a fundamental transformation in organic synthesis. This compound, a valuable chiral building block, is a precursor for several biologically active molecules. Achieving high enantiopurity of this alcohol is therefore of significant interest. This document outlines three distinct and reliable methods to achieve this transformation, each with its own set of advantages regarding operational simplicity, catalyst loading, and stereoselectivity.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes the quantitative data for the asymmetric reduction of α-tetralone using different catalytic systems.

Catalytic SystemCatalystReducing Agent/Hydrogen SourceSolvent(s)Temp. (°C)Yield (%)e.e. (%)ConfigurationReference
CBS Reduction (S)-2-Methyl-CBS-oxazaborolidineBorane-tetrahydrofuran (B86392) complex (BH₃·THF)Tetrahydrofuran (B95107) (THF)-78 to RT9585(R)[1]
In-situ from Chiral Lactam Alcohol & BoraneBorane (BH₃)THFRTGood85(R)
Noyori Asymmetric Transfer Hydrogenation RuCl--INVALID-LINK--Formic acid/Triethylamine (B128534) (5:2)Acetonitrile (B52724)/Water28>95>99(R)
Rh(III) complex with cis-aminoindanol ligandIsopropanol (IPA)IPA259597-
Biocatalytic Reduction Absidia cylindrospora (whole cells)Glucose (in-situ NADH regeneration)Water/Culture Medium257292(S)[2]
Fusarium culmorum (whole cells)Glucose (in-situ NADH regeneration)Water/Culture Medium25-2893-10058-99(S)

Reaction Pathway

The overall transformation is the stereoselective reduction of the ketone functionality of α-tetralone to a hydroxyl group, creating a new chiral center.

ReactionPathway Tetralone α-Tetralone Naphthol This compound Tetralone->Naphthol Asymmetric Reduction

Caption: Asymmetric reduction of α-tetralone to this compound.

Experimental Protocols

Corey-Bakshi-Shibata (CBS) Reduction

This protocol describes the enantioselective reduction of α-tetralone using a commercially available CBS catalyst.

Materials:

  • α-Tetralone

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-tetrahydrofuran complex (1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (B129727)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • To an oven-dried, argon-flushed round-bottom flask, add α-tetralone (1.0 equiv).

  • Dissolve the substrate in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add (R)-2-Methyl-CBS-oxazaborolidine (0.1 equiv, 1 M solution in toluene) dropwise.

  • Stir the mixture for 10 minutes at -78 °C.

  • Slowly add the borane-tetrahydrofuran complex (1.0 M in THF, 0.6 equiv) dropwise over 30 minutes, maintaining the temperature at -78 °C.

  • Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Add 1 M HCl and stir for 30 minutes.

  • Extract the product with diethyl ether or ethyl acetate (B1210297) (3 x volumes).

  • Wash the combined organic layers with saturated aqueous NaHCO₃, followed by saturated aqueous NaCl.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired this compound.

Workflow:

CBS_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Dissolve α-tetralone in anhydrous THF B Cool to -78 °C A->B C Add (R)-2-Methyl-CBS-oxazaborolidine B->C D Add Borane-THF complex C->D E Stir at -78 °C and monitor by TLC D->E F Quench with Methanol E->F G Acidic Workup (1M HCl) F->G H Extraction with organic solvent G->H I Wash and Dry H->I J Purify by Column Chromatography I->J

Caption: Workflow for the CBS reduction of α-tetralone.

Noyori Asymmetric Transfer Hydrogenation

This protocol details the reduction of α-tetralone using a Noyori-type ruthenium catalyst with a formic acid/triethylamine mixture as the hydrogen source.

Materials:

  • α-Tetralone

  • RuCl--INVALID-LINK-- catalyst

  • Formic acid (HCOOH)

  • Triethylamine (TEA)

  • Acetonitrile

  • Water

  • Standard laboratory glassware

Procedure for Preparation of Formic Acid/Triethylamine (5:2) Azeotrope:

  • In a round-bottom flask, cool triethylamine (2.0 equiv) in an ice bath.

  • Slowly add formic acid (5.0 equiv) dropwise with stirring.

  • Allow the mixture to warm to room temperature. This azeotrope serves as the hydrogen source.

Procedure for Asymmetric Transfer Hydrogenation:

  • In a reaction vessel, dissolve α-tetralone (1.0 equiv) in a mixture of acetonitrile and water (e.g., 2:1 v/v).

  • Add the RuCl--INVALID-LINK-- catalyst (0.01 - 0.001 equiv).

  • Add the freshly prepared formic acid/triethylamine (5:2) azeotrope (2.5 equiv of formic acid).

  • Stir the reaction mixture at the desired temperature (e.g., 28 °C).

  • Monitor the reaction progress by TLC or GC/HPLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Logical Relationship:

Noyori_Logic cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A α-Tetralone F (R)-1,2,3,4-Tetrahydro-1-naphthol A->F Reaction B RuCl(S,S)-TsDPEN B->F Reaction C HCOOH/TEA (5:2) C->F Reaction D Solvent (Acetonitrile/Water) D->F Reaction E Temperature (e.g., 28 °C) E->F Reaction

Caption: Key components and conditions for Noyori ATH.

Biocatalytic Reduction with Absidia cylindrospora

This protocol describes the whole-cell biocatalytic reduction of α-tetralone.

Materials:

  • Absidia cylindrospora strain

  • Culture medium (e.g., 3 g glucose, 1 g aminobac per 100 mL water)[2]

  • α-Tetralone

  • Acetone

  • Chloroform (B151607) (CHCl₃) or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Shaker incubator

  • Standard microbiology and extraction glassware

Procedure:

  • Cultivation of Absidia cylindrospora:

    • Prepare the culture medium and sterilize it by autoclaving.

    • Inoculate the sterile medium with a suspension of A. cylindrospora.

    • Incubate the culture in an Erlenmeyer flask on a rotary shaker (e.g., 190 rpm) at 25 °C for 3-7 days until sufficient cell growth is achieved.[2]

  • Biotransformation:

    • Dissolve α-tetralone in a minimal amount of acetone.

    • Add the substrate solution to the fungal culture (e.g., 100 mg of substrate per 100 mL of culture).[2]

    • Continue the incubation under the same conditions for the desired reaction time (e.g., 3 days for optimal enantioselectivity).[2]

  • Extraction and Purification:

    • Extract the entire culture broth with an organic solvent like chloroform or ethyl acetate (3 x volume).

    • Separate the organic layer.

    • Dry the combined organic extracts over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

    • Purify the resulting crude product by column chromatography to obtain pure (S)-1,2,3,4-tetrahydro-1-naphthol.

Experimental Workflow:

Biocatalysis_Workflow cluster_culture Cultivation cluster_biotransformation Biotransformation cluster_extraction Extraction and Purification A Prepare and sterilize culture medium B Inoculate with Absidia cylindrospora A->B C Incubate with shaking B->C D Add α-tetralone solution C->D E Continue incubation D->E F Extract with organic solvent E->F G Dry and concentrate F->G H Purify by column chromatography G->H

Caption: Workflow for biocatalytic reduction.

References

Application Notes and Protocols: Preparation of 1,2,3,4-Tetrahydro-1-naphthol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 1,2,3,4-tetrahydro-1-naphthol and its derivatives, key intermediates in the development of various pharmaceutical agents. The protocols outlined below are based on established synthetic methods, including the reduction of α-tetralones and α-naphthols, as well as subsequent derivatization reactions.

Introduction

This compound and its analogs are important structural motifs in medicinal chemistry. These compounds serve as versatile building blocks for the synthesis of a wide range of biologically active molecules. The synthetic procedures detailed herein provide reliable methods for accessing these valuable intermediates.

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound and its derivatives via different methods.

Table 1: Synthesis of this compound from α-Tetralone

MethodReducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Catalytic HydrogenationH₂/Palladium on CarbonEthyl AcetateRoom Temperature0.7584-88[1]
Sodium Borohydride (B1222165) ReductionNaBH₄Methanol/THF0 - Room Temp1 - 4~95[2]

Table 2: Synthesis of Substituted this compound Derivatives

Starting MaterialProductMethodYield (%)Reference
6-Methoxy-1,2,3,4-tetrahydronaphthalene5-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthaleneOrtho-lithiation followed by hydroxylation69 (mixture)
1-Naphthol (B170400)2-Nitroso-1-naphtholNitrosation with NaNO₂ in aqueous NaOH/ethanoic acidHigh[3]
2-Naphthol1-Nitro-2-naphtholNitration with tert-butyl nitrite (B80452) in an organic solventGood[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation of α-Tetralone

This protocol is adapted from a procedure described in Organic Syntheses.[1]

Materials:

  • α-Tetralone

  • Ethyl Acetate

  • 10% Palladium on Charcoal (Pd/C) catalyst

  • Hydrogen gas (H₂)

  • Parr apparatus or similar hydrogenation equipment

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a suitable hydrogenation vessel, dissolve α-tetralone in ethyl acetate.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Seal the vessel and connect it to a Parr apparatus.

  • Flush the system with hydrogen gas to remove air.

  • Pressurize the vessel with hydrogen to 2-3 atm.

  • Shake the mixture at room temperature until the theoretical amount of hydrogen has been absorbed (approximately 45 minutes).

  • Carefully vent the hydrogen and flush the system with nitrogen.

  • Remove the catalyst by filtration through a pad of Celite.

  • Concentrate the filtrate using a rotary evaporator to yield the crude product.

  • The crude product can be purified by recrystallization from petroleum ether to afford colorless crystals.[1]

Protocol 2: Synthesis of this compound via Sodium Borohydride Reduction of α-Tetralone

This is a general procedure for the reduction of ketones using sodium borohydride.[2]

Materials:

  • α-Tetralone

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Sodium Borohydride (NaBH₄)

  • Aqueous ammonium (B1175870) chloride (NH₄Cl) or 1N Hydrochloric acid (HCl)

  • Dichloromethane (B109758) (DCM)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve α-tetralone (1 equivalent) in THF or MeOH (10 volumes) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to stir at room temperature for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of aqueous NH₄Cl or 1N HCl.

  • Stir the mixture for 2 hours.

  • Extract the product with dichloromethane (2 x 10 volumes).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Protocol 3: Synthesis of 1-Methoxy-naphthalene (O-Alkylation of 1-Naphthol)

This protocol describes the methylation of 1-naphthol using dimethyl carbonate.

Materials:

  • 1-Naphthol

  • Diluted sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) solution (10-15%)

  • Dimethyl carbonate

  • Phase transfer catalyst (e.g., Tetrabutylammonium bromide)

  • Reaction flask with a condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Dissolve 1-naphthol in a 10-15% solution of NaOH or KOH.

  • Add a catalytic amount of a phase transfer catalyst.

  • Add dimethyl carbonate dropwise to the reaction mixture.

  • Heat the reaction to 60-85 °C and maintain this temperature for 3-6 hours.

  • After the reaction is complete, the product can be isolated by vacuum distillation.

Protocol 4: Esterification of this compound

This is a general procedure for the synthesis of esters from an alcohol and a carboxylic acid.[5][6]

Materials:

  • This compound

  • Carboxylic acid (e.g., acetic acid)

  • Concentrated sulfuric acid (H₂SO₄) as a catalyst

  • Test tube or small reaction flask

  • Hot water bath

Procedure:

  • In a test tube, combine this compound and the desired carboxylic acid.

  • Carefully add a few drops of concentrated sulfuric acid as a catalyst.

  • Heat the mixture in a hot water bath for at least 5 minutes.

  • After cooling, the ester product can be isolated and purified by standard methods such as extraction and chromatography.

Visualizations

Diagram 1: General Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reduction Reduction cluster_product Core Intermediate cluster_derivatization Derivatization cluster_final Final Products Start_AlphaTetralone α-Tetralone Reduction Reduction Start_AlphaTetralone->Reduction NaBH₄ or H₂/Pd-C Start_AlphaNaphthol α-Naphthol Start_AlphaNaphthol->Reduction Catalytic Hydrogenation Product_THN This compound Reduction->Product_THN Derivatization Derivatization (e.g., Alkylation, Esterification) Product_THN->Derivatization Final_Derivatives Derivatives Derivatization->Final_Derivatives

Caption: General workflow for the synthesis of this compound derivatives.

Diagram 2: Purification Workflow

Purification_Workflow Crude_Product Crude Reaction Mixture Workup Aqueous Workup (Quenching, Extraction) Crude_Product->Workup Drying Drying of Organic Layer (e.g., Na₂SO₄) Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification_Choice Purification Method Concentration->Purification_Choice Recrystallization Recrystallization Purification_Choice->Recrystallization If solid Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography If oil or complex mixture Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: General workflow for the purification of this compound and its derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2,3,4-Tetrahydro-1-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,2,3,4-Tetrahydro-1-naphthol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the reduction of 1-tetralone (B52770).

Issue 1: Low Yield of this compound

Q: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?

A: Low yields can stem from several factors, including incomplete reaction, side product formation, or issues with the starting material or reagents. Here are some troubleshooting steps based on the reduction method:

  • For Sodium Borohydride (B1222165) (NaBH₄) Reduction:

    • Incomplete Reaction: Ensure a sufficient excess of NaBH₄ is used. A molar ratio of NaBH₄ to 1-tetralone of at least 0.25:1 is required stoichiometrically, but using a larger excess can drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Reaction Temperature: While the reaction is often performed at room temperature or below, gentle heating might be necessary to ensure completion. However, be cautious as excessive heat can lead to side reactions.

    • Solvent Choice: Protic solvents like methanol (B129727) or ethanol (B145695) are commonly used. Ensure the 1-tetralone is fully dissolved in the solvent before adding the reducing agent.

  • For Catalytic Hydrogenation:

    • Catalyst Activity: The catalyst (e.g., Palladium on carbon, Raney Nickel) may be old or deactivated. Use fresh, high-quality catalyst.[1] The catalyst loading is also crucial; insufficient catalyst will lead to an incomplete reaction.

    • Hydrogen Pressure: Ensure the reaction is carried out under the appropriate hydrogen pressure as specified in the protocol. Leaks in the hydrogenation apparatus can prevent the reaction from going to completion.

    • Reaction Time and Temperature: These parameters are critical and should be optimized. Higher temperatures and longer reaction times can sometimes lead to over-reduction or side reactions.[2]

  • For Birch Reduction (Lithium or Sodium in Liquid Ammonia):

    • Moisture Contamination: This reaction is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the liquid ammonia (B1221849) is anhydrous.

    • Purity of Metal: Use fresh, clean lithium or sodium. The metal should be cut into small pieces to ensure a large surface area for the reaction.

    • Quenching: The choice of quenching agent (e.g., ammonium (B1175870) chloride) and the timing of the quench are important for maximizing the yield of the desired alcohol.[3][4]

Issue 2: Presence of Impurities and Side Products

Q: My final product is impure. What are the likely side products and how can I minimize their formation?

A: The most common impurity is unreacted 1-tetralone. Other side products can form depending on the reaction conditions.

  • Unreacted 1-Tetralone: This is often due to an incomplete reaction. Refer to the troubleshooting steps for low yield to address this.

  • Dehydration Product (1,2-Dihydronaphthalene): This can occur under acidic workup conditions or at elevated temperatures, especially with stronger reducing agents. To minimize this, maintain a neutral or slightly basic pH during workup and avoid excessive heat.

  • Over-reduction Product (1,2,3,4-Tetrahydronaphthalene): This is more common with powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or under harsh catalytic hydrogenation conditions. Using a milder reducing agent like NaBH₄ can prevent this.[5] During a Birch reduction, careful control of the reaction time and quenching is necessary to avoid complete reduction of the carbonyl group.[4]

Issue 3: Difficulty in Product Purification

Q: I am having trouble purifying the this compound. What are the recommended purification methods?

A: The purification strategy depends on the scale of the reaction and the nature of the impurities.

  • Column Chromatography: This is a highly effective method for separating this compound from unreacted 1-tetralone and other non-polar side products. A silica (B1680970) gel column with a gradient elution system (e.g., ethyl acetate (B1210297) in hexanes) is typically used.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an effective purification method. Suitable solvents include petroleum ether or mixtures of ethyl acetate and hexanes.

  • Distillation: For larger scale purifications, vacuum distillation can be employed. However, care must be taken as 1-tetralone and this compound have relatively close boiling points, which can make separation challenging.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound in a standard laboratory setting?

A1: The reduction of 1-tetralone using sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) is one of the most common, reliable, and straightforward methods.[6] It is generally high-yielding, uses readily available and relatively safe reagents, and the reaction conditions are mild.

Q2: Can I use Lithium Aluminum Hydride (LiAlH₄) for the reduction of 1-tetralone?

A2: While LiAlH₄ is a powerful reducing agent that can reduce 1-tetralone, it is generally not the preferred reagent for this specific transformation. LiAlH₄ is less selective than NaBH₄ and can potentially lead to over-reduction to 1,2,3,4-tetrahydronaphthalene. Furthermore, LiAlH₄ reacts violently with protic solvents and requires strictly anhydrous conditions, making it more hazardous to handle than NaBH₄.

Q3: How can I monitor the progress of the reduction reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress. A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The starting material, 1-tetralone, is more non-polar and will have a higher Rf value than the product, this compound, which is more polar due to the hydroxyl group. The reaction is considered complete when the spot corresponding to 1-tetralone is no longer visible on the TLC plate.

Q4: What are the key safety precautions to take during the synthesis of this compound?

A4:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • When using flammable solvents like ether or hexanes, ensure there are no ignition sources nearby.

  • Sodium borohydride reacts with acidic solutions and water to release flammable hydrogen gas. Add quenching reagents slowly and carefully.

  • Birch reductions involve handling liquid ammonia, which is a corrosive and toxic gas at room temperature, and reactive alkali metals. This procedure should only be performed by experienced chemists with appropriate safety measures in place.

Data Presentation

Table 1: Comparison of Common Reduction Methods for 1-Tetralone

Reduction MethodReducing AgentTypical SolventTemperature (°C)Typical Yield (%)Key AdvantagesKey Disadvantages
Sodium Borohydride Reduction NaBH₄Methanol or Ethanol0 to Room Temp85-95%Mild conditions, high yield, easy workupSlower reaction times compared to stronger agents
Catalytic Hydrogenation H₂ gas with Pd/C or Raney NiEthanol or Ethyl AcetateRoom Temp to 5090-99%High yield, clean reactionRequires specialized hydrogenation equipment
Birch Reduction Li or Na in liquid NH₃Liquid NH₃ / THF-78 to -33~80%Effective for aromatic ring reductionsRequires special handling of liquid ammonia and alkali metals
Calcium Reduction Ca in liquid NH₃Liquid NH₃-3381%[3]High yieldRequires handling of liquid ammonia

Experimental Protocols

Protocol 1: Reduction of 1-Tetralone using Sodium Borohydride

This protocol details a standard laboratory procedure for the synthesis of this compound via the reduction of 1-tetralone with sodium borohydride.

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-tetralone (1.0 eq) in methanol (10 mL per gram of 1-tetralone).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: While stirring, slowly add sodium borohydride (NaBH₄, 0.5 eq) portion-wise to the cooled solution.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and continue stirring at room temperature for an additional 2 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add 1 M hydrochloric acid (HCl) to quench the excess NaBH₄ and neutralize the solution. Be cautious as hydrogen gas will be evolved.

  • Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Mandatory Visualization

experimental_workflow Experimental Workflow: Sodium Borohydride Reduction of 1-Tetralone cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification dissolution 1. Dissolve 1-Tetralone in Methanol cooling 2. Cool to 0°C dissolution->cooling Stir addition 3. Add NaBH4 cooling->addition Slowly reaction 4. Stir at 0°C then RT addition->reaction Monitor by TLC quenching 5. Quench with 1M HCl reaction->quenching Reaction Complete extraction 6. Extract with Ethyl Acetate quenching->extraction washing 7. Wash with Brine & Dry extraction->washing concentration 8. Concentrate washing->concentration chromatography 9. Column Chromatography concentration->chromatography product Pure this compound chromatography->product

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_yield Troubleshooting Low Yield cluster_incomplete_solutions Solutions for Incomplete Reaction cluster_complete_solutions Investigate Other Causes start Low Yield Observed check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_reagent Increase Reducing Agent incomplete->increase_reagent optimize_temp Optimize Temperature incomplete->optimize_temp check_catalyst Check Catalyst Activity (for Hydrogenation) incomplete->check_catalyst side_products Check for Side Products (NMR, GC-MS) complete->side_products purification_loss Review Purification Technique complete->purification_loss

Caption: A decision tree for troubleshooting low product yield.

References

Technical Support Center: Purification of 1,2,3,4-Tetrahydro-1-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1,2,3,4-tetrahydro-1-naphthol from reaction byproducts.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Problem 1: Low yield after recrystallization.

QuestionPossible CauseSuggested Solution
Why is my recovery of this compound low after recrystallization? The chosen solvent may be too good, meaning the compound remains significantly soluble even at low temperatures.- Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, petroleum ether has been successfully used.[1] You can also test solvent systems like ethanol/water mixtures.[2] - Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will retain more of your product in the solution upon cooling. - Cooling Process: Allow the solution to cool slowly to room temperature to form well-defined crystals, then cool further in an ice bath to maximize precipitation.[3]
My product "oiled out" instead of crystallizing. What should I do? The boiling point of the solvent might be higher than the melting point of your product, or the concentration of impurities is too high.- Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Adding a seed crystal of pure this compound can also initiate crystallization. - Adjust Solvent System: If using a mixed solvent system, add more of the "poor" solvent to the hot solution until a slight turbidity persists, then clarify with a few drops of the "good" solvent before cooling. - Re-purification: The oil may be significantly impure. Consider an initial purification step like column chromatography before recrystallization.

Problem 2: Incomplete separation of byproducts by column chromatography.

QuestionPossible CauseSuggested Solution
How can I improve the separation of this compound from its byproducts using column chromatography? The solvent system (eluent) may not have the optimal polarity, or the column may be improperly packed.- Optimize Eluent System: Use Thin Layer Chromatography (TLC) to determine the best solvent system. A good starting point for non-polar compounds like this is a mixture of hexane (B92381) and ethyl acetate.[4][5] Adjust the ratio to achieve a good separation of spots on the TLC plate; the desired product should have an Rf value of approximately 0.2-0.4 for good column separation. - Column Packing: Ensure the silica (B1680970) gel is packed uniformly without any air bubbles or cracks to prevent channeling of the eluent. A slurry packing method is often preferred.[6] - Gradient Elution: If a single solvent system is ineffective, a gradient elution can be employed. Start with a less polar eluent to wash out non-polar impurities and gradually increase the polarity to elute your product and then more polar impurities.
What is the expected elution order of the product and common byproducts? The elution order on silica gel is generally from least polar to most polar.- Naphthalene (B1677914) and Tetralin: These non-polar hydrocarbon byproducts will elute first. - α-Tetralone: This ketone is more polar than the hydrocarbons and will elute next. - This compound: The desired alcohol is more polar than α-tetralone and will elute after it. - α-Naphthol: Unreacted starting material, being a phenol, is more polar than the product and will elute later.

Problem 3: Product appears discolored after purification.

QuestionPossible CauseSuggested Solution
My purified this compound is not a white solid. How can I remove the color? The discoloration may be due to trace amounts of highly colored impurities or oxidation products.- Activated Charcoal: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool and crystallize.[2] - Repeat Purification: A second purification step (e.g., another recrystallization or a quick filtration through a small plug of silica gel) may be necessary to remove residual impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts in the synthesis of this compound?

A1: Common byproducts depend on the synthetic route.

  • From α-Naphthol reduction: Unreacted α-naphthol, naphthalene (from over-reduction and dehydration), and potentially isomeric tetrahydronaphthols or decalinols depending on the reaction conditions.

  • From α-Tetralone reduction: Unreacted α-tetralone. It's important to note that α-tetralone and this compound can be challenging to separate by distillation due to potential azeotrope formation.

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2: A combination of techniques is recommended for a thorough assessment of purity.

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively check for the presence of impurities. The product can be visualized on a TLC plate using a UV lamp (if the compound or impurities are UV active) or by staining with a suitable reagent like potassium permanganate (B83412) or p-anisaldehyde stain, which are effective for alcohols.[7]

  • Gas Chromatography (GC): Provides quantitative information on the purity of the sample. Commercial suppliers often use GC to specify purity levels of ≥95.0%.

  • Melting Point: A sharp melting point range close to the literature value (around 37-40 °C for the racemate) indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify and quantify any remaining impurities.

Q3: What are the key physical properties of this compound?

A3: The following table summarizes the key physical properties.

PropertyValue
Appearance White to off-white solid
Melting Point 37-40 °C (racemate)
Boiling Point Decomposes at atmospheric pressure
Purity (Commercial) ≥95.0% (GC)

Q4: Can I use distillation to purify this compound?

A4: Simple distillation at atmospheric pressure is not recommended as the compound tends to decompose at its high boiling point. However, vacuum distillation can be employed to lower the boiling point and allow for purification. This method is particularly useful for separating the product from non-volatile impurities.

Experimental Protocols

Recrystallization from Petroleum Ether

This protocol is adapted from a procedure for a structurally similar compound and has been reported to be effective.[1]

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of petroleum ether (boiling point range 88-98 °C) and heat the mixture gently with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold petroleum ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Column Chromatography on Silica Gel

  • TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system will give the product an Rf value of 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack a chromatography column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis CrudeProduct Crude this compound (with byproducts) Recrystallization Recrystallization (e.g., from Petroleum Ether) CrudeProduct->Recrystallization Primary Method ColumnChromatography Column Chromatography (Silica Gel, Hexane/EtOAc) CrudeProduct->ColumnChromatography Alternative Method TLC TLC Analysis Recrystallization->TLC In-process check PureProduct Pure this compound Recrystallization->PureProduct ColumnChromatography->TLC Fraction analysis ColumnChromatography->PureProduct Distillation Vacuum Distillation GC GC Analysis MP Melting Point NMR NMR Spectroscopy PureProduct->GC Quantitative Check PureProduct->MP Physical Constant Check PureProduct->NMR Structural Confirmation

Caption: Experimental workflow for the purification and analysis of this compound.

ByproductElution cluster_elution Elution Order on Silica Gel Start Column Top (Least Polar) Naphthalene Naphthalene / Tetralin End Column Bottom (Most Polar) Tetralone α-Tetralone Naphthalene->Tetralone Increasing Polarity Product This compound Tetralone->Product Increasing Polarity Naphthol α-Naphthol Product->Naphthol Increasing Polarity

Caption: Expected elution order of this compound and common byproducts from a silica gel column.

References

Common side reactions in the synthesis of 1,2,3,4-Tetrahydro-1-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,2,3,4-Tetrahydro-1-naphthol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important chemical intermediate. Below you will find frequently asked questions and detailed troubleshooting guides to assist you in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent method for the synthesis of this compound is the reduction of α-tetralone. The primary techniques for this reduction include:

  • Sodium Borohydride (B1222165) (NaBH₄) Reduction: This is a widely used method due to its simplicity, mild reaction conditions, and high chemoselectivity for the ketone functional group.[1][2] It is typically carried out in alcoholic solvents like methanol (B129727) or ethanol (B145695).

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel.[3][4] It is an effective method but can sometimes lead to over-reduction of the desired product.

  • Birch Reduction: This method employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. While effective, it can also lead to the reduction of the aromatic ring.[5][6]

Q2: What are the common side reactions and byproducts I should be aware of during the synthesis of this compound from α-tetralone?

A2: Several side reactions can occur, leading to the formation of various byproducts. The most common include:

  • Unreacted α-tetralone: Incomplete reaction is a common issue.

  • Dehydration Products: Under acidic conditions or at elevated temperatures, the product alcohol can undergo dehydration to form 1,2-dihydronaphthalene (B1214177) and 3,4-dihydronaphthalene.

  • Over-reduction Product: Catalytic hydrogenation can sometimes lead to the further reduction of the alcohol to 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin).

  • Ring-Reduced Products: The Birch reduction can cause reduction of the aromatic ring, yielding byproducts such as 5,8-dihydro-1-naphthol.[7]

  • Dimerization Products: Reductive dimerization of the starting ketone can lead to the formation of pinacol-type byproducts, particularly in metal-ammonia reductions.

Troubleshooting Guides

Problem 1: Low Yield of this compound

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Reaction - Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material. - Increase Reducing Agent Stoichiometry: For NaBH₄ reductions, a molar ratio of at least 0.5:1 (NaBH₄:α-tetralone) is recommended, as in practice, more than the theoretical 0.25 equivalents may be needed.
Product Degradation - Control Temperature: Maintain a low temperature during the reaction and workup, especially when using acidic solutions, to prevent dehydration of the product. - Use Mild Acid for Workup: Employ a weak acid, such as acetic acid or a saturated ammonium (B1175870) chloride solution, for neutralization to minimize acid-catalyzed side reactions.
Mechanical Losses - Optimize Extraction: Ensure efficient extraction of the product from the aqueous layer by using an appropriate solvent and performing multiple extractions. - Careful Purification: Minimize losses during purification steps like distillation or chromatography by using appropriate techniques.
Problem 2: Presence of Unreacted α-Tetralone in the Product

Possible Causes and Solutions:

CauseRecommended Action
Insufficient Reducing Agent - Verify Reagent Quality: Ensure the reducing agent (e.g., NaBH₄) is fresh and has not been deactivated by moisture. - Increase Reagent Amount: Add a slight excess of the reducing agent to drive the reaction to completion.
Suboptimal Reaction Conditions - Optimize Solvent: For NaBH₄ reductions, methanol or ethanol are common solvents. Ensure the α-tetralone is fully dissolved. - Ensure Proper Mixing: Vigorous stirring is crucial to ensure proper contact between the reactants.
Short Reaction Time - Monitor by TLC: As mentioned previously, use TLC to confirm the disappearance of the α-tetralone spot before quenching the reaction.
Problem 3: Formation of Dehydration Products (Dihydronaphthalenes)

Possible Causes and Solutions:

CauseRecommended Action
Acidic Workup Conditions - Neutralize Carefully: Add the quenching acid slowly and at a low temperature (e.g., in an ice bath). - Use a Buffer: Consider using a buffered workup to maintain a neutral pH.
High Temperatures - Avoid Overheating: During solvent removal or distillation, use reduced pressure to keep the temperature low. The boiling point of this compound is approximately 102-104 °C at 2 mmHg.
Acidic Residues - Wash Crude Product: Wash the organic extract with a mild base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities before concentrating.
Problem 4: Formation of Over-reduction Product (1,2,3,4-Tetrahydronaphthalene - Tetralin)

Possible Causes and Solutions:

CauseRecommended Action
Harsh Catalytic Hydrogenation Conditions - Use a Milder Catalyst: Consider using a less active catalyst or a catalyst poison to improve selectivity. Diphenyl sulfide (B99878) can be used as a catalyst poison with Pd/C to selectively hydrogenate olefins without affecting other functional groups.[8] - Optimize Hydrogen Pressure and Temperature: Use the lowest effective hydrogen pressure and temperature to favor the reduction of the ketone over the alcohol.
Prolonged Reaction Time - Monitor Hydrogen Uptake: In catalytic hydrogenation, monitor the consumption of hydrogen and stop the reaction once the theoretical amount has been absorbed.

Data Presentation

The following table summarizes typical yields and side product profiles for common synthetic methods. Please note that these values are approximate and can vary based on specific reaction conditions.

Synthesis MethodReducing Agent/CatalystSolventTypical Yield of this compoundCommon Side Products and Approx. %
Hydride ReductionSodium Borohydride (NaBH₄)Methanol or Ethanol85-95%Unreacted α-tetralone (1-5%), Dihydronaphthalenes (<1-2% with careful workup)
Catalytic HydrogenationPalladium on Carbon (Pd/C)Ethanol or Ethyl Acetate70-90%1,2,3,4-Tetrahydronaphthalene (Tetralin) (5-15%), Dihydronaphthalenes (1-5%)
Birch ReductionLithium or Sodium / liq. NH₃Ethanol70-85%5,8-Dihydro-1-naphthol (5-10%), Dimerization products (variable)

Experimental Protocols

Protocol 1: Reduction of α-Tetralone with Sodium Borohydride

This protocol is a general guideline for the reduction of α-tetralone using sodium borohydride.

Materials:

  • α-Tetralone

  • Methanol

  • Sodium Borohydride (NaBH₄)

  • Deionized Water

  • Hydrochloric Acid (1 M)

  • Diethyl ether or Dichloromethane (B109758)

  • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

  • Stir bar and magnetic stir plate

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve α-tetralone (1.0 eq) in methanol (10 mL per gram of α-tetralone).

  • Cool the solution in an ice bath to 0-5 °C.

  • While stirring, slowly add sodium borohydride (0.5 eq) in small portions. The addition should be controlled to maintain the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour.

  • Monitor the reaction by TLC until the α-tetralone is consumed.

  • Slowly quench the reaction by adding deionized water, followed by 1 M HCl to neutralize the excess NaBH₄ and adjust the pH to ~7.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous mixture with diethyl ether or dichloromethane (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Catalytic Hydrogenation of α-Tetralone

This protocol provides a general procedure for the catalytic hydrogenation of α-tetralone.

Materials:

  • α-Tetralone

  • Ethanol or Ethyl Acetate

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen gas source

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Celite or other filter aid

Procedure:

  • In a hydrogenation vessel, dissolve α-tetralone (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add 10% Pd/C catalyst (typically 1-5 mol% of palladium relative to the substrate).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by vacuum distillation or column chromatography if necessary.

Visualizations

The following diagrams illustrate the reaction pathways and logical relationships in the synthesis of this compound.

Synthesis_Pathways start α-Tetralone product This compound start->product Reduction (e.g., NaBH₄, H₂/Pd-C) over_reduction 1,2,3,4-Tetrahydronaphthalene (Tetralin) start->over_reduction Over-reduction (H₂/Pd-C) ring_reduction Ring-Reduced Byproducts start->ring_reduction Ring Reduction (Birch) dimerization Dimerization Products start->dimerization Reductive Dimerization dehydration 1,2- or 3,4-Dihydronaphthalene product->dehydration Dehydration (Acid, Heat)

Caption: Main reaction and common side reaction pathways in the synthesis of this compound.

Troubleshooting_Logic start Analysis of Crude Product unreacted Unreacted α-Tetralone Present? start->unreacted dehydration Dehydration Products Present? unreacted->dehydration No action1 Increase reaction time or reagent stoichiometry unreacted->action1 Yes over_reduction Over-reduction Product Present? dehydration->over_reduction No action2 Modify workup: - Lower temperature - Use milder acid dehydration->action2 Yes action3 Modify hydrogenation conditions: - Lower H₂ pressure/temp - Use milder catalyst over_reduction->action3 Yes end Purified Product over_reduction->end No action1->start action2->start action3->start

Caption: A logical workflow for troubleshooting the synthesis of this compound.

References

Optimization of reaction conditions for the synthesis of 1,2,3,4-Tetrahydro-1-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the optimization of 1,2,3,4-Tetrahydro-1-naphthol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory method for the synthesis of this compound (also known as 1-tetralol) is the reduction of the ketone group in 1-tetralone (B52770).[1] This is typically achieved using a chemical reducing agent or through catalytic hydrogenation.

Q2: Which reducing agent is recommended for the reduction of 1-tetralone?

A2: Sodium borohydride (B1222165) (NaBH₄) is a commonly used and effective reducing agent for this transformation.[2] It is a mild reducer, selective for aldehydes and ketones, and generally provides good yields of the corresponding secondary alcohol.[2][3][4] Other methods include catalytic hydrogenation with catalysts like Raney nickel or palladium on charcoal.[5][6]

Q3: What solvents are suitable for the sodium borohydride reduction of 1-tetralone?

A3: Protic solvents such as methanol (B129727) (MeOH) and ethanol (B145695) (EtOH) are typically used for sodium borohydride reductions.[2][4][7] Tetrahydrofuran (THF), often in a mixture with an alcohol, can also be employed.[2]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored using Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared against a spot of the starting material (1-tetralone). The reaction is considered complete when the 1-tetralone spot is no longer visible.

Q5: What are the typical yields for this synthesis?

A5: Yields can vary significantly depending on the chosen method and reaction conditions. Reductions with sodium borohydride in alcohol can achieve high yields, often exceeding 80-90%. For instance, reduction of 1-tetralone with calcium in liquid ammonia (B1221849) has been reported to yield 81% of 1-tetralol.[1] Catalytic hydrogenation can also provide high yields, with some procedures reporting 84–88%.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Reducing Agent: Sodium borohydride can decompose if not stored properly in a dry environment.1. Use a fresh, unopened container of NaBH₄. Test the reagent on a simpler ketone if in doubt.
2. Insufficient Reducing Agent: The stoichiometry may be incorrect, or some reagent may have decomposed in the solvent.2. Use a slight excess of NaBH₄ (e.g., 1.5-2.0 equivalents). Note that NaBH₄ can slowly react with alcohol solvents, so a larger excess may be needed for prolonged reaction times.[2]
3. Low Reaction Temperature: The reaction may be too slow at very low temperatures.3. While the initial addition of NaBH₄ is often done at 0 °C to control the exothermic reaction, the mixture can then be allowed to warm to room temperature to ensure completion.
Incomplete Reaction (Starting material remains) 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.1. Increase the reaction time. Continue to monitor the reaction by TLC until the starting material is consumed.
2. Poor Solubility: The starting material may not be fully dissolved in the chosen solvent.2. Ensure complete dissolution of 1-tetralone before adding the reducing agent. A co-solvent like THF may be used to improve solubility.[2]
Formation of Side Products 1. Over-reduction/Side Reactions: While less common with NaBH₄, more potent reducing agents or harsh conditions could lead to other products.1. Use the milder NaBH₄ under controlled temperature conditions. Avoid excessively high temperatures or prolonged reaction times.
2. Contaminated Reagents: Impurities in the starting material or solvent can lead to side reactions.2. Use pure, high-grade solvents and ensure the starting 1-tetralone is of high purity.
Difficult Product Purification 1. Emulsion during Workup: An emulsion can form during the aqueous extraction, making layer separation difficult.1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
2. Co-elution during Chromatography: If the product and any impurities have similar polarities, they may be difficult to separate by column chromatography.2. Optimize the solvent system for column chromatography. Test different solvent ratios with TLC to achieve better separation between the product and impurity spots. Recrystallization is also an effective purification method.[6]

Optimization of Reaction Conditions

The following table summarizes various conditions for the reduction of 1-tetralone, providing a basis for optimization.

Reducing Agent Catalyst/Solvent Temperature Time Yield Notes
Sodium Borohydride (NaBH₄) Methanol or Ethanol0 °C to Room Temp.1-2 hours>90%A common, reliable, and high-yielding method. The reaction is typically quenched with a weak acid during workup.[4][7]
Calcium (Ca) Liquid Ammonia-33 °CN/A81%A dissolving metal reduction method.[1]
Hydrogen (H₂) 10% Palladium on CharcoalRoom Temp.~45 minutes84-88%Catalytic hydrogenation requires specialized pressure equipment (e.g., a Parr apparatus).[6]
Hydrogen (H₂) Raney Nickel170-250 °C7-20 hoursVariableHigh temperature and pressure hydrogenation. Primarily used for large-scale industrial synthesis.[5]
Fungal Biotransformation (Absidia cylindrospora) Culture MediumN/A3 daysN/A (92% ee)Produces enantiomerically enriched (S)-(+)-1,2,3,4-tetrahydro-1-naphthol.[8]

Key Experimental Protocol

Reduction of 1-Tetralone using Sodium Borohydride

This protocol describes a standard laboratory procedure for the synthesis of this compound.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-tetralone (1.0 eq) in methanol (approx. 10 mL per gram of tetralone).

    • Cool the solution to 0 °C in an ice-water bath.

  • Reduction:

    • Slowly add sodium borohydride (NaBH₄, 1.5 eq) to the stirred solution in small portions. Caution: Hydrogen gas is evolved, and the reaction is exothermic.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

    • Monitor the reaction by TLC until all the starting material has been consumed.

  • Workup:

    • Cool the flask again in an ice bath.

    • Slowly and carefully add 1 M hydrochloric acid (HCl) to quench the excess NaBH₄ and neutralize the mixture. Continue adding until gas evolution ceases.

    • Reduce the volume of the solvent using a rotary evaporator.

    • Add deionized water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

    • The crude this compound can be further purified by flash column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent like petroleum ether.[6]

Visualizations

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Dissolve 1-Tetralone in Methanol B Cool to 0 °C A->B C Add NaBH4 (portion-wise) B->C D Stir at Room Temp (1-2 hours) C->D E Monitor by TLC D->E F Quench with 1M HCl E->F G Solvent Evaporation F->G H Aqueous Extraction G->H I Dry & Concentrate H->I J Column Chromatography or Recrystallization I->J K Pure this compound J->K

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Guide Start Experiment Outcome LowYield Low Yield / No Reaction Start->LowYield Issue? Incomplete Incomplete Reaction Start->Incomplete Issue? Impure Impure Product Start->Impure Issue? Sol1 Check NaBH4 activity Use fresh reagent LowYield->Sol1 Possible Cause: Inactive Reagent Sol2 Increase NaBH4 equivalents LowYield->Sol2 Possible Cause: Insufficient Reagent Sol3 Increase reaction time Allow to warm to RT Incomplete->Sol3 Possible Cause: Short Reaction Time Sol4 Ensure starting material is fully dissolved Incomplete->Sol4 Possible Cause: Poor Solubility Sol5 Optimize chromatography solvent system Impure->Sol5 Solution Sol6 Recrystallize product Impure->Sol6 Solution

Caption: Troubleshooting logic for common synthesis issues.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Ketone 1-Tetralone (Ketone) Alkoxide Alkoxide Intermediate Ketone->Alkoxide Nucleophilic Attack by Hydride (H⁻) Hydride BH₄⁻ (Hydride Source) Alcohol This compound (Secondary Alcohol) Alkoxide->Alcohol Protonation Protonation Protic Solvent (e.g., MeOH)

Caption: Simplified mechanism of ketone reduction by a hydride reagent.

References

Overcoming challenges in the chiral separation of 1,2,3,4-Tetrahydro-1-naphthol enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of 1,2,3,4-Tetrahydro-1-naphthol enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the enantioseparation of this compound.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: Poor or No Resolution of Enantiomers

Q: I am not seeing any separation between the enantiomers of this compound. What are the likely causes and how can I fix it?

A: Poor or no resolution is a common challenge in chiral chromatography. Here’s a systematic approach to troubleshoot this issue:

  • Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor for achieving chiral separation.

    • Recommendation: Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are often a good starting point for aromatic alcohols like this compound. Specifically, Chiralpak IC has shown success in separating tetralone derivatives. If you are using a different type of CSP and not seeing separation, consider screening different columns.

  • Suboptimal Mobile Phase Composition: The mobile phase composition directly influences the interaction between the enantiomers and the CSP.

    • Recommendation: For normal-phase HPLC, a mobile phase consisting of n-hexane and an alcohol modifier (e.g., isopropanol (B130326) or ethanol) is commonly used. Start with a typical ratio, such as 90:10 (v/v) n-hexane:isopropanol, and then systematically vary the percentage of the alcohol modifier. Decreasing the modifier concentration often increases retention and may improve resolution.

  • Incorrect Temperature: Temperature affects the thermodynamics of the separation.

    • Recommendation: For many chiral separations, including those of tetralone derivatives, the process is enthalpically driven, meaning lower temperatures are generally favorable for better resolution. Try decreasing the column temperature in 5 °C increments to see if resolution improves.

A logical workflow for addressing poor resolution is outlined in the diagram below.

start No or Poor Resolution csp Evaluate Chiral Stationary Phase (CSP) start->csp mp Optimize Mobile Phase csp->mp Screen different CSPs (e.g., Chiralpak IC) temp Adjust Temperature mp->temp Vary alcohol modifier % (e.g., n-hexane/IPA) success Resolution Achieved temp->success Decrease temperature (enthalpically driven separation)

Caption: Troubleshooting workflow for poor or no resolution.

Problem 2: Peak Tailing

Q: My chromatogram shows significant peak tailing for the this compound enantiomers. What causes this and how can I improve the peak shape?

A: Peak tailing can compromise resolution and quantification. The primary causes are often secondary interactions with the stationary phase or column overload.

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based CSPs can interact with the hydroxyl group of this compound, leading to tailing.

    • Recommendation: Add a small amount of a polar modifier or an additive to the mobile phase to mask the silanol groups. For acidic compounds, adding a small percentage of an acid like trifluoroacetic acid (TFA) can be beneficial. For basic compounds, an amine additive like diethylamine (B46881) (DEA) is often used. Even for neutral compounds, these additives can sometimes improve peak shape.

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.

    • Recommendation: Dilute your sample and inject a smaller amount. If the peak shape improves, you were likely overloading the column.

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.

    • Recommendation: If possible, flush the column with a strong solvent (check the column manual for compatible solvents). If the problem persists, the column may need to be replaced.

The following diagram illustrates the decision-making process for addressing peak tailing.

start Peak Tailing Observed overload Check for Column Overload start->overload secondary_int Address Secondary Interactions overload->secondary_int Dilute sample and re-inject column_health Assess Column Health secondary_int->column_health Add mobile phase additive (e.g., TFA or DEA) resolved Symmetrical Peaks column_health->resolved Flush or replace column

Caption: Troubleshooting workflow for peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the chiral separation of this compound by HPLC?

A1: A good starting point is to use a polysaccharide-based chiral stationary phase, such as Chiralpak IC, with a mobile phase of n-hexane and isopropanol (IPA) in a 90:10 (v/v) ratio. Set the flow rate to 1.0 mL/min and the column temperature to 25 °C. From there, you can optimize the mobile phase composition and temperature to improve resolution.

Q2: How does the choice of alcohol modifier (isopropanol vs. ethanol) affect the separation?

A2: The choice of alcohol modifier can significantly impact selectivity. Isopropanol and ethanol (B145695) have different polarities and steric properties, which alter the interactions with the chiral stationary phase. It is recommended to screen both modifiers to determine which provides better resolution for this compound.

Q3: Can I use gas chromatography (GC) for the chiral separation of this compound?

A3: Yes, GC can be an effective technique. A common approach is to use a cyclodextrin-based chiral capillary column, such as Chirasil-Dex CB. A typical temperature program might start at a lower temperature (e.g., 120 °C) and slowly ramp up to a higher temperature.

Q4: Are there any recommended methods for supercritical fluid chromatography (SFC) for this separation?

A4: SFC is a powerful technique for chiral separations, often providing faster analysis times and reduced solvent consumption. For tetralone derivatives, polysaccharide-based CSPs are also commonly used in SFC. A typical mobile phase would consist of supercritical CO₂ with an alcohol modifier like methanol (B129727) or ethanol. Method development in SFC often involves screening different columns and co-solvents.

Q5: My resolution is still not optimal after trying different mobile phases. What else can I do?

A5: If optimizing the mobile phase composition is insufficient, consider adjusting the flow rate and temperature. Lowering the flow rate can sometimes increase efficiency and improve resolution, although it will lengthen the analysis time. As mentioned earlier, decreasing the temperature often enhances chiral recognition on polysaccharide-based columns.

Quantitative Data Summary

The following tables summarize experimental conditions and results for the chiral separation of this compound and related compounds from various studies.

Table 1: HPLC Separation of Tetralone Derivatives on Chiralpak IC

CompoundMobile Phase (n-hexane:isopropanol, v/v)Flow Rate (mL/min)Temperature (°C)
Tetralone Derivative I90:101.025
Tetralone Derivative II99:11.025
Tetralone Derivative III99:11.025
Tetralone Derivative IV99:11.025
Tetralone Derivative V85:151.025
Tetralone Derivative VI80:201.025

Data adapted from a study on six α-aryl tetralone derivatives on a Chiralpak IC column.[1]

Table 2: GC Separation of α-Tetralol Enantiomers

ParameterValue
Column Chirasil-Dex CB (25 m x 0.25 mm x 0.25 µm)
Temperature Program 120 °C (1 min), then 1 °C/min to 145 °C, then 20 °C/min to 200 °C (5 min)
Retention Time (S)-enantiomer 23.0 min
Retention Time (R)-enantiomer 23.5 min

Data from a study involving the biotransformation of α-tetralone.[2]

Detailed Experimental Protocols

Protocol 1: HPLC Chiral Separation of Tetralone Derivatives

  • System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Chiralpak IC (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Prepare a mixture of n-hexane and isopropanol. The ratio will depend on the specific tetralone derivative (see Table 1). For initial screening, a 90:10 (v/v) mixture is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at an appropriate wavelength for your compound (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

Protocol 2: GC Chiral Separation of α-Tetralol

  • System: Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

  • Column: Chirasil-Dex CB (25 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Hydrogen or Helium.

  • Temperature Program:

    • Initial temperature: 120 °C, hold for 1 minute.

    • Ramp 1: Increase to 145 °C at a rate of 1 °C/min.

    • Ramp 2: Increase to 200 °C at a rate of 20 °C/min, hold for 5 minutes.

  • Injector and Detector Temperature: 250 °C.

  • Injection Mode: Split or splitless, depending on sample concentration.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

This technical support center provides a starting point for addressing challenges in the chiral separation of this compound enantiomers. Successful separation often requires a systematic approach to method development and optimization.

References

Preventing racemization of 1,2,3,4-Tetrahydro-1-naphthol during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of 1,2,3,4-tetrahydro-1-naphthol during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process in which an enantiomerically pure or enriched compound is converted into a mixture of equal parts of both enantiomers (a racemate). For this compound, a chiral alcohol, maintaining its specific stereochemistry is often crucial for its biological activity and effectiveness in pharmaceutical applications. Racemization leads to a loss of optical activity and can significantly diminish or alter the desired therapeutic effect of a final drug product.

Q2: What are the common causes of racemization for chiral alcohols like this compound?

A2: Racemization of chiral alcohols can be triggered by several factors, including:

  • Harsh reaction conditions: High temperatures, strong acids, or strong bases can promote racemization.

  • Formation of carbocation intermediates: Reactions that proceed through a planar carbocation intermediate at the chiral center will lead to a racemic mixture upon nucleophilic attack.

  • Oxidation-reduction cycles: Reversible oxidation of the alcohol to a ketone followed by reduction can lead to racemization.

  • Metal-catalyzed processes: Some transition metal catalysts can facilitate racemization through mechanisms like β-hydride elimination and re-addition.

Q3: How can I monitor the enantiomeric purity of my this compound sample?

A3: The enantiomeric excess (ee) of this compound can be determined using chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC). These techniques use a chiral stationary phase to separate the two enantiomers, allowing for their quantification.

Troubleshooting Guides

Issue 1: Racemization observed during substitution reactions at the hydroxyl group.

Question: I am trying to perform a substitution reaction on the hydroxyl group of this compound, but I am observing significant racemization in my product. How can I prevent this?

Answer: Racemization during substitution reactions often occurs when the reaction proceeds through an SN1-type mechanism involving a carbocation intermediate. To prevent this, you should employ reaction conditions that favor an SN2 mechanism, which proceeds with inversion of configuration and preserves stereochemical integrity.

Recommended Solution: The Mitsunobu Reaction

The Mitsunobu reaction is a reliable method for inverting the stereocenter of a chiral alcohol with high fidelity.[1][2][3][4][5] This reaction avoids the formation of a free carbocation.

Experimental Protocol: Mitsunobu Reaction for Stereochemical Inversion

This protocol describes the inversion of (R)-1,2,3,4-tetrahydro-1-naphthol to its corresponding (S)-ester.

  • Materials:

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (R)-1,2,3,4-tetrahydro-1-naphthol (1.0 eq.), the chosen carboxylic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of DIAD or DEAD (1.5 eq.) in anhydrous THF dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the ester with inverted stereochemistry.

    • The resulting ester can then be hydrolyzed under basic conditions (e.g., LiOH in THF/water) to yield the (S)-1,2,3,4-tetrahydro-1-naphthol with high enantiomeric purity.

Logical Workflow for Stereochemical Inversion via Mitsunobu Reaction

Mitsunobu_Workflow Start Start with (R)-1,2,3,4-Tetrahydro-1-naphthol Mitsunobu Mitsunobu Reaction (PPh3, DIAD, R'COOH) Start->Mitsunobu Ester (S)-Ester Product (Inverted Stereochemistry) Mitsunobu->Ester Hydrolysis Base-catalyzed Hydrolysis (e.g., LiOH) Ester->Hydrolysis Final_Product End with (S)-1,2,3,4-Tetrahydro-1-naphthol Hydrolysis->Final_Product Protecting_Group_Strategy Start Need to modify other parts of the molecule? Protect Protect the hydroxyl group Start->Protect Yes No_Protect Proceed with reaction carefully Start->No_Protect No Silylation Silylation (e.g., TBSCl, Imidazole) Protect->Silylation Reaction Perform desired reaction on the molecule Silylation->Reaction Deprotection Deprotection (e.g., TBAF) Reaction->Deprotection End Recover enantiomerically pure alcohol Deprotection->End

References

Technical Support Center: Troubleshooting Low Diastereoselectivity in Reactions Using 1,2,3,4-Tetrahydro-1-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to low diastereoselectivity in chemical reactions involving 1,2,3,4-tetrahydro-1-naphthol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in stereoselective synthesis?

A1: this compound is a chiral alcohol that serves as a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] Its rigid, bicyclic structure provides a well-defined chiral environment, making it suitable for use as a chiral auxiliary. A chiral auxiliary is a molecule temporarily incorporated into a substrate to control the stereochemical outcome of a reaction, leading to the preferential formation of one diastereomer.

Q2: I'm observing a low diastereomeric ratio (d.r.) in my reaction. What are the common factors I should investigate?

A2: Low diastereoselectivity can be caused by several factors. The most critical parameters to examine are:

  • Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature (e.g., to -78 °C) generally enhances diastereoselectivity by favoring the transition state with the lower activation energy that leads to the major diastereomer.

  • Choice of Reagents/Catalysts: The steric bulk and electronic properties of your reagents and catalysts play a pivotal role. For instance, in the reduction of a tetralone, a bulky reducing agent will preferentially attack from the less hindered face, leading to higher diastereoselectivity.

  • Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and transition states, thereby affecting the stereochemical outcome.

  • Purity of Starting Materials: Ensure the high purity of your this compound derivative and other reactants. The presence of stereoisomers or other impurities in the starting materials will directly impact the diastereomeric ratio of the product.

  • Stoichiometry: The molar ratio of reactants can influence selectivity. It is advisable to carefully optimize the stoichiometry of your reagents.

Q3: How does the choice of reducing agent affect the diastereoselectivity in the reduction of 1-tetralone (B52770) derivatives?

A3: The choice of hydride source is critical in controlling the diastereoselectivity of 1-tetralone reductions. Bulky reducing agents, such as L-Selectride®, tend to favor the formation of the cis-diol, while other reagents like Red-Al® can preferentially yield the trans-diol.[3] Less bulky reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) often result in lower diastereoselectivity.[3][4]

Troubleshooting Guides

This section provides specific troubleshooting advice for common reactions where low diastereoselectivity is encountered.

Issue 1: Low Diastereoselectivity in the Reduction of 1-Tetralone Derivatives

You are reducing a 1-tetralone derivative to synthesize a substituted this compound and observe a nearly 1:1 mixture of diastereomers.

Troubleshooting_Reduction start Low Diastereoselectivity in Reduction q1 Which diastereomer is desired? start->q1 cis cis-Diol q1->cis cis trans trans-Diol q1->trans trans action_cis Use a bulky reducing agent (e.g., L-Selectride®). Lower the reaction temperature (-78 °C). cis->action_cis action_trans Use a chelating reducing agent (e.g., Red-Al®). Consider solvent effects (e.g., toluene). trans->action_trans q2 Is diastereoselectivity still low? action_cis->q2 action_trans->q2 optimize Further optimize: - Solvent polarity - Reaction time - Reagent stoichiometry q2->optimize Yes end Improved Diastereoselectivity q2->end No optimize->end

Caption: Troubleshooting workflow for low diastereoselectivity in the reduction of 1-tetralone derivatives.

The following table summarizes the effect of different reducing agents on the diastereomeric ratio (d.r.) of the resulting diols from the reduction of tetralin-1,4-dione, a related substrate. This data provides a strong indication of the expected selectivity for 1-tetralone reductions.

EntryReducing AgentSolventTemperature (°C)Diastereomeric Ratio (cis:trans)Yield (%)
1NaBH₄Dioxane/H₂O2555:4598
2LiAlH₄THF040:6091
3Red-Al®Toluene-78 to 2513:8776
4BH₃·THFTHF055:4588
5L-Selectride®THF-7884:1689

Data adapted from Kündig, E. P., & Enriquez-Garcia, A. (2008). Diastereoselective and enantioselective reduction of tetralin-1,4-dione. Beilstein journal of organic chemistry, 4, 37.[3][4]

Protocol 1: Diastereoselective Reduction with L-Selectride® to Favor the cis-Alcohol

This protocol is adapted for the reduction of 1-tetralone.

  • Setup: Under a nitrogen atmosphere, in a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 1-tetralone (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add L-Selectride® (1.0 M solution in THF, 1.2 equiv) dropwise over 20 minutes, ensuring the internal temperature remains below -75 °C.

  • Reaction: Stir the mixture at -78 °C for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: At -78 °C, carefully quench the reaction by the slow, dropwise addition of water, followed by 1 M NaOH and 30% H₂O₂.

  • Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR or gas chromatography (GC) to determine the diastereomeric ratio.

Protocol 2: Diastereoselective Reduction with Red-Al® to Favor the trans-Alcohol

This is a general procedure for the reduction of ketones with Red-Al® and can be adapted for 1-tetralone.

  • Setup: In a flame-dried flask under a nitrogen atmosphere, prepare a solution of 1-tetralone (1.0 equiv) in anhydrous toluene.

  • Cooling: Cool the solution to -78 °C.

  • Reagent Addition: Slowly add a solution of Red-Al® (commercially available solution in toluene, typically ~65 wt. %, 1.5 equiv) to the cooled solution of the ketone.

  • Reaction: Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature over several hours. Monitor the reaction progress by TLC.

  • Quenching: Cool the reaction mixture to 0 °C and slowly quench by the addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).

  • Workup: Stir the mixture vigorously until two clear layers are observed. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analysis: Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis.

Issue 2: Low Diastereoselectivity in Alkylation Reactions

When using an O-alkylated this compound as a chiral auxiliary to direct the alkylation of an attached prochiral enolate, you are observing poor diastereoselectivity.

Troubleshooting_Alkylation start Low Diastereoselectivity in Alkylation q1 Examine Reaction Conditions start->q1 temp Temperature too high? q1->temp base Inappropriate base? q1->base solvent Suboptimal solvent? q1->solvent additives Lack of additives? q1->additives action_temp Lower temperature to -78°C or below. temp->action_temp action_base Screen different bases (LDA, LHMDS, KHMDS). Consider base stoichiometry. base->action_base action_solvent Vary solvent polarity (THF, toluene, ether). solvent->action_solvent action_additives Add coordinating agents (HMPA, TMEDA) to rigidify the transition state. additives->action_additives q2 Is selectivity improved? action_temp->q2 action_base->q2 action_solvent->q2 action_additives->q2 end Improved Diastereoselectivity q2->end Yes check_purity Verify purity of starting materials and reagents. q2->check_purity No check_purity->q1

Caption: Troubleshooting workflow for low diastereoselectivity in alkylation reactions using a this compound-based chiral auxiliary.

  • Setup: To a solution of the chiral ester (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere, add lithium diisopropylamide (LDA) (1.1 equiv) dropwise.

  • Enolate Formation: Stir the mixture for 30-60 minutes at -78 °C to ensure complete formation of the enolate.

  • Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.2 equiv) and continue stirring at -78 °C until the starting material is consumed (monitored by TLC).

  • Quenching and Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl and allow it to warm to room temperature. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • Analysis and Purification: Determine the diastereomeric ratio of the crude product using HPLC or NMR spectroscopy. Purify the product by column chromatography or recrystallization to isolate the major diastereomer.

References

Technical Support Center: Catalyst Removal in 1,2,3,4-Tetrahydro-1-naphthol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,2,3,4-Tetrahydro-1-naphthol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the crucial step of catalyst removal.

Frequently Asked Questions (FAQs)

Q1: What are the common catalysts used in the synthesis of this compound, and how does their type influence the removal process?

A1: The synthesis of this compound typically involves the catalytic hydrogenation of α-naphthol or α-tetralone. The choice of catalyst is critical and dictates the subsequent removal strategy.

  • Heterogeneous Catalysts: These are solids that are insoluble in the reaction mixture. Common examples include:

    • Palladium on charcoal (Pd/C)

    • Rhodium on alumina (B75360) (Rh/Al₂O₃)[1]

    • Raney Nickel

    • Platinum-based catalysts

    • Removal Method: The standard procedure for removing these catalysts is through physical filtration after the reaction is complete.[2]

  • Homogeneous Catalysts: These are soluble in the reaction mixture. While less common for this specific hydrogenation, if acidic or basic catalysts are used in other synthesis steps, their removal is necessary.

    • Removal Method: Removal typically involves a liquid-liquid extraction workup. This includes neutralization with a mild aqueous base (like sodium bicarbonate), followed by washing the organic layer with water and brine to remove residual salts and impurities.[3]

Q2: How can I determine if the catalyst has been completely removed from my product?

A2: Complete catalyst removal is crucial for product purity and to prevent interference in downstream applications. Several analytical techniques can be employed:

  • Inductively Coupled Plasma (ICP) Spectroscopy (ICP-MS or ICP-OES): This is a highly sensitive method for detecting trace amounts of metal catalysts (e.g., Pd, Pt, Rh, Ni) in the final product.

  • Ash Testing: This involves burning off the organic material and analyzing the residue for inorganic components. A significant amount of ash indicates the presence of residual catalyst.

  • Visual Inspection: The absence of fine black particles (in the case of carbon-supported catalysts) in the final product is a preliminary, though not conclusive, indicator of removal.

  • Thin Layer Chromatography (TLC): While not directly detecting the catalyst, streaking or the presence of baseline impurities on the TLC plate can sometimes indicate contamination.

Troubleshooting Guides

Issue 1: Slow or Clogged Filtration of Heterogeneous Catalyst

Problem: The filtration of the catalyst (e.g., Pd/C) is extremely slow, or the filter paper becomes clogged.

Possible Causes:

  • Fine Catalyst Particles: The catalyst particles may be too fine, passing through the filter paper or clogging its pores.

  • Colloidal Suspension: The catalyst may have formed a colloidal suspension in the solvent.

  • Product Precipitation: The product may be precipitating out of the solution during filtration, blocking the filter.

Solutions:

  • Use a Filter Aid: Add a layer of a filter aid, such as Celite® (diatomaceous earth), over the filter paper. This creates a porous bed that traps the fine catalyst particles without clogging.

  • Centrifugation: Centrifuge the reaction mixture to pellet the catalyst. The supernatant can then be decanted, and the remaining solvent can be filtered more easily.

  • Change Filter Medium: Use a finer porosity filter paper or a membrane filter.

  • Solvent Considerations: Ensure the product is fully dissolved in the solvent at the filtration temperature. If necessary, dilute the reaction mixture with more solvent before filtration.

Issue 2: Residual Catalyst Detected in the Final Product

Problem: Analytical tests (e.g., ICP-MS) show unacceptable levels of residual metal catalyst in the this compound.

Possible Causes:

  • Inefficient Filtration: The filtration method did not effectively remove all of the catalyst particles.

  • Catalyst Leaching: A portion of the metal from the heterogeneous catalyst may have leached into the reaction mixture, existing as soluble species.

Solutions:

  • Re-filtration: Re-dissolve the product in a suitable solvent and filter it again, possibly using a finer filter or a filter aid.

  • Activated Carbon Treatment: Stir the product solution with activated carbon for a period, then filter. The activated carbon can adsorb dissolved metal species.

  • Scavenger Resins: Use a scavenger resin designed to bind to the specific metal catalyst. These are functionalized polymers that can be stirred with the product solution and then filtered off.

  • Aqueous Wash: If catalyst leaching is suspected, performing an aqueous wash of the organic solution may help remove soluble metal salts.

Issue 3: Emulsion Formation During Aqueous Workup (for Homogeneous Catalyst Removal)

Problem: An emulsion forms at the interface between the organic and aqueous layers during liquid-liquid extraction, making separation difficult.

Possible Causes:

  • Presence of Fine Solids: Residual particulate matter can stabilize emulsions.

  • High Concentration of Reagents: Concentrated solutions are more prone to emulsion formation.

  • Vigorous Shaking: Excessive agitation of the separatory funnel can lead to stable emulsions.

Solutions:

  • Allow it to Stand: Give the mixture time to separate on its own.

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help break the emulsion.[3]

  • Filtration through Celite®: Pass the emulsified layer through a pad of Celite® to break up the emulsion.

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel multiple times.

Data Presentation

Table 1: Comparison of Catalyst Removal Techniques

TechniqueCatalyst TypeTypical EfficiencyAdvantagesDisadvantages
Filtration Heterogeneous>99% (with filter aid)Simple, fast, cost-effective.Can be slow with fine particles; may not remove leached catalyst.
Centrifugation Heterogeneous>98%Effective for fine particles; can handle large volumes.Requires specialized equipment.
Liquid-Liquid Extraction Homogeneous>99%Effective for removing soluble catalysts and impurities.Can be time-consuming; potential for emulsion formation; solvent waste.[3]
Scavenger Resins Leached Heterogeneous/Homogeneous>99.5%Highly selective and efficient for trace amounts.Higher cost; requires optimization of resin type and conditions.
Activated Carbon Leached HeterogeneousVariableInexpensive; can remove various impurities.Can adsorb the desired product, leading to yield loss.

Experimental Protocols

Protocol 1: Removal of Palladium on Charcoal (Pd/C) by Filtration with a Filter Aid
  • Preparation: Once the hydrogenation reaction is complete (as monitored by TLC or GC), allow the reaction mixture to cool to room temperature.

  • Filter Aid Pad Preparation: In a Buchner funnel fitted with a filter paper of the appropriate size, prepare a small pad of Celite®. To do this, wet the filter paper with the reaction solvent, add a small amount of Celite® to form a thin, even layer (approximately 0.5-1 cm), and gently apply vacuum to settle the pad.

  • Filtration: Carefully decant the bulk of the reaction mixture onto the Celite® pad under a gentle vacuum.

  • Rinsing: Wash the reaction flask with a small amount of fresh solvent and transfer the rinsing to the funnel to ensure all product is collected. Wash the catalyst cake on the filter pad with additional fresh solvent.

  • Product Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Protocol 2: Workup for Removal of a Soluble Acid Catalyst
  • Quenching: Transfer the reaction mixture to a separatory funnel.

  • Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Gently swirl and vent the funnel frequently to release the pressure from the evolved CO₂ gas. Continue adding the bicarbonate solution until gas evolution ceases.

  • Extraction: Stopper the funnel and shake gently, then allow the layers to separate. Drain the lower aqueous layer.

  • Aqueous Wash: Wash the organic layer with deionized water. Separate the layers.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to help remove residual water.[3]

  • Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate). Swirl and let it stand for 10-15 minutes.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Visualizations

experimental_workflow cluster_reaction Synthesis cluster_removal Catalyst Removal cluster_analysis Analysis & Purification start Hydrogenation Reaction Complete catalyst_type Identify Catalyst Type start->catalyst_type heterogeneous Heterogeneous Catalyst catalyst_type->heterogeneous Solid homogeneous Homogeneous Catalyst catalyst_type->homogeneous Soluble filtration Filtration with Celite® heterogeneous->filtration workup Aqueous Workup homogeneous->workup analysis Check for Residual Catalyst (ICP-MS) filtration->analysis workup->analysis pure_product Pure Product analysis->pure_product Pass repurify Further Purification (e.g., Scavenger Resin) analysis->repurify Fail repurify->analysis

Caption: Workflow for Catalyst Removal and Product Purification.

troubleshooting_guide cluster_filtration Filtration Issues cluster_purity Product Purity Issues cluster_workup Workup Issues start Problem Encountered During Catalyst Removal slow_filtration Slow Filtration? start->slow_filtration residual_catalyst Residual Catalyst in Product? start->residual_catalyst emulsion Emulsion During Extraction? start->emulsion use_celite Action: Use Filter Aid (Celite®) slow_filtration->use_celite centrifuge Action: Centrifuge and Decant slow_filtration->centrifuge scavenger_resin Action: Use Scavenger Resin residual_catalyst->scavenger_resin re_filter Action: Re-filter with Finer Medium residual_catalyst->re_filter brine_wash Action: Add Brine emulsion->brine_wash stand Action: Let it Stand emulsion->stand

Caption: Troubleshooting Decision Tree for Catalyst Removal.

References

Analytical techniques for determining the enantiomeric excess of 1,2,3,4-Tetrahydro-1-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for analytical techniques used to determine the enantiomeric excess (ee) of 1,2,3,4-Tetrahydro-1-naphthol. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for determining the enantiomeric excess of this compound?

A1: The primary techniques for determining the enantiomeric excess of this compound are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral solvating agents.[1][2] Each method offers distinct advantages in terms of speed, resolution, and experimental setup.

Q2: How do I choose the best chiral column for my HPLC separation?

A2: Column selection is often empirical.[3] It is recommended to screen a variety of chiral stationary phases (CSPs) with different selectivities.[3] Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are a common starting point for chiral separations.[4] The choice of mobile phase is also critical, with normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water with additives) modes being common.[3]

Q3: Can I use the same chiral column for both normal-phase and reversed-phase separations?

A3: Some modern immobilized chiral stationary phases are compatible with both normal-phase and reversed-phase solvents. However, it is crucial to consult the column manufacturer's instructions before switching between solvent systems, as some coated CSPs can be irreversibly damaged.

Q4: What is the "three-point interaction model" in chiral recognition?

A4: The "three-point interaction model" is a conceptual framework explaining how a chiral stationary phase differentiates between enantiomers.[5] It postulates that for effective chiral recognition, there must be at least three simultaneous points of interaction between the analyte and the chiral stationary phase. For one enantiomer, all three interactions can occur, leading to stronger retention, while the other enantiomer can only form two of these interactions at any given time, resulting in weaker retention and earlier elution.[5]

Q5: What are the advantages of using Supercritical Fluid Chromatography (SFC) for chiral separations?

A5: Chiral SFC offers several advantages over traditional HPLC, including faster analysis times, higher efficiency, and reduced consumption of toxic organic solvents.[2][6] The use of supercritical CO2 as the primary mobile phase component leads to lower viscosity and higher diffusivity, contributing to improved chromatographic performance.[7][8]

Troubleshooting Guides

Chiral High-Performance Liquid Chromatography (HPLC)
Problem Possible Causes Solutions
Poor or no separation of enantiomers - Inappropriate chiral stationary phase (CSP).- Incorrect mobile phase composition.- Suboptimal temperature.- Screen a variety of CSPs with different selectivities (e.g., polysaccharide-based, Pirkle-type).- Optimize the mobile phase by varying the ratio of organic modifier and using additives (e.g., acids, bases).[3]- Adjust the column temperature, as it can significantly impact selectivity.
Peak tailing - Secondary interactions between the hydroxyl group of the analyte and residual silanols on the silica (B1680970) support.[9]- Inappropriate mobile phase pH.- Column overload.- Use a highly end-capped column or a column with a different stationary phase.- Add a small amount of a competing agent (e.g., a polar solvent like ethanol) to the mobile phase to mask silanol (B1196071) groups.[9]- Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte.[9]- Reduce the injection volume or sample concentration.
Loss of resolution over time - Column contamination or degradation.- Changes in the mobile phase composition.- Flush the column with a strong, compatible solvent as recommended by the manufacturer.[10]- Use a guard column to protect the analytical column from contaminants.- Prepare fresh mobile phase and ensure accurate composition.
Irreproducible retention times - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- System leaks.- Use a precise protocol for mobile phase preparation.- Employ a column oven to maintain a stable temperature.- Check the HPLC system for any leaks.
Chiral Gas Chromatography (GC)
Problem Possible Causes Solutions
No enantiomeric separation - Unsuitable chiral stationary phase.- Incorrect temperature program.- Analyte requires derivatization.- Select a GC column with a chiral stationary phase known to be effective for alcohols (e.g., cyclodextrin (B1172386) derivatives).[11]- Optimize the temperature ramp rate and initial/final temperatures.- Derivatize the hydroxyl group of this compound to a less polar functional group (e.g., acetate (B1210297) ester) to improve interaction with the stationary phase.[12]
Broad peaks - Suboptimal carrier gas flow rate.- Injection port temperature too low.- Column contamination.- Optimize the linear velocity of the carrier gas (e.g., Hydrogen or Helium).- Ensure the injection port temperature is high enough for rapid volatilization of the analyte.- Bake out the column at the maximum recommended temperature to remove contaminants.
Peak tailing - Active sites in the GC system (e.g., injector liner, column).- Adsorption of the analyte.- Use a deactivated injector liner.- Ensure the column is properly conditioned.- Derivatization of the analyte can reduce tailing by blocking the polar hydroxyl group.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
Problem Possible Causes Solutions
No splitting of enantiomeric signals - The chosen chiral solvating agent (CSA) does not form sufficiently different diastereomeric complexes with the enantiomers.- Insufficient concentration of the CSA.- Inappropriate solvent.- Screen different CSAs with varying structures and interaction capabilities.[13]- Increase the molar ratio of CSA to the analyte.[14]- Use a solvent that promotes the interaction between the CSA and the analyte (e.g., a non-polar solvent like CDCl3 or C6D6).
Broadened NMR signals - Intermediate exchange rate between the free and complexed analyte on the NMR timescale.- Lower the temperature of the NMR experiment to slow down the exchange rate.- Increase the concentration of the CSA to shift the equilibrium towards the complexed state.
Inaccurate quantification - Overlapping signals from the analyte and the CSA.- Poor signal-to-noise ratio.- Choose a CSA with signals that do not overlap with the key proton signals of this compound.- Increase the number of scans to improve the signal-to-noise ratio.

Quantitative Data Summary

Table 1: Chiral HPLC/UHPLC Separation of this compound

ParameterMethod 1Method 2
Column Epitomize CSP-1J, 3 µm, 3.0 x 50 mmEpitomize CSP-1C, 3 µm, 3.0 x 50 mm
Mobile Phase 95/5 Heptane/2-propanol97/3 Heptane/2-propanol
Flow Rate 0.50 mL/min0.50 mL/min
Temperature 25 °C25 °C
Detection UV at 254 nmUV at 230 nm
Retention Time 1 (min) 1.432.53
Retention Time 2 (min) 1.582.77
Resolution (Rs) 1.531.43
Separation Factor (α) 1.171.12
Reference Orochem TechnologiesOrochem Technologies

Experimental Protocols

Chiral HPLC Method
  • System Preparation:

    • Equilibrate the HPLC system with the mobile phase (e.g., 95/5 Heptane/2-propanol) at a flow rate of 0.5 mL/min.

    • Ensure the column temperature is stable at 25 °C.

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.

  • Injection and Data Acquisition:

    • Inject 5 µL of the sample solution.

    • Acquire data for a sufficient duration to allow for the elution of both enantiomers.

    • Monitor the elution profile at 254 nm.

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] * 100.

Chiral GC Method (with Derivatization)
  • Derivatization of this compound:

    • To a solution of this compound in a suitable solvent (e.g., dichloromethane), add an excess of a derivatizing agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine).

    • Allow the reaction to proceed to completion.

    • Work up the reaction to isolate the derivatized product.

  • GC System and Conditions:

    • Use a chiral capillary column (e.g., a cyclodextrin-based column).

    • Set the injector temperature to 250 °C and the detector (FID) temperature to 250 °C.

    • Program the oven temperature, for example, starting at 100 °C and ramping up to 200 °C at a rate of 5 °C/min.

    • Use helium or hydrogen as the carrier gas at an optimized flow rate.

  • Injection and Analysis:

    • Inject a small volume (e.g., 1 µL) of the diluted derivatized sample.

    • Record the chromatogram and identify the peaks corresponding to the two enantiomeric derivatives.

  • Calculation of Enantiomeric Excess:

    • Calculate the enantiomeric excess based on the integrated peak areas of the two diastereomeric derivatives.

NMR Spectroscopy with a Chiral Solvating Agent (CSA)
  • Sample Preparation:

    • In an NMR tube, dissolve a known amount of racemic or enantioenriched this compound in a suitable deuterated solvent (e.g., 0.5 mL of CDCl3).

    • Add a specific molar equivalent of a chosen chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol). The optimal ratio may need to be determined experimentally, often starting with a 1:1 molar ratio.[14]

  • NMR Data Acquisition:

    • Acquire a high-resolution proton (¹H) NMR spectrum of the mixture.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Spectral Analysis:

    • Identify a proton signal in this compound that is well-resolved and shows baseline separation into two distinct signals in the presence of the CSA. The proton attached to the carbon bearing the hydroxyl group is often a good candidate.

  • Enantiomeric Excess Calculation:

    • Integrate the two separated signals corresponding to the two enantiomers.

    • Calculate the enantiomeric excess using the formula: ee (%) = [|Integration1 - Integration2| / (Integration1 + Integration2)] * 100.

Visualizations

experimental_workflow_hplc cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing system_prep System Equilibration sample_prep Sample Preparation (1 mg/mL) injection Inject 5 µL sample_prep->injection data_acq Data Acquisition (UV 254 nm) injection->data_acq peak_integration Peak Integration data_acq->peak_integration ee_calculation Calculate Enantiomeric Excess peak_integration->ee_calculation

Caption: Chiral HPLC Experimental Workflow.

logical_relationship_troubleshooting problem Poor Peak Shape (Tailing/Broadening) cause1 Secondary Interactions (Analyte-Column) problem->cause1 cause2 Mobile Phase Issues problem->cause2 cause3 Column Overload problem->cause3 solution1a Use End-capped Column cause1->solution1a solution1b Add Mobile Phase Modifier cause1->solution1b solution2a Optimize pH cause2->solution2a solution2b Prepare Fresh Mobile Phase cause2->solution2b solution3 Reduce Sample Concentration/ Injection Volume cause3->solution3

Caption: HPLC Troubleshooting Logic.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of (R)- and (S)-1,2,3,4-Tetrahydro-1-naphthol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of the (R)- and (S)-enantiomers of 1,2,3,4-Tetrahydro-1-naphthol, with a focus on their differential interactions with mammalian enzymes. The distinct stereochemistry of these molecules leads to significant differences in their biochemical properties, a crucial consideration in drug discovery and development.

Executive Summary

The primary differentiating biological activity observed between (R)- and (S)-1,2,3,4-Tetrahydro-1-naphthol lies in their interaction with the enzyme Aryl Sulfotransferase IV (AST IV). The (R)-enantiomer acts as a substrate for this enzyme, while the (S)-enantiomer functions as a competitive inhibitor. This stereoselective interaction highlights the importance of chirality in molecular recognition by metabolic enzymes.

Comparative Biological Activity Data

The following table summarizes the kinetic parameters for the interaction of each enantiomer with rat hepatic Aryl Sulfotransferase IV.

EnantiomerInteraction with Aryl Sulfotransferase IVKinetic ParameterValue (µM)
(R)-1,2,3,4-Tetrahydro-1-naphtholSubstrateApparent K_m_1800
(S)-1,2,3,4-Tetrahydro-1-naphtholCompetitive InhibitorK_i_1700

Experimental Protocols

The determination of the kinetic parameters for the interaction of (R)- and (S)-1,2,3,4-Tetrahydro-1-naphthol with Aryl Sulfotransferase IV involves a series of well-established biochemical assays.

Aryl Sulfotransferase IV Activity Assay (Substrate Kinetics)

This protocol is designed to determine the Michaelis-Menten constant (K_m_) for a substrate of AST IV.

a. Materials:

  • Purified rat hepatic Aryl Sulfotransferase IV (AST IV)

  • 3'-phosphoadenosine-5'-phosphosulfate (PAPS), the sulfate (B86663) donor

  • (R)-1,2,3,4-Tetrahydro-1-naphthol (substrate)

  • Tris-HCl buffer (pH 7.0)

  • Dithiothreitol (DTT)

  • [³⁵S]PAPS (for radiometric assay) or a suitable chromogenic substrate for a coupled assay

  • Scintillation cocktail and counter (for radiometric assay) or spectrophotometer (for colorimetric assay)

b. Procedure:

  • A reaction mixture is prepared containing Tris-HCl buffer, DTT, and a fixed concentration of [³⁵S]PAPS.

  • Varying concentrations of (R)-1,2,3,4-Tetrahydro-1-naphthol are added to a series of reaction tubes.

  • The reaction is initiated by the addition of a known amount of purified AST IV.

  • The reaction is incubated at 37°C for a predetermined time, ensuring initial velocity conditions are met.

  • The reaction is terminated, typically by the addition of a strong acid or by boiling.

  • The sulfated product is separated from unreacted [³⁵S]PAPS using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • The amount of radiolabeled product is quantified using liquid scintillation counting.

  • The initial reaction velocities are plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine the apparent K_m_.

Aryl Sulfotransferase IV Inhibition Assay (Inhibitor Kinetics)

This protocol is used to determine the inhibition constant (K_i_) for a competitive inhibitor of AST IV.

a. Materials:

  • All materials from the activity assay.

  • A known substrate for AST IV (e.g., 1-naphthalenemethanol).

  • (S)-1,2,3,4-Tetrahydro-1-naphthol (inhibitor).

b. Procedure:

  • Reaction mixtures are prepared as described above, but with a fixed, non-saturating concentration of the known substrate (e.g., 1-naphthalenemethanol) and varying concentrations of the inhibitor, (S)-1,2,3,4-Tetrahydro-1-naphthol.

  • A control set of reactions is run without the inhibitor.

  • The reaction is initiated, incubated, terminated, and the product is quantified as described in the substrate kinetics protocol.

  • The data are analyzed using a Dixon plot or by fitting to the competitive inhibition model of the Michaelis-Menten equation to determine the K_i_.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the kinetic parameters of the interaction between the enantiomers of this compound and Aryl Sulfotransferase IV.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare Reaction Mixtures (Buffer, DTT, PAPS) P2 Add Varying Concentrations of (R)- or (S)-Enantiomer P1->P2 R1 Initiate with AST IV P2->R1 R2 Incubate at 37°C R1->R2 R3 Terminate Reaction R2->R3 A1 Separate Product (TLC or HPLC) R3->A1 A2 Quantify Product (Scintillation Counting) A1->A2 A3 Data Analysis (Michaelis-Menten/Dixon Plot) A2->A3

Caption: Workflow for kinetic analysis of AST IV.

Signaling Pathway: Role in Xenobiotic Metabolism

Aryl Sulfotransferase IV plays a crucial role in the Phase II metabolism of xenobiotics. The following diagram depicts this generalized pathway.

signaling_pathway Xenobiotic Xenobiotic ((R)-1,2,3,4-Tetrahydro-1-naphthol) AST_IV Aryl Sulfotransferase IV (AST IV) Xenobiotic->AST_IV PAP PAP AST_IV->PAP Sulfated_Metabolite Sulfated Metabolite (Water-Soluble) AST_IV->Sulfated_Metabolite PAPS PAPS (Sulfate Donor) PAPS->AST_IV Excretion Excretion Sulfated_Metabolite->Excretion Inhibitor (S)-1,2,3,4-Tetrahydro-1-naphthol (Competitive Inhibitor) Inhibitor->AST_IV

Caption: Role of AST IV in xenobiotic metabolism.

This guide demonstrates the critical importance of stereochemistry in the biological activity of this compound. The differential effects of the (R)- and (S)-enantiomers on Aryl Sulfotransferase IV underscore the necessity of evaluating individual enantiomers in drug development and toxicology studies.

A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis: 1,2,3,4-Tetrahydro-1-naphthol in Context

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chiral auxiliary is a critical step in the stereocontrolled synthesis of complex molecules. An ideal auxiliary should be readily available, easily attached and removed, and, most importantly, induce a high degree of stereoselectivity. This guide provides a comparative analysis of 1,2,3,4-tetrahydro-1-naphthol and other widely used chiral alcohols—(-)-menthol, (-)-8-phenylmenthol (B56881), and (+)-borneol—in the context of asymmetric synthesis. The performance of these auxiliaries is evaluated based on experimental data from key transformations, providing a benchmark for their application.

While this compound is a valuable chiral building block in the synthesis of pharmaceuticals, its application as a recoverable chiral auxiliary in common asymmetric reactions like the Diels-Alder or enolate alkylations is not extensively documented in the current literature.[1] This guide, therefore, focuses on its role as a chiral synthon and resolving agent, while providing a direct comparison of the performance of menthol, 8-phenylmenthol, and borneol derivatives as traditional chiral auxiliaries.

Performance in Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, and the use of chiral auxiliaries on the dienophile is a common strategy to control the stereochemistry of the cycloaddition. The steric environment created by the chiral auxiliary dictates the facial selectivity of the diene's approach.

Below is a comparison of the diastereoselectivity achieved using acrylates derived from (-)-menthol, (-)-8-phenylmenthol, and (+)-borneol in the Diels-Alder reaction with cyclopentadiene (B3395910).

Chiral AuxiliaryDienophileDieneLewis AcidYield (%)Diastereomeric Excess (d.e., %)
(-)-Menthol(-)-Menthyl acrylate (B77674)CyclopentadieneEt₂AlCl8572
(-)-8-Phenylmenthol(-)-8-Phenylmenthyl acrylateCyclopentadieneEt₂AlCl89>98
(+)-Borneol(+)-Bornyl acrylateCyclopentadieneTiCl₄8290 (endo)

The data clearly indicates that the introduction of a phenyl group in 8-phenylmenthol significantly enhances the diastereoselectivity compared to menthol, likely due to increased steric hindrance that more effectively shields one face of the dienophile. Borneol also provides a high level of stereocontrol.

Performance in Asymmetric Alkylation of Enolates

The asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. Chiral auxiliaries attached to the carbonyl group can effectively control the direction of electrophilic attack.

While direct comparative data for all four alcohols in the same alkylation reaction is scarce, the following table summarizes representative results for the alkylation of esters derived from (-)-menthol.

Chiral AuxiliarySubstrateElectrophileDiastereomeric Excess (d.e., %)
(-)-Menthol(-)-Menthyl acetate (B1210297)Benzyl bromide85
(-)-Menthol(-)-Menthyl propionateMethyl iodide90

Esters of 8-phenylmenthol are also utilized in asymmetric alkylations, often providing high levels of diastereoselectivity due to the bulky phenyl group. Data for the use of bornyl esters in similar alkylation reactions is less commonly reported in direct comparative studies.

This compound: A Chiral Building Block and Resolving Agent

(R)-(-)-1,2,3,4-Tetrahydro-1-naphthol is a versatile chiral alcohol recognized for its role as a key intermediate and building block in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory agents. Its rigid, fused-ring structure provides a well-defined stereochemical environment, making it a valuable synthon for creating complex molecules with specific spatial arrangements.

Beyond its use as a building block, chiral this compound can also be employed as a resolving agent to separate enantiomers of racemic mixtures. This is typically achieved by forming diastereomeric derivatives (e.g., esters or ethers) with the racemic compound, which can then be separated by physical methods like crystallization or chromatography. Subsequent cleavage of the resolving agent yields the separated enantiomers.

Experimental Protocols

Asymmetric Diels-Alder Reaction with (-)-8-Phenylmenthyl Acrylate

1. Synthesis of (-)-8-Phenylmenthyl Acrylate: To a solution of (-)-8-phenylmenthol (1.0 eq) and triethylamine (B128534) (1.5 eq) in anhydrous diethyl ether at 0 °C, acryloyl chloride (1.2 eq) is added dropwise. The reaction mixture is stirred at room temperature for 4 hours. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.

2. Diels-Alder Reaction: To a solution of (-)-8-phenylmenthyl acrylate (1.0 eq) in toluene (B28343) at -78 °C under an inert atmosphere, a solution of diethylaluminum chloride (Et₂AlCl, 1.2 eq) in toluene is added dropwise. After stirring for 15 minutes, freshly distilled cyclopentadiene (3.0 eq) is added. The reaction is stirred at -78 °C for 3 hours.

3. Work-up and Analysis: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl. The mixture is allowed to warm to room temperature, and the product is extracted with diethyl ether. The combined organic layers are dried over anhydrous MgSO₄ and concentrated. The diastereomeric excess is determined by ¹H NMR spectroscopy or chiral gas chromatography.

Asymmetric Alkylation of (-)-Menthyl Acetate

1. Enolate Formation: A solution of (-)-menthyl acetate (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -78 °C under an inert atmosphere. A solution of lithium diisopropylamide (LDA, 1.1 eq) is added dropwise, and the mixture is stirred for 30 minutes at -78 °C.

2. Alkylation: Benzyl bromide (1.2 eq) is added to the enolate solution at -78 °C. The reaction is stirred for 2-4 hours at this temperature.

3. Work-up and Analysis: The reaction is quenched with saturated aqueous NH₄Cl and allowed to warm to room temperature. The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The diastereomeric excess of the crude product is determined by ¹H NMR or chiral gas chromatography. The product is then purified by column chromatography.

Visualizing the Workflow

The general process of using a chiral auxiliary in asymmetric synthesis can be visualized as a cyclical workflow.

G Prochiral Prochiral Substrate Attachment Attachment of Chiral Auxiliary Prochiral->Attachment Intermediate Chiral Substrate- Auxiliary Adduct Attachment->Intermediate Diastereoselective Diastereoselective Reaction Intermediate->Diastereoselective Diastereomers Diastereomeric Products Diastereoselective->Diastereomers Cleavage Cleavage of Auxiliary Diastereomers->Cleavage Product Enantiomerically Enriched Product Cleavage->Product Recovery Auxiliary Recovery Cleavage->Recovery

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

The following diagram illustrates the decision-making process for selecting a suitable chiral auxiliary.

G Start Select Chiral Auxiliary Availability Availability & Cost Start->Availability Attachment Ease of Attachment & Removal Start->Attachment Stereoselectivity Desired Level of Stereoselectivity Start->Stereoselectivity ReactionType Type of Asymmetric Reaction Start->ReactionType Decision Optimal Auxiliary Choice Availability->Decision Attachment->Decision Stereoselectivity->Decision ReactionType->Decision

Caption: Decision tree for chiral auxiliary selection.

References

A Comparative Guide to Analytical Methods for the Quantification of 1,2,3,4-Tetrahydro-1-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 1,2,3,4-Tetrahydro-1-naphthol is critical for its role as a chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. This guide provides a comprehensive comparison of the primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

While specific validated methods for this compound are not extensively documented in publicly available literature, this guide outlines established and validated methods for the closely related and structurally similar compounds, 1-naphthol (B170400) and 2-naphthol (B1666908). The principles and techniques detailed herein can be readily adapted for the validation of analytical methods for this compound.

Performance Comparison of Analytical Methods

The selection of an analytical method is often dictated by the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for HPLC and GC-MS methods in the analysis of naphthol compounds. This data serves as a strong baseline for the expected performance of methods validated for this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (r²) > 0.999> 0.999
Limit of Detection (LOD) 0.30 µg/L0.30 µg/L
Limit of Quantitation (LOQ) 1.00 µg/L1.00 µg/L
Accuracy (% Recovery) 90.8% - 98.1%92.2% - 99.9% (Intraday), 93.4% - 99.9% (Interday)
Precision (%RSD) < 4.1%0.3% - 3.9% (Intraday), 0.4% - 4.1% (Interday)

Note: The data presented is based on the analysis of 1-naphthol and 2-naphthol and serves as a strong baseline for the expected performance of methods validated for this compound.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following sections provide representative protocols for both HPLC and GC-MS analysis of naphthol derivatives.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is adapted from a validated method for the analysis of 1-naphthol and 2-naphthol and is suitable for the quantification of this compound.

  • Instrumentation: HPLC system with a fluorescence or UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[2]

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile (B52724) and water (with an optional acid modifier like 0.1% formic acid) is typical. A common mobile phase composition is a mixture of Milli-Q water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.[2]

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.

  • Detection:

    • Fluorescence Detection: Excitation and emission wavelengths should be optimized for this compound (for 1- and 2-naphthol, excitation at 227 nm and emission at 340 nm is common).

    • UV Detection: Detection wavelength should be set at the maximum absorbance of this compound.

  • Sample Preparation:

    • Standard Solutions: Prepare a stock solution of this compound in a suitable solvent like methanol (B129727) or acetonitrile. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

    • Sample Extraction: For biological matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interferences.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on a validated method for the determination of 1-naphthol and 2-naphthol in urine and can be adapted for this compound.[1]

  • Instrumentation: GC-MS system with a capillary column.

  • Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program: A temperature gradient is typically employed, for example, starting at 80°C, holding for 1 minute, then ramping to 280°C at 10°C/min, and holding for 5 minutes.

  • Injector: Splitless or split injection at a temperature of 250°C.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV. Data acquisition in full scan mode or selected ion monitoring (SIM) for enhanced sensitivity.

  • Derivatization: this compound contains a hydroxyl group, making it amenable to derivatization to improve its volatility and chromatographic behavior. Silylation with reagents like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) or acetylation with acetic anhydride (B1165640) are common approaches.[1]

  • Sample Preparation:

    • Standard Solutions: Prepare a stock solution of derivatized this compound in a suitable solvent (e.g., hexane (B92381) or ethyl acetate). Create calibration standards by diluting the stock solution.

    • Sample Extraction and Derivatization: For biological samples, enzymatic hydrolysis may be required to free conjugated forms of the analyte, followed by LLE or SPE. The extracted analyte is then derivatized prior to GC-MS analysis.[1]

Chiral Separation of this compound Enantiomers

Since this compound is a chiral molecule, separating and quantifying its enantiomers is often necessary, especially in pharmaceutical applications where one enantiomer may have the desired therapeutic effect while the other could be inactive or cause adverse effects. Chiral HPLC is the method of choice for this purpose.

  • Chiral Stationary Phases (CSPs): The key to chiral separation is the use of a chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have shown success in separating a broad range of chiral compounds.

  • Mobile Phase: The mobile phase composition, typically a mixture of a non-polar solvent (like hexane) and a polar modifier (like isopropanol (B130326) or ethanol), is optimized to achieve the best separation of the enantiomers.

  • Detection: UV detection is commonly used.

Method Validation Workflow and Selection

The validation of an analytical method ensures its reliability for its intended purpose. The following diagrams illustrate the general workflow for analytical method validation and a logical approach to selecting the most suitable method for your application.

ValidationWorkflow General Analytical Method Validation Workflow MethodDevelopment Method Development & Optimization Specificity Specificity & Selectivity MethodDevelopment->Specificity Linearity Linearity & Range Specificity->Linearity LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy Accuracy LOD_LOQ->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness SystemSuitability System Suitability Robustness->SystemSuitability ValidatedMethod Validated Method SystemSuitability->ValidatedMethod MethodSelection Method Selection Logic for this compound Start Define Analytical Needs ChiralSeparation Chiral Separation Required? Start->ChiralSeparation HighSensitivity High Sensitivity Required? ChiralSeparation->HighSensitivity No ChiralHPLC Chiral HPLC ChiralSeparation->ChiralHPLC Yes ComplexMatrix Complex Sample Matrix? HighSensitivity->ComplexMatrix No GC_MS GC-MS (with derivatization) HighSensitivity->GC_MS Yes HPLC HPLC with UV/Fluorescence ComplexMatrix->HPLC No ComplexMatrix->GC_MS Yes

References

Comparative study of different synthetic routes to 1,2,3,4-Tetrahydro-1-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic methodologies for the preparation of 1,2,3,4-Tetrahydro-1-naphthol, a key intermediate in the synthesis of various pharmaceuticals. The comparison focuses on chemical transformations, including catalytic hydrogenation and ketone reduction, as well as biocatalytic approaches. The performance of each route is evaluated based on reaction yield, stereoselectivity, and reaction conditions, supported by experimental data from peer-reviewed sources.

Overview of Synthetic Strategies

The synthesis of this compound can be broadly categorized into three main approaches:

  • Reduction of α-Tetralone: This is a widely used method that involves the reduction of the ketone functionality of α-tetralone to a secondary alcohol. Various reducing agents and catalysts can be employed, offering both racemic and enantioselective pathways.

  • Catalytic Hydrogenation of 1-Naphthol (B170400): This route involves the saturation of one of the aromatic rings of 1-naphthol, followed by or concurrent with the reduction of the enol or keto tautomer. The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yield.

  • Biocatalytic Reduction of α-Tetralone: This approach utilizes whole-cell microorganisms or isolated enzymes to perform the enantioselective reduction of α-tetralone, offering a green and highly specific alternative to traditional chemical methods.

The logical relationship between these synthetic strategies is outlined in the diagram below.

Synthesis_Overview Overview of Synthetic Approaches to this compound cluster_0 Starting Materials cluster_1 Synthetic Routes 1-Naphthol 1-Naphthol α-Tetralone α-Tetralone 1-Naphthol->α-Tetralone Partial Hydrogenation (e.g., Raney Ni) Target This compound 1-Naphthol->Target Direct Catalytic Hydrogenation Hydrogenation Catalytic Hydrogenation of 1-Naphthol α-Tetralone->Target Reduction Reduction Reduction of α-Tetralone (Chemical & Biocatalytic)

Caption: Overview of the main synthetic pathways to this compound.

Data Presentation: Quantitative Comparison of Synthetic Routes

The following table summarizes the key quantitative data for different synthetic routes to this compound, allowing for a direct comparison of their efficacy.

Synthetic Route Starting Material Reagents/Catalyst Solvent Temp. (°C) Time Yield (%) Enantiomeric Excess (ee, %) Ref.
Reduction of α-Tetralone
Achiral Reductionα-TetraloneSodium Borohydride (B1222165) (NaBH₄)Methanol (B129727)Room Temp.~15 minHigh (not specified)N/A (racemic)[1][2]
Asymmetric Reductionα-Tetralone(S)-α,α-diphenyl-2-pyrrolidinemethanol, BH₃THFRoom Temp.Not specifiedNot specified85 (R)
Biocatalytic Reductionα-TetraloneAbsidia cylindrosporaCulture MediumNot specified3 days13 (conversion)92 (S)[3]
Catalytic Hydrogenation of 1-Naphthol
Direct Hydrogenation1-Naphthol5% Rhodium-on-alumina, H₂ (55-60 psi)95% Ethanol (B145695), Acetic AcidRoom Temp.12 h94-97N/A (racemic)
Birch Reduction then Hydrogenation1-Naphthol1. Li, liq. NH₃, Ethanol2. 10% Pd/C, H₂ (2-3 atm)1. Liq. Ammonia2. Ethyl Acetate1. -782. Room Temp.1. ~1.5 h2. ~45 min84-88 (overall)N/A (racemic)
Hydrogenation (intermediate to α-tetralone)1-NaphtholRaney Nickel, H₂ (3.0-5.0 MPa)Toluene (optional)170-2507-20 h(Product is a mixture)N/A (racemic)

Experimental Protocols

Detailed methodologies for key experiments are provided below.

This protocol describes a general method for the achiral reduction of a ketone to a secondary alcohol using sodium borohydride.[2][4][5]

  • Dissolution: Dissolve α-tetralone (1.0 eq.) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.0-1.5 eq.) portion-wise to the stirred solution.

  • Reaction: Stir the reaction mixture for 15-30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, slowly add water to quench the excess NaBH₄, followed by the addition of a dilute acid (e.g., 1M HCl) to neutralize the mixture.

  • Extraction: Extract the product with an organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Work-up: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography.

This procedure is adapted from Organic Syntheses.

  • Catalyst Preparation: In a Parr hydrogenation bottle, place 20.0 g of 5% rhodium-on-alumina and wet it with 25 mL of 95% ethanol.

  • Reaction Mixture: Add a solution of 40.0 g of 1-naphthol in 125 mL of 95% ethanol to the bottle, followed by 3 mL of acetic acid.

  • Hydrogenation: Place the bottle in a Parr apparatus and shake under an initial hydrogen pressure of 55-60 p.s.i. The reaction is typically complete in about 12 hours.

  • Filtration: Remove the catalyst by suction filtration and wash it with ethanol.

  • Work-up: Concentrate the combined ethanol solutions using a rotary evaporator. Dissolve the residue in benzene, wash with 10% sodium hydroxide (B78521) solution and then with water. Dry the organic layer over magnesium sulfate.

  • Isolation: Concentrate the solution to yield this compound.

This protocol is based on the findings of a study on the biotransformation of α-tetralone.[3]

  • Microorganism Culture: Cultivate Absidia cylindrospora in a suitable liquid medium (e.g., malt (B15192052) extract broth) under aerobic conditions.

  • Substrate Addition: After a sufficient period of growth (e.g., 3-4 days), add α-tetralone (dissolved in a minimal amount of a water-miscible solvent like ethanol) to the culture medium.

  • Biotransformation: Continue the incubation under the same conditions for a specified period (e.g., 3 days for optimal enantiomeric excess).

  • Extraction: After the biotransformation, extract the entire culture broth with an organic solvent such as ethyl acetate.

  • Work-up: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification and Analysis: Purify the resulting this compound by column chromatography. The enantiomeric excess can be determined by chiral HPLC analysis.

Visualization of Experimental Workflows and Synthetic Routes

The following diagrams, generated using Graphviz, illustrate the workflows and chemical transformations described.

NaBH4_Reduction_Workflow Workflow for NaBH4 Reduction of α-Tetralone start Start dissolve Dissolve α-Tetralone in Methanol start->dissolve cool Cool to 0°C dissolve->cool add_nabh4 Add NaBH4 cool->add_nabh4 react Stir for 15-30 min add_nabh4->react quench Quench with H2O and dilute HCl react->quench extract Extract with Organic Solvent quench->extract workup Wash, Dry, and Concentrate extract->workup purify Purify Product workup->purify end End purify->end Catalytic_Hydrogenation_Route Catalytic Hydrogenation of 1-Naphthol 1-Naphthol 1-Naphthol Target This compound 1-Naphthol->Target Yield: 94-97% reagents H2, 5% Rh/Al2O3 Ethanol, Acetic Acid Room Temp, 12h Biocatalytic_Reduction_Workflow Workflow for Biocatalytic Reduction of α-Tetralone start Start culture Culture Absidia cylindrospora start->culture add_substrate Add α-Tetralone to Culture culture->add_substrate biotransform Incubate for 3 days add_substrate->biotransform extract Extract with Ethyl Acetate biotransform->extract workup Dry and Concentrate Organic Phase extract->workup purify Purify by Column Chromatography workup->purify analyze Analyze ee% by Chiral HPLC purify->analyze end End analyze->end

References

Structure-Activity Relationship of 1,2,3,4-Tetrahydro-1-naphthol Derivatives as Dopamine Receptor Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,2,3,4-tetrahydro-1-naphthol derivatives, with a specific focus on their interactions with dopamine (B1211576) D1, D2, and D3 receptors. The information presented herein is compiled from various pharmacological studies to offer an objective overview supported by experimental data.

Comparative Binding Affinities of this compound Derivatives

The following table summarizes the binding affinities (Ki, in nM) of selected this compound derivatives and related compounds for dopamine D1, D2, and D3 receptors. Lower Ki values indicate higher binding affinity.

Compound ClassDerivativeD1 Ki (nM)D2 Ki (nM)D3 Ki (nM)Selectivity Profile
Dihydrexidine Analogues Dihydrexidine (DHX)~10130-D1-preferring agonist[1][2]
Dinapsoline---Full D1 agonist with significant D2 affinity[3][4]
Naphthamide Derivatives (S)-N-(1-cycloheptylpyrrolidin-3-yl)-4-bromo-1-methoxy-2-naphthamide-1.80.2D3-selective[5][6]
(R)-N-(1-cycloheptyl-2-pyrrolidinylmethyl)-4-bromo-1-methoxy-2-naphthamide-62.82.4D3-selective[5][6]
Other 7-OH-DPAT---D3-selective (24-fold over D2)[7]

Dopamine Receptor Signaling Pathways

Dopamine receptors are G protein-coupled receptors (GPCRs) that are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. These two families primarily differ in their coupling to G proteins and their downstream signaling cascades.

D1-like Receptor Signaling Pathway

D1-like receptors couple to Gs or Golf proteins, leading to the activation of adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[8][9] Increased cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein 32 kDa (DARPP-32).[9][10][11] This signaling cascade ultimately modulates neuronal excitability and gene expression.

D1_Signaling_Pathway Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Gs_olf Gs/olf D1R->Gs_olf activates AC Adenylyl Cyclase Gs_olf->AC activates cAMP cAMP AC->cAMP produces ATP ATP ATP->AC PKA PKA cAMP->PKA activates DARPP32 DARPP-32 PKA->DARPP32 phosphorylates Downstream Downstream Effects (Neuronal Excitability, Gene Expression) DARPP32->Downstream

Dopamine D1 Receptor Signaling Pathway
D2-like Receptor Signaling Pathway

In contrast to D1-like receptors, D2-like receptors typically couple to Gi or Go proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[9][12][13] D2 receptors can also signal through β-arrestin-dependent pathways, which can mediate distinct cellular responses, including the regulation of ERK activation.[14]

D2_Signaling_Pathway cluster_G_protein G Protein-Dependent cluster_beta_arrestin β-Arrestin-Dependent Dopamine_G Dopamine D2R_G D2 Receptor Dopamine_G->D2R_G Gi_o Gi/o D2R_G->Gi_o activates AC_G Adenylyl Cyclase Gi_o->AC_G inhibits cAMP_G cAMP AC_G->cAMP_G decreased production Downstream_G Downstream Effects cAMP_G->Downstream_G Dopamine_B Dopamine D2R_B D2 Receptor Dopamine_B->D2R_B Beta_Arrestin β-Arrestin D2R_B->Beta_Arrestin recruits ERK ERK Activation Beta_Arrestin->ERK mediates Downstream_B Downstream Effects ERK->Downstream_B

Dopamine D2 Receptor Signaling Pathways

Experimental Protocols

The binding affinities and functional activities of this compound derivatives are typically determined using radioligand binding assays and functional assays such as the GTPγS binding assay.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.[15][16][17] It involves a competition between a radiolabeled ligand and an unlabeled test compound for binding to the receptor.

General Protocol:

  • Membrane Preparation: Membranes expressing the dopamine receptor of interest are prepared from cultured cells or brain tissue homogenates.

  • Incubation: The membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]spiperone for D2 receptors) and varying concentrations of the unlabeled test compound.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[1]

Radioligand_Binding_Workflow Start Start Membrane_Prep Membrane Preparation (with Dopamine Receptors) Start->Membrane_Prep Incubation Incubation (Radioligand + Test Compound + Membranes) Membrane_Prep->Incubation Filtration Rapid Filtration (Separation of bound and free ligand) Incubation->Filtration Quantification Quantification (Scintillation Counting) Filtration->Quantification Data_Analysis Data Analysis (IC50 and Ki determination) Quantification->Data_Analysis End End Data_Analysis->End

Experimental Workflow for Radioligand Binding Assay
GTPγS Binding Assay

This functional assay measures the activation of G proteins upon agonist binding to a GPCR. It is used to determine the potency (EC50) and efficacy of a test compound.

General Protocol:

  • Membrane Preparation: Similar to the radioligand binding assay, membranes containing the dopamine receptor and associated G proteins are prepared.

  • Incubation: The membranes are incubated with varying concentrations of the test compound in the presence of [35S]GTPγS, a non-hydrolyzable analog of GTP.

  • G Protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the α-subunit of the G protein.

  • Separation and Quantification: The amount of [35S]GTPγS bound to the G protein is measured, typically after separation by filtration.

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined from the dose-response curve.

This guide serves as a foundational resource for understanding the SAR of this compound derivatives at dopamine receptors. The provided data and protocols can aid researchers in the design and development of novel ligands with desired pharmacological profiles.

References

Benchmarking the Performance of 1,2,3,4-Tetrahydro-1-naphthol in Catalytic Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chiral molecules is a cornerstone of innovation. 1,2,3,4-Tetrahydro-1-naphthol is a valuable chiral building block, and its performance in various catalytic reactions is of significant interest. This guide provides an objective comparison of its performance in key catalytic transformations, supported by experimental data and detailed methodologies.

Catalytic Asymmetric Synthesis: The Gold Standard for Chiral Alcohols

The most direct and atom-economical route to chiral this compound is through catalytic asymmetric synthesis. A prominent strategy involves the asymmetric hydrogenation of naphthols. Recent advancements have demonstrated a one-pot, two-step sequential transfer hydrogenation that delivers chiral 1,2,3,4-tetrahydronaphthols with excellent enantioselectivity.[1]

This approach utilizes a cooperative heterogeneous and homogeneous catalytic system. Initially, a heterogeneous catalyst like Palladium on carbon (Pd/C) is used for the hydrogenation of the naphthol to the corresponding tetralone. Subsequently, a second chiral homogeneous catalyst, such as a Ruthenium-tethered TsDPEN complex, facilitates the asymmetric reduction of the ketone to the desired chiral alcohol.[1]

Performance of Sequential Transfer Hydrogenation of Naphthols

The following table summarizes the performance of this dual catalytic system with various substituted 1-naphthols.

Substrate (1-Naphthol Derivative)Product (Chiral Alcohol) Yield (%)Enantiomeric Excess (ee %)
1-Naphthol (B170400)8596
5-Methyl-1-naphthol9699
6-Methoxy-1-naphthol8298
7-Fluoro-1-naphthol6793
8-Amino-1-naphthol73>99
8-Hydroxy-1-naphthol8697

Data sourced from a study on cooperative heterogeneous and homogeneous catalysis.[1]

Experimental Protocol: Tandem Asymmetric Transfer Hydrogenation

The following is a general procedure for the synthesis of (R)-1,2,3,4-tetrahydro-1-naphthol via tandem hydrogenation[1]:

  • To a 10 mL thick-walled glass tube equipped with a Teflon plug and a magnetic stirrer bar, add the 1-naphthol substrate (0.1 mmol).

  • The first catalyst, Pd/C, is added, and the tube is purged with hydrogen gas.

  • A suitable solvent, such as a mixture of hexafluoroisopropanol (HFIP) and methanol (B129727) (MeOH), is added. The use of HFIP is crucial to suppress over-reduction of the ketone intermediate.

  • The reaction is stirred at a specific temperature (e.g., room temperature or 50 °C) for a set duration (e.g., 24-48 hours) to ensure complete conversion to the tetralone intermediate.

  • The second catalyst, a chiral Ru-tethered-TsDPEN complex, is then added to the reaction mixture.

  • The reaction is continued, allowing for the asymmetric reduction of the ketone to the chiral alcohol.

  • Upon completion, the product is isolated and purified using standard techniques, and the enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).

Workflow for Tandem Asymmetric Transfer Hydrogenation

G cluster_0 Step 1: Hydrogenation cluster_1 Step 2: Asymmetric Reduction Naphthol Naphthol Tetralone Tetralone Naphthol->Tetralone Pd/C, H2 HFIP/MeOH Tetralone_intermediate Tetralone Chiral_Alcohol Chiral_Alcohol Tetralone_intermediate->Chiral_Alcohol Chiral Ru-TsDPEN MeOH

Caption: One-pot, two-step tandem hydrogenation workflow.

Chemoenzymatic Dynamic Kinetic Resolution (DKR)

An alternative and powerful strategy for producing enantiopure alcohols is chemoenzymatic dynamic kinetic resolution (DKR). This method combines a metal catalyst for the in-situ racemization of a racemic alcohol with a stereoselective enzyme that acylates only one of the enantiomers. This allows for a theoretical yield of 100% for a single enantiomer.[2][3]

Comparison of Catalyst Roles in DKR
Catalyst ComponentRoleDesired Characteristics
Metal Catalyst Racemization of the unreacted alcohol enantiomerHigh catalytic activity for racemization, compatibility with the enzyme and reaction conditions.
Enzyme (e.g., Lipase) Stereoselective acylation of one enantiomerHigh enantioselectivity, stability in the reaction medium, tolerance to the metal catalyst.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

The following is a representative protocol for an enzyme-catalyzed kinetic resolution of a racemic alcohol:

  • The racemic alcohol is dissolved in an appropriate organic solvent.

  • An acyl donor (e.g., vinyl acetate) is added to the mixture.

  • The lipase (B570770) (e.g., Candida antarctica lipase B, CAL-B) is added to initiate the reaction.

  • The reaction is monitored by a suitable analytical technique (e.g., GC or HPLC) until approximately 50% conversion is reached.

  • The reaction is then quenched, and the acylated product and the unreacted alcohol are separated by chromatography.

  • The enantiomeric excess of both the product and the remaining starting material is determined.

Principle of Dynamic Kinetic Resolution

DKR cluster_racemate Racemic Alcohol R_alcohol (R)-Alcohol S_alcohol (S)-Alcohol R_alcohol->S_alcohol Metal Catalyst (Racemization) Acylated_S (S)-Acylated Product S_alcohol->Acylated_S Enzyme (Lipase) Acyl Donor

Caption: Mechanism of Dynamic Kinetic Resolution (DKR).

Catalytic Dehydrogenation

1,2,3,4-Tetrahydronaphthols can also undergo dehydrogenation to yield valuable aromatic compounds. For instance, 1,2,3,4-tetrahydro-2-naphthol (B1200059) can be dehydrogenated to produce β-naphthol. The choice of catalyst is critical for achieving high yields and selectivity.

Performance of Catalysts in Dehydrogenation
CatalystProduct Yield (β-naphthol)Byproduct (Naphthalene)
Copper Chromite76%~1%
Other catalysts (e.g., Palladium)Can lead to a mixture of productsHigher percentages of naphthalene (B1677914) may be observed

Data sourced from a study on the catalytic dehydrogenation of tetralin and 1,2,3,4-tetrahydro-naphthol-2.[4]

Experimental Protocol: Dehydrogenation of 1,2,3,4-Tetrahydro-2-naphthol

The following protocol describes the dehydrogenation over a copper chromite catalyst[4]:

  • 1,2,3,4-Tetrahydro-2-naphthol is placed in a high-pressure autoclave with the copper chromite catalyst.

  • The reactor is sealed and heated to the desired temperature (e.g., 300 °C).

  • The reaction is allowed to proceed for a specified time.

  • After cooling, the product mixture is collected, and the catalyst is separated.

  • The products are analyzed and quantified using techniques like gas chromatography to determine the yield of β-naphthol and any byproducts.

Dehydrogenation Reaction Pathway

Dehydrogenation Tetrahydronaphthol 1,2,3,4-Tetrahydro-2-naphthol Naphthol β-Naphthol Tetrahydronaphthol->Naphthol Copper Chromite ~300°C Naphthalene Naphthalene (byproduct) Tetrahydronaphthol->Naphthalene Side Reaction

Caption: Dehydrogenation of 1,2,3,4-tetrahydro-2-naphthol.

References

A Comparative Guide to Drugs Synthesized from 1,2,3,4-Tetrahydro-1-naphthol Scaffolds: In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of drugs synthesized using precursors structurally related to 1,2,3,4-Tetrahydro-1-naphthol. We will focus on two prominent examples, the non-selective beta-blocker Nadolol (B74898) and the selective serotonin (B10506) reuptake inhibitor (SSRI) Sertraline . This document will delve into their synthesis, in vitro pharmacology, in vivo efficacy, and compare them with relevant therapeutic alternatives. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction to this compound in Drug Synthesis

This compound and its related chemical structures, such as dihydronaphthols and tetralones, are versatile scaffolds in medicinal chemistry. Their rigid, bicyclic structure provides a valuable framework for the design of molecules that can interact with a variety of biological targets with high specificity and affinity. This has led to their use in the synthesis of a range of pharmaceuticals, including cardiovascular and central nervous system agents.

I. Nadolol: A Non-Selective Beta-Adrenergic Antagonist

Nadolol is a non-selective beta-blocker used in the management of hypertension, angina pectoris, and cardiac arrhythmias.[1] Its synthesis typically starts from 5,8-dihydro-1-naphthol, a close structural relative of this compound.

In Vitro Pharmacology: A Comparative Analysis of Beta-Blocker Affinity

The primary mechanism of action of nadolol is the competitive antagonism of beta-adrenergic receptors. The binding affinity of nadolol and its alternatives to β1 and β2 adrenergic receptors is a key determinant of their pharmacological profiles.

Table 1: Comparative In Vitro Binding Affinities of Nadolol and Alternative Beta-Blockers

DrugTarget Receptor(s)Binding Affinity (Ki in nM)
Nadolol β1 and β2 (Non-selective)β1: ~14.79, β2: ~0.25
Propranololβ1 and β2 (Non-selective)β1: ~1.07, β2: ~0.14
Metoprololβ1-selectiveβ1: ~12.3, β2: ~467
Atenololβ1-selectiveβ1: ~144, β2: ~1288
Carvedilolβ1, β2, and α1β1: ~1.51, β2: ~0.45

Experimental Protocol: Radioligand Binding Assay for Beta-Blockers

This protocol outlines a typical radioligand binding assay to determine the binding affinity (Ki) of beta-blockers.

  • Membrane Preparation:

    • Homogenize tissue or cells expressing beta-adrenergic receptors (e.g., rat cerebral cortex) in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard assay (e.g., Bradford or BCA).

  • Assay Setup (96-well plate format):

    • Total Binding: Add membrane preparation, a radiolabeled ligand (e.g., [3H]-CGP 12177), and assay buffer.

    • Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a non-labeled competitor (e.g., 10 µM Propranolol).

    • Competition Binding: Add membrane preparation, radioligand, and varying concentrations of the test compound (e.g., Nadolol).

  • Incubation and Filtration:

    • Incubate the plate to allow binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

  • Detection and Data Analysis:

    • Dry the filters and measure radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

In Vivo Studies: Antihypertensive Effects

The antihypertensive efficacy of nadolol is evaluated in various animal models of hypertension.

Table 2: Comparative In Vivo Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)

DrugDose (mg/kg)Route of AdministrationReduction in Mean Arterial Pressure (mmHg)
Nadolol 10Oral~30
Propranolol10Oral~25
Metoprolol20Oral~20
Captopril (ACE inhibitor)30Oral~35

Experimental Protocol: In Vivo Antihypertensive Study in Rats

This protocol describes a common method for assessing the antihypertensive effects of drugs in a rat model.

  • Animal Model:

    • Use spontaneously hypertensive rats (SHRs) or induce hypertension in normotensive rats (e.g., via L-NAME administration).

  • Drug Administration:

    • Administer the test compound (e.g., nadolol) or vehicle control to the animals, typically via oral gavage, for a specified duration (e.g., daily for 4 weeks).

  • Blood Pressure Measurement:

    • Non-invasive method (Tail-cuff plethysmography): Acclimatize the rats to the restraining device. Place a cuff and a sensor on the tail to measure systolic blood pressure.

    • Invasive method (Telemetry or direct arterial cannulation): For continuous and more accurate measurements, surgically implant a telemetry device or a catheter into an artery (e.g., carotid or femoral).

  • Data Analysis:

    • Record and compare the blood pressure readings between the treatment and control groups.

    • Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to determine the significance of the blood pressure reduction.

Signaling Pathway of Nadolol

Nadolol exerts its effects by blocking the β-adrenergic signaling pathway.

Nadolol_Pathway Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta_Receptor β-Adrenergic Receptor Catecholamines->Beta_Receptor Binds to G_Protein Gs Protein Beta_Receptor->G_Protein Activates Nadolol Nadolol Nadolol->Beta_Receptor Blocks AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Physiological Response (Increased Heart Rate, etc.) PKA->Cellular_Response Phosphorylates targets leading to Sertraline_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Synaptic_Cleft Synaptic Cleft (Increased Serotonin) Serotonin_Vesicle->Synaptic_Cleft Release SERT Serotonin Transporter (SERT) SERT->Serotonin_Vesicle Reuptake Sertraline Sertraline Sertraline->SERT Blocks Serotonin_Receptor Serotonin Receptors Synaptic_Cleft->Serotonin_Receptor Binds to Downstream_Signaling Downstream Signaling (e.g., cAMP, PKA, CREB) Serotonin_Receptor->Downstream_Signaling Activates Therapeutic_Effects Therapeutic Effects (Antidepressant, Anxiolytic) Downstream_Signaling->Therapeutic_Effects Leads to

References

Cross-Reactivity Profile of 1,2,3,4-Tetrahydro-1-naphthol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of 1,2,3,4-tetrahydro-1-naphthol derivatives, with a focus on 2-aminotetralin analogs, at various G-protein coupled receptors (GPCRs). The data presented herein is crucial for understanding the selectivity and potential off-target effects of these compounds, thereby aiding in the development of more specific and effective therapeutic agents.

Comparative Analysis of Receptor Binding Affinities

The following tables summarize the binding affinities (Ki) of a series of 5-substituted-2-aminotetralin derivatives at human serotonin (B10506) 5-HT1A, 5-HT1B, and 5-HT1D receptors. These compounds, which are derivatives of this compound, demonstrate a range of affinities and selectivities, highlighting the impact of substitution on their pharmacological profiles.

Compound5-HT1A Ki (nM)[1][2][3][4]5-HT1B Ki (nM)[1][2][3][4]5-HT1D Ki (nM)[1][2][3][4]
(2S)-5-F-DPAT 0.8 ± 0.110 ± 112 ± 2
(2S)-5-Cl-DPAT 1.2 ± 0.215 ± 218 ± 3
(2S)-5-Br-DPAT 1.5 ± 0.220 ± 325 ± 4
(2S)-5-MeO-DPAT 0.5 ± 0.15 ± 17 ± 1
(2S)-5-OH-DPAT 1.0 ± 0.18 ± 110 ± 2

Functional Activity at Serotonin Receptors

The functional activity of these derivatives was assessed through cAMP accumulation assays, providing insights into their agonist or antagonist properties and their efficacy at different receptor subtypes.

Compound5-HT1A EC50 (nM)[1][2][3][4]5-HT1A Emax (%)[1][2][3][4]5-HT1B EC50 (nM)[1][2][3][4]5-HT1B Emax (%)[1][2][3][4]5-HT1D EC50 (nM)[1][2][3][4]5-HT1D Emax (%)[1][2][3][4]
(2S)-5-F-DPAT 1.5 ± 0.395 ± 525 ± 585 ± 830 ± 680 ± 7
(2S)-5-Cl-DPAT 2.0 ± 0.498 ± 635 ± 788 ± 940 ± 882 ± 8
(2S)-5-Br-DPAT 2.5 ± 0.5100 ± 745 ± 990 ± 1050 ± 1085 ± 9
(2S)-5-MeO-DPAT 0.8 ± 0.2105 ± 815 ± 395 ± 1020 ± 490 ± 9
(2S)-5-OH-DPAT 1.2 ± 0.2102 ± 720 ± 492 ± 925 ± 588 ± 8

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique used to quantify the interaction between a ligand and a receptor.[5]

1. Membrane Preparation:

  • Frozen tissue or washed cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[6]

  • The homogenate is centrifuged at low speed to remove large debris, followed by a high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.[6]

  • The membrane pellet is washed and resuspended in a suitable buffer, often containing a cryoprotectant like sucrose, and stored at -80 °C. Protein concentration is determined using a standard method like the BCA assay.

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.[6]

  • To each well, the following are added in order: the membrane preparation, the competing unlabeled test compound at various concentrations, and a fixed concentration of a suitable radioligand (e.g., [3H]5-CT).[6]

  • The plate is incubated at a specific temperature (e.g., 30 °C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.[6]

3. Filtration and Detection:

  • The incubation is terminated by rapid vacuum filtration through a filter mat (e.g., GF/C filters presoaked in polyethyleneimine) to separate bound from free radioligand.[6]

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.[6]

  • After drying, a scintillation cocktail is added to the filters, and the radioactivity is counted using a scintillation counter.[6]

4. Data Analysis:

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and is subtracted from the total binding to yield specific binding.[6]

  • The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis.[6]

  • The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

cAMP Functional Assays

Cyclic AMP (cAMP) assays are used to determine the functional activity of ligands at GPCRs that couple to Gs or Gi proteins.

1. Cell Culture and Transfection:

  • A suitable cell line (e.g., HEK293) is transiently or stably transfected with the receptor of interest.[7]

2. Assay Procedure:

  • Cells are harvested and incubated in an equilibration medium containing a cAMP biosensor reagent (e.g., GloSensor™ cAMP Reagent).[7]

  • After an incubation period to allow for reagent loading, the cells are dispensed into a 384-well plate.[7]

  • Agonists at various concentrations are added to the wells to stimulate the receptors.[7]

3. Signal Detection:

  • The change in the intracellular cAMP concentration is measured by detecting the signal from the biosensor, which is often a luminescent or fluorescent signal.[7][8]

4. Data Analysis:

  • The EC50 values (the concentration of the agonist that produces 50% of the maximal response) and the Emax values (the maximum effect of the agonist) are determined by plotting the response against the log of the agonist concentration and fitting the data to a sigmoidal dose-response curve.[7]

Visualizations

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a Gi/o-coupled receptor.[9] Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[9][10] The Gβγ subunits can also modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels.[11]

G_protein_signaling cluster_membrane Cell Membrane 5HT1A_Receptor 5-HT1A Receptor G_Protein Gi/o Protein (αβγ) 5HT1A_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase αi inhibits GIRK_Channel GIRK Channel G_Protein->GIRK_Channel βγ activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts  - Serotonin Serotonin (5-HT) or Agonist Serotonin->5HT1A_Receptor Binds ATP ATP ATP->Adenylyl_Cyclase PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuronal Hyperpolarization) PKA->Cellular_Response K_ion K+ GIRK_Channel->K_ion K_out K+ efflux K_ion->K_out Opens channel K_out->Cellular_Response Leads to

Caption: 5-HT1A Receptor Signaling Pathway.

Radioligand Binding Assay Workflow

The following diagram illustrates the key steps involved in a competitive radioligand binding assay.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (Receptor Source) Incubation Incubate Components: Membranes + Radioligand + Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Solution (Fixed Concentration) Radioligand_Prep->Incubation Test_Compound_Prep Test Compound Dilutions (Variable Concentrations) Test_Compound_Prep->Incubation Filtration Rapid Vacuum Filtration (Separates Bound from Free Radioligand) Incubation->Filtration Counting Scintillation Counting (Measures Radioactivity) Filtration->Counting Data_Analysis Data Analysis (Calculate IC50 and Ki values) Counting->Data_Analysis

Caption: Radioligand Binding Assay Workflow.

References

Comparative analysis of the cost-effectiveness of different 1,2,3,4-Tetrahydro-1-naphthol synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and economical production of key intermediates is paramount. 1,2,3,4-Tetrahydro-1-naphthol, a valuable chiral building block, is no exception. This guide provides a comparative analysis of the cost-effectiveness of three primary synthesis methods: the Birch reduction of α-naphthol, the catalytic hydrogenation of 1-naphthol (B170400), and the biocatalytic reduction of 1-tetralone (B52770).

At a Glance: Comparison of Synthesis Methods

MetricBirch Reduction of α-NaphtholCatalytic Hydrogenation of 1-NaphtholBiocatalytic Reduction of 1-Tetralone
Starting Material α-Naphthol1-Naphthol1-Tetralone
Key Reagents/Catalyst Lithium/Sodium, Liquid Ammonia (B1221849), Ethanol (B145695), Pd/CRaney Nickel or Rh/Al2O3, H2Whole-cell biocatalyst (e.g., Lactobacillus paracasei), Glucose
Overall Yield ~84-88%[1]Variable, can be high but may produce byproducts[2]Up to 97%[3]
Reaction Time ~2-3 hours for Birch reduction, ~45 mins for hydrogenation[1]~4-10 hours[2]~48 hours[3]
Enantioselectivity Racemic productRacemic productHigh (>99% ee)[3]
Key Advantages High yield, well-established procedure.Potentially uses cheaper catalyst (Raney Ni), direct conversion.High enantioselectivity, mild reaction conditions, environmentally friendly.
Key Disadvantages Requires cryogenic conditions and handling of alkali metals. Produces a racemic mixture.High pressure and temperature may be required. Catalyst can be pyrophoric. Produces a racemic mixture.Longer reaction times, requires specific microorganism culture, starting material (1-tetralone) is an advanced intermediate.
Estimated Relative Cost ModerateLow to ModerateHigh (largely dependent on biocatalyst and downstream processing costs)

Synthesis Pathway Overview

The selection of a synthetic route is often a trade-off between factors such as yield, stereoselectivity, and operational costs. The following diagrams illustrate the chemical transformations involved in each of the three primary methods for synthesizing this compound.

cluster_0 Birch Reduction Pathway alpha-Naphthol alpha-Naphthol 5,8-Dihydro-1-naphthol (B135322) 5,8-Dihydro-1-naphthol alpha-Naphthol->5,8-Dihydro-1-naphthol 1. Li, liq. NH3 2. EtOH This compound This compound 5,8-Dihydro-1-naphthol->this compound H2, Pd/C

Birch Reduction Pathway for this compound.

cluster_1 Catalytic Hydrogenation Pathway 1-Naphthol 1-Naphthol This compound This compound 1-Naphthol->this compound H2, Raney Ni or Rh/Al2O3 High T, High P

Direct Catalytic Hydrogenation of 1-Naphthol.

cluster_2 Biocatalytic Reduction Pathway 1-Tetralone 1-Tetralone (R)-1,2,3,4-Tetrahydro-1-naphthol (R)-1,2,3,4-Tetrahydro-1-naphthol 1-Tetralone->(R)-1,2,3,4-Tetrahydro-1-naphthol Lactobacillus paracasei BD101 Glucose

Enantioselective Biocatalytic Reduction of 1-Tetralone.

Experimental Protocols

Method 1: Birch Reduction of α-Naphthol and Subsequent Hydrogenation

This two-step procedure is a well-documented method for producing racemic this compound with a high overall yield.[1]

Step 1: Birch Reduction of α-Naphthol to 5,8-Dihydro-1-naphthol

  • In a three-necked flask equipped with a dry-ice condenser and a stirrer, charge 108 g (0.75 mole) of α-naphthol.

  • Rapidly add 1 L of liquid ammonia with vigorous stirring.

  • Once the α-naphthol has dissolved, add 20.8 g (3.0 g-atoms) of lithium metal in small pieces at a rate that maintains a gentle reflux of ammonia.

  • After the addition is complete (approximately 45 minutes), stir the deep blue solution for an additional 20 minutes.

  • Add 170 mL (3.0 moles) of absolute ethanol dropwise over 30-45 minutes.

  • Remove the condenser and evaporate the ammonia with a stream of air.

  • Dissolve the residue in 1 L of water, extract with ether, and then carefully acidify with concentrated hydrochloric acid.

  • Extract the product with ether, wash with water, and dry over anhydrous sodium sulfate.

  • Evaporation of the ether yields 106-108 g (97-99%) of crude 5,8-dihydro-1-naphthol.

Step 2: Catalytic Hydrogenation of 5,8-Dihydro-1-naphthol

  • Dissolve the crude 5,8-dihydro-1-naphthol in 250 mL of ethyl acetate.

  • Add 3.0 g of 10% palladium on charcoal catalyst.

  • Hydrogenate the mixture in a Parr apparatus at 2-3 atm pressure until the theoretical amount of hydrogen is absorbed (approximately 45 minutes).

  • Filter to remove the catalyst and remove the solvent by distillation to yield the crude product.

  • Recrystallization from petroleum ether gives 93-97 g (84-88% overall yield) of this compound.[1]

Method 2: Direct Catalytic Hydrogenation of 1-Naphthol

Direct hydrogenation offers a more streamlined approach, though it may require more forceful conditions and can lead to a mixture of products.

  • In a high-pressure autoclave, dissolve 100 g of 1-naphthol in 400 mL of a suitable solvent like toluene.

  • Add 2.5 g of Raney nickel catalyst.

  • Pressurize the reactor with hydrogen to 3.0-5.0 MPa.

  • Heat the mixture to 170-250 °C and maintain the hydrogenation reaction for several hours (e.g., 10 hours).[2]

  • After cooling, the catalyst is filtered off.

  • The crude product mixture, which may contain 1-tetralone and other hydrogenated species, is then purified, typically by distillation, to isolate this compound.

Note: The yield and selectivity of this reaction are highly dependent on the specific catalyst, temperature, pressure, and reaction time.

Method 3: Biocatalytic Reduction of 1-Tetralone

This method is ideal for producing enantiomerically pure this compound and operates under mild, environmentally friendly conditions.

  • Cultivate a suitable microorganism, such as Lactobacillus paracasei BD101, in an appropriate growth medium.

  • Harvest the whole cells to be used as the biocatalyst.

  • In a buffered aqueous solution, suspend the whole-cell biocatalyst.

  • Add 1-tetralone as the substrate and a cofactor regeneration system, such as glucose.

  • Incubate the reaction mixture with agitation at a controlled temperature (e.g., 30-37°C) for an extended period (e.g., 48 hours).

  • Monitor the reaction progress using techniques like HPLC or GC.

  • Once the reaction is complete, extract the product from the aqueous medium using an organic solvent.

  • Purify the extracted product to obtain the enantiomerically pure (R)- or (S)-1,2,3,4-tetrahydro-1-naphthol. A reported study achieved a 97% isolated yield with >99% enantiomeric excess for (R)-1-tetralol.[3]

Cost-Effectiveness Analysis Workflow

A thorough cost-effectiveness analysis requires a systematic evaluation of various factors beyond just the chemical yield. The following workflow outlines the key steps in comparing the different synthesis methods.

Start Start Define_Synthesis_Routes Define Synthesis Routes (Birch, Catalytic, Biocatalytic) Start->Define_Synthesis_Routes Data_Collection Data Collection per Route (Yield, Time, Reagent Amounts) Define_Synthesis_Routes->Data_Collection Risk_Assessment Risk & Safety Assessment (Hazardous Reagents, Reaction Conditions) Define_Synthesis_Routes->Risk_Assessment Cost_Analysis Cost Analysis (Raw Materials, Reagents, Catalysts, Solvents, Energy, Waste) Data_Collection->Cost_Analysis Performance_Metrics Performance Metrics (Throughput, Enantioselectivity, Purity) Data_Collection->Performance_Metrics Comparative_Evaluation Comparative Evaluation (Cost per kg, Process Mass Intensity, Environmental Impact) Cost_Analysis->Comparative_Evaluation Performance_Metrics->Comparative_Evaluation Risk_Assessment->Comparative_Evaluation Select_Optimal_Method Select Optimal Method Comparative_Evaluation->Select_Optimal_Method

References

Safety Operating Guide

Proper Disposal of 1,2,3,4-Tetrahydro-1-naphthol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and operational guidance for researchers, this document outlines the proper procedures for the disposal of 1,2,3,4-Tetrahydro-1-naphthol, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

This compound is a compound that requires careful handling due to its potential health effects. It is harmful if swallowed and can cause irritation to the eyes, skin, and respiratory system[1]. Adherence to proper personal protective equipment (PPE) protocols is mandatory to minimize exposure risks.

Personal Protective Equipment (PPE) for DisposalSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Wear appropriate protective gloves to prevent skin exposure[1].
Skin and Body Protection A chemical apron or other protective clothing should be worn[1].
Respiratory Protection A NIOSH/MSHA-approved air-purifying dust or mist respirator should be used[1].

Facilities that store or utilize this material should be equipped with an eyewash station and a safety shower[1].

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that is safe for personnel and the environment. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to the U.S. Environmental Protection Agency (EPA) guidelines outlined in 40 CFR Parts 261.3[1]. Consultation with state and local hazardous waste regulations is also necessary to ensure complete and accurate classification[1].

1. Waste Identification and Segregation:

  • All waste containing this compound must be collected in a designated, properly labeled, and sealed container.

  • Do not mix with other waste materials to avoid unintended chemical reactions.

2. Spill and Leak Cleanup:

  • In the event of a spill, personnel should wear the appropriate PPE as indicated in the table above[1].

  • The spilled material should be vacuumed or swept up and placed into a suitable, labeled container for disposal[1].

3. Final Disposal:

  • The primary method of disposal is to send the waste to an approved waste disposal plant.

  • Alternatively, surplus and non-recyclable solutions can be offered to a licensed disposal company[2].

  • In some cases, the material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber[2].

It is imperative to handle uncleaned containers with the same precautions as the product itself.

Disposal Decision Workflow

The following diagram illustrates the logical steps to be followed for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Apron, Respirator) start->ppe collect Collect Waste in a Labeled, Sealed Container ppe->collect check_regs Consult Federal, State, and Local Disposal Regulations collect->check_regs hazardous Is Waste Classified as Hazardous? check_regs->hazardous Regulations Assessed non_hazardous Dispose According to Non-Hazardous Waste Procedures hazardous->non_hazardous No licensed_disposal Transfer to a Licensed Waste Disposal Facility hazardous->licensed_disposal Yes end End: Disposal Complete non_hazardous->end licensed_disposal->end

Caption: Disposal decision workflow for this compound.

References

Safeguarding Your Research: Personal Protective Equipment and Disposal Protocol for 1,2,3,4-Tetrahydro-1-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of 1,2,3,4-Tetrahydro-1-naphthol is critical for laboratory safety. This document provides immediate, operational, and logistical information to ensure the protection of researchers, scientists, and drug development professionals.

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed and can cause skin, eye, and respiratory tract irritation.[1] Adherence to proper personal protective equipment (PPE) protocols and disposal methods is paramount to mitigate risks in the laboratory environment.

Personal Protective Equipment (PPE) Specifications

The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile or Butyl Rubber GlovesProvides chemical resistance against alcohols.[2][3] Check for rips or punctures before use. Never wash or reuse disposable gloves.
Eye Protection Chemical Safety Goggles or a Face ShieldProtects against splashes and aerosols, preventing eye irritation.[2]
Respiratory Protection NIOSH-approved air-purifying respirator with organic vapor cartridgesRecommended when working in poorly ventilated areas or when there is a risk of generating aerosols or vapors.[4][5][6]
Body Protection Chemical-resistant Lab Coat or ApronProtects against skin contact and contamination of personal clothing.[1]

Experimental Protocol: Safe Handling and Disposal

This protocol outlines the step-by-step procedures for the safe handling of this compound and the disposal of the chemical and contaminated materials.

1. Preparation and Handling:

  • Risk Assessment: Before beginning work, review the Safety Data Sheet (SDS) and understand the hazards associated with this compound.

  • Engineering Controls: Work in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[2]

  • PPE Donning: Put on all required PPE as specified in the table above. Ensure gloves are intact and provide a proper fit.

  • Handling: Avoid direct contact with the chemical. Use appropriate tools and equipment for transfers and measurements. Do not eat, drink, or smoke in the handling area.[7]

2. Spill Management:

  • Small Spills: For minor spills, absorb the material with an inert dry substance and place it in a designated, labeled hazardous waste container.[2][7]

  • Large Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures for chemical spills.

3. Disposal of this compound Waste:

  • Waste Collection: Collect all waste containing this compound in a designated, compatible, and clearly labeled hazardous waste container.[2][8]

  • Labeling: The waste container label should include the full chemical name, associated hazards, and the date of accumulation.[8][9]

  • Storage: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.[2][9]

  • Disposal Request: When the container is full, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste management company.[7][10]

4. Decontamination and Disposal of Contaminated PPE:

  • PPE Removal: Remove PPE carefully to avoid self-contamination. Disposable gloves should be removed without touching the outer surface with bare hands.

  • Contaminated PPE Disposal: All disposable PPE contaminated with this compound must be treated as hazardous waste.[10][11]

  • Segregation and Containment: Place contaminated PPE in a designated, leak-proof, and clearly labeled hazardous waste container.[10] This container should be separate from general waste.

  • Disposal: Dispose of the contaminated PPE waste through your institution's hazardous waste program.[1][10]

cluster_prep Preparation cluster_disposal Disposal cluster_ppe_disposal Contaminated PPE Disposal cluster_end Completion prep_start Start: Handling Protocol risk_assessment 1. Conduct Risk Assessment (Review SDS) prep_start->risk_assessment eng_controls 2. Use Engineering Controls (Fume Hood) risk_assessment->eng_controls don_ppe 3. Don Appropriate PPE eng_controls->don_ppe handle 4. Handle Chemical Safely don_ppe->handle collect_waste 5. Collect Chemical Waste handle->collect_waste remove_ppe 8. Remove PPE Carefully handle->remove_ppe label_waste 6. Label Waste Container collect_waste->label_waste store_waste 7. Store in Designated Area label_waste->store_waste contact_ehs 11. Contact EHS for Pickup store_waste->contact_ehs segregate_ppe 9. Segregate Contaminated PPE remove_ppe->segregate_ppe dispose_ppe 10. Dispose as Hazardous Waste segregate_ppe->dispose_ppe dispose_ppe->contact_ehs end_protocol End: Protocol Complete contact_ehs->end_protocol

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydro-1-naphthol
Reactant of Route 2
1,2,3,4-Tetrahydro-1-naphthol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。